AMG-548 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H28ClN5O |
|---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-phenylpropyl]amino]-3-methyl-5-naphthalen-2-yl-6-pyridin-4-ylpyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C29H27N5O.ClH/c1-34-28(35)26(24-12-11-21-9-5-6-10-23(21)18-24)27(22-13-15-31-16-14-22)33-29(34)32-19-25(30)17-20-7-3-2-4-8-20;/h2-16,18,25H,17,19,30H2,1H3,(H,32,33);1H/t25-;/m0./s1 |
InChI Key |
OZNZBRANICIEBZ-UQIIZPHYSA-N |
Isomeric SMILES |
CN1C(=O)C(=C(N=C1NC[C@H](CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl |
Canonical SMILES |
CN1C(=O)C(=C(N=C1NCC(CC2=CC=CC=C2)N)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AMG-548
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-548 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK). Contrary to potential misconceptions, extensive research has characterized AMG-548 as a p38α inhibitor, not a P2X7 receptor antagonist. This guide elucidates the core mechanism of action of AMG-548, detailing its interaction with the p38α signaling pathway, presenting its inhibitory potency and selectivity, and outlining key experimental methodologies used in its characterization. The p38 MAPK pathway is a critical mediator of inflammatory responses, and its inhibition by AMG-548 has demonstrated significant anti-inflammatory effects in preclinical models.
Introduction: The p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to external stress signals, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] There are four isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[1] Of these, p38α is the most extensively studied and is a key regulator of inflammatory cytokine production.
Activation of the p38 MAPK pathway is initiated by a variety of upstream kinases, leading to the dual phosphorylation of threonine and tyrosine residues in the activation loop of p38. Once activated, p38α phosphorylates a range of downstream substrates, including other kinases and transcription factors. This signaling cascade ultimately results in the transcriptional and post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[1][2]
Core Mechanism of Action of AMG-548
AMG-548 functions as a potent and selective inhibitor of the p38α isoform of MAPK.[2][3][4] Its mechanism of action involves binding to the ATP-binding pocket of the p38α enzyme, thereby preventing the phosphorylation of its downstream targets and effectively blocking the inflammatory signaling cascade. By inhibiting p38α, AMG-548 has been shown to potently suppress the production of key inflammatory mediators.[1][2]
Quantitative Data: Potency and Selectivity
The inhibitory activity and selectivity of AMG-548 have been quantified through various in vitro assays. The data clearly demonstrates its high affinity for p38α and significant selectivity over other p38 isoforms and a broader panel of kinases.
| Target | Inhibition Constant (Ki) | Reference |
| p38α | 0.5 nM | [2][3][4] |
| p38β | 36 nM | [2] |
| p38γ | 2600 nM | [2][3] |
| p38δ | 4100 nM | [2][3] |
| JNK2 | 39 nM | [2] |
| JNK3 | 61 nM | [2] |
| Assay | IC50 | Reference |
| Whole blood LPS-stimulated TNFα inhibition | 3 nM | [2][3][4] |
| Whole blood LPS-stimulated IL-1β inhibition | 7 nM | [2] |
| TNFα-induced IL-8 inhibition (human whole blood) | 0.7 nM | [2] |
| IL-1β-induced IL-6 inhibition (human whole blood) | 1.3 nM | [2] |
Experimental Protocols
The characterization of AMG-548's mechanism of action relies on established in vitro and in vivo experimental models.
Kinase Inhibition Assays
-
Objective: To determine the inhibitory potency (Ki) of AMG-548 against p38 isoforms and other kinases.
-
Methodology: Recombinant human p38 enzymes (α, β, γ, δ) are used in a kinase activity assay. The assay typically involves incubating the kinase, a specific peptide substrate, and ATP (often radiolabeled). The ability of AMG-548 at various concentrations to inhibit the phosphorylation of the substrate is measured. The Ki value is then calculated from the concentration-response curves. Selectivity is determined by performing similar assays against a panel of other kinases.
Whole Blood Assay for Cytokine Inhibition
-
Objective: To assess the functional activity of AMG-548 in a more physiologically relevant ex vivo system.
-
Methodology: Freshly collected human whole blood is pre-incubated with varying concentrations of AMG-548. The blood is then stimulated with lipopolysaccharide (LPS), a potent inducer of inflammatory cytokine production. After a defined incubation period, the concentration of cytokines such as TNFα and IL-1β in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value, representing the concentration of AMG-548 required to inhibit 50% of the cytokine production, is then determined.[2]
Signaling Pathway and Experimental Workflow Visualizations
p38 MAPK Signaling Pathway and Inhibition by AMG-548
Caption: p38α MAPK signaling pathway and the inhibitory action of AMG-548.
Experimental Workflow for Whole Blood Cytokine Inhibition Assay
Caption: Workflow for assessing AMG-548's inhibition of cytokine release.
Conclusion
AMG-548 is a well-characterized, potent, and selective inhibitor of p38α MAPK. Its mechanism of action is centered on the direct inhibition of this key kinase, leading to a significant reduction in the production of pro-inflammatory cytokines. The quantitative data from both enzymatic and cellular assays underscore its high potency and selectivity. This detailed understanding of its core mechanism is crucial for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.
References
An In-depth Technical Guide to the Core Target of AMG-548
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the primary molecular target of AMG-548, a potent and selective inhibitor. It includes a summary of its biochemical and cellular activity, detailed representative experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.
Primary Target and Mechanism of Action
The primary target of AMG-548 is p38 mitogen-activated protein kinase alpha (p38α) , also known as MAPK14.[1] AMG-548 is an orally active and selective inhibitor of p38α.[2][3] The p38 MAP kinases are a class of serine/threonine kinases that are responsive to stress stimuli and are involved in inflammatory processes.[1] The α isoform is the most extensively studied and plays a crucial role in the biosynthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-1beta (IL-1β) at both the transcriptional and translational levels. By inhibiting p38α, AMG-548 blocks the downstream signaling cascade that leads to the production of these inflammatory mediators.
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to a cascade of phosphorylation events, culminating in the activation of transcription factors that regulate the expression of inflammatory genes. AMG-548 acts by competing with ATP for the binding site on p38α, thereby preventing its kinase activity.
Caption: p38 MAPK Signaling Pathway and Inhibition by AMG-548.
Off-Target Activity: Wnt Signaling
Subsequent research has revealed that AMG-548 also inhibits Wnt signaling. This effect is not mediated through p38α but is due to the direct inhibition of Casein kinase 1 isoforms δ and ε (CK1δ and CK1ε).[2][3][4][5] This cross-reactivity is an important consideration in the overall pharmacological profile of AMG-548.
Quantitative Data
The inhibitory activity of AMG-548 has been quantified through various in vitro assays. The data is summarized in the tables below.
Kinase Inhibition Profile
The table below presents the inhibitory constants (Ki) of AMG-548 against the four p38 isoforms and other related kinases. The data demonstrates the high potency and selectivity of AMG-548 for p38α.
| Target Kinase | Ki (nM) | Reference |
| p38α | 0.5 | [1][2] |
| p38β | 3.6 - 36 | [1][2] |
| p38γ | 2600 | [1][2] |
| p38δ | 4100 | [1][2] |
| JNK1 | 11480 | [1] |
| JNK2 | 39 | [2] |
| JNK3 | 61 | [2] |
Cellular Activity: Cytokine Inhibition
The potency of AMG-548 in a cellular context was evaluated by measuring the inhibition of cytokine production in human whole blood. The IC50 values for the inhibition of various cytokines are presented below.
| Stimulus | Cytokine Inhibited | IC50 (nM) | Reference |
| LPS | TNFα | 3 | [2][3] |
| LPS | IL-1β | 7 | [2] |
| TNFα | IL-8 | 0.7 | [2] |
| IL-1β | IL-6 | 1.3 | [2] |
Experimental Protocols
The following sections provide representative protocols for the key experiments used to characterize a p38α inhibitor like AMG-548.
Disclaimer: The specific, detailed protocols used by Amgen for the initial characterization of AMG-548 are proprietary and not publicly available. The following protocols are representative examples of standard methodologies used in the field to assess p38α inhibitors.
p38α Kinase Inhibition Assay (ATP Competition)
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by p38α by competing with ATP.
Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
p38α substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
³³P-γ-ATP (radiolabeled ATP)
-
Test compound (AMG-548)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AMG-548 in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the p38α substrate, and the diluted AMG-548 or vehicle control (DMSO).
-
Add the recombinant p38α enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
To start the kinase reaction, add a mixture of ATP and ³³P-γ-ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated ³³P-γ-ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
LPS-Stimulated TNFα Release in Human Whole Blood
This ex vivo assay measures the inhibitory effect of a compound on the production of TNFα in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (AMG-548).
-
RPMI 1640 medium.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Centrifuge.
-
TNFα ELISA kit.
Procedure:
-
Prepare serial dilutions of AMG-548 in a suitable solvent (e.g., DMSO) and then in RPMI 1640 medium.
-
In a 96-well plate, add the diluted AMG-548 or vehicle control.
-
Add freshly collected human whole blood to each well.[2][6][7]
-
Pre-incubate the plate for 30-60 minutes at 37°C in a CO2 incubator.
-
Add LPS to each well to a final concentration of 10-100 ng/mL to stimulate TNFα production.[1][6] Include unstimulated controls (no LPS).
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.[6]
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Quantify the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNFα release for each concentration of AMG-548 relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.[3][8][9]
Materials:
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
-
Test compound (AMG-548) formulated for oral administration.
-
Calipers for measuring paw thickness.
-
Clinical scoring system for arthritis severity.
Procedure:
-
Induction of Arthritis:
-
Dosing:
-
Begin oral administration of AMG-548 or vehicle control at a predetermined time point (prophylactic or therapeutic dosing regimen). Dosing is typically performed daily.[3]
-
-
Disease Assessment:
-
Monitor the rats daily for the onset and progression of arthritis, typically starting from day 9 after the initial immunization.[3]
-
Measure paw swelling (thickness or volume) using calipers at regular intervals.
-
Score the severity of arthritis in each paw based on a clinical scoring system (e.g., 0-4 scale for erythema, swelling, and joint deformity).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21-28), collect blood samples for analysis of inflammatory biomarkers and drug exposure.
-
Harvest joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.[3]
-
-
Data Analysis:
-
Compare the arthritis scores, paw swelling, and histopathology results between the AMG-548-treated groups and the vehicle control group to determine the in vivo efficacy.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the characterization of a p38α inhibitor like AMG-548.
Caption: A typical preclinical workflow for a p38α inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. inotiv.com [inotiv.com]
- 4. glpbio.com [glpbio.com]
- 5. Adjuvant-Induced Arthritis Model [chondrex.com]
- 6. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of AMG-548: A p38α Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent, orally active, and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases.[1][2] p38α is the most extensively studied isoform and is centrally involved in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] The therapeutic potential of p38α inhibitors is therefore significant, but achieving selectivity is paramount to minimizing off-target effects. This guide provides a detailed technical overview of the selectivity profile of AMG-548, supported by quantitative data, experimental methodologies, and pathway visualizations.
Selectivity and Potency of AMG-548
The inhibitory activity of AMG-548 has been characterized against the four isoforms of p38 MAPK (α, β, γ, and δ) and a panel of other kinases. The data consistently demonstrate a high degree of selectivity for p38α.
p38 MAPK Isoform Selectivity
AMG-548 exhibits sub-nanomolar potency against p38α, with significantly lower affinity for the other isoforms. Notably, it is over 1000-fold more selective for p38α than for p38γ and p38δ.[3][4]
| Target | Inhibition Constant (Ki) | Reference |
| p38α | 0.5 nM | [3][4] |
| p38β | 36 nM (or 3.6 nM) | [3][4][5][6] |
| p38γ | 2600 nM | [3][4][6] |
| p38δ | 4100 nM | [3][4][6] |
Note: There is a discrepancy in the reported Ki for p38β across sources, with some reporting 36 nM and others 3.6 nM.[4][5]
Broader Kinase Selectivity Profile
When profiled against a broader panel of kinases, AMG-548 maintains a favorable selectivity profile. It displays modest activity against JNK2 and JNK3, but is generally highly selective over other kinases.[3] It has been reported to be over 1000-fold selective against a panel of 36 other kinases.[4][6][7]
| Target | Inhibition Constant (Ki) | Reference |
| JNK2 | 39 nM | [3] |
| JNK3 | 61 nM | [3] |
Cellular and In-Vivo Potency
AMG-548 demonstrates potent activity in cellular assays, effectively inhibiting the production of key inflammatory cytokines.
| Assay | IC50 | Reference |
| LPS-stimulated TNF-α in human whole blood | 3 nM | [3][4][6] |
| LPS-stimulated IL-1β in human whole blood | 7 nM | [3] |
| TNF-α induced IL-8 | 0.7 nM | [3] |
| IL-1β induced IL-6 | 1.3 nM | [3] |
Off-Target Activity: Inhibition of Casein Kinase 1 and Wnt Signaling
A notable off-target activity of AMG-548 is the inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[3] This inhibition has been shown to disrupt the Wnt/β-catenin signaling pathway.[5] The concentration of AMG-548 required to inhibit CK1δ/ε in cellular assays is comparable to that needed to inhibit Wnt/β-catenin signaling, suggesting this is a direct off-target effect.[5]
Signaling Pathways
To contextualize the activity of AMG-548, it is essential to visualize its primary target pathway and the key off-target pathway it affects.
Caption: The p38 MAPK signaling cascade initiated by stress and cytokines.
Caption: AMG-548 inhibits Wnt signaling via off-target effects on CK1δ/ε.
Experimental Methodologies
The following sections describe representative protocols for the key assays used to characterize the selectivity and potency of kinase inhibitors like AMG-548.
Radiometric Kinase Assay (for p38α Ki determination)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase.
Protocol:
-
Reaction Mixture Preparation: A master mix is prepared containing kinase buffer, a specific substrate for p38α (e.g., ATF2), and the p38α enzyme.[8][9]
-
Inhibitor Addition: Serial dilutions of AMG-548 are added to the reaction wells, followed by the addition of the kinase/substrate master mix.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution containing unlabeled ATP and [γ-³³P]ATP.[8]
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).[8][9]
-
Termination and Spotting: The reaction is stopped, and a portion of the mixture is spotted onto phosphocellulose paper, which binds the peptide substrate.[9]
-
Washing: The paper is washed multiple times with a phosphoric acid solution to remove any unincorporated [γ-³³P]ATP.[9]
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a phosphorimager or scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of AMG-548 is calculated, and the data are fitted to a dose-response curve to determine the IC50. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Whole Blood Assay (for TNF-α IC50 determination)
This cellular assay measures the ability of a compound to inhibit cytokine production in a physiologically relevant matrix.
Protocol:
-
Blood Collection: Fresh human whole blood is collected using an anticoagulant such as heparin.[10][11]
-
Dilution and Plating: The blood may be diluted with a cell culture medium (e.g., RPMI) and plated in 96-well plates.[12]
-
Inhibitor Pre-incubation: Various concentrations of AMG-548 are added to the wells and pre-incubated for a short period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the production of TNF-α by monocytes.[10][13]
-
Incubation: The plates are incubated for several hours (e.g., 4-6 hours) at 37°C to allow for cytokine production.[10][13]
-
Supernatant Collection: The plates are centrifuged, and the plasma supernatant is carefully collected.
-
Cytokine Quantification: The concentration of TNF-α in the supernatant is measured using a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or HTRF (Homogeneous Time Resolved Fluorescence).[12][14]
-
Data Analysis: The TNF-α concentrations are plotted against the AMG-548 concentrations to generate a dose-response curve and calculate the IC50 value.
Kinase Selectivity Profiling Workflow
The process of determining the selectivity of a kinase inhibitor involves a systematic screening approach.
Caption: A typical workflow for determining kinase inhibitor selectivity.
Conclusion
AMG-548 is a highly potent and selective inhibitor of p38α MAPK. Its selectivity profile, characterized by sub-nanomolar affinity for p38α and significantly weaker interactions with other p38 isoforms and the broader kinome, underscores its design as a targeted therapeutic agent. The primary off-target activity identified is the inhibition of CK1δ/ε, leading to modulation of the Wnt/β-catenin signaling pathway. This comprehensive understanding of the on-target potency and off-target interactions of AMG-548 is crucial for its continued development and for interpreting its biological effects in both preclinical and clinical settings. The detailed methodologies and pathway analyses provided in this guide serve as a valuable resource for researchers in the field of kinase inhibitor development.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. resources.revvity.com [resources.revvity.com]
AMG-548: A Technical Guide to its Dual Inhibition of p38α and Casein Kinase 1δ/ε
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-548 is a potent, orally bioavailable small molecule that was initially developed as a selective inhibitor of p38α mitogen-activated protein kinase (MAPK). Extensive research has revealed that AMG-548 also exhibits significant inhibitory activity against Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). This off-target activity leads to the potent inhibition of the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the core pharmacology of AMG-548, focusing on its dual inhibitory mechanism. It includes a compilation of all available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development efforts.
Introduction
p38α MAPK is a key signaling node in the cellular response to inflammatory cytokines and stress, making it a prime target for anti-inflammatory drug development. Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is implicated in embryogenesis and cancer.
AMG-548 was identified as a highly selective inhibitor of p38α. However, subsequent studies demonstrated its ability to inhibit Wnt/β-catenin signaling. This activity was traced to the direct inhibition of CK1δ and CK1ε, two key positive regulators of the Wnt pathway. This dual inhibitory profile of AMG-548 presents both opportunities and challenges for its therapeutic application and serves as a valuable tool for dissecting the intricate signaling networks governed by these kinases.
Quantitative Data
The inhibitory potency and selectivity of AMG-548 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for its activity against p38 MAPK isoforms and its off-target effects on Casein Kinase 1 and Wnt signaling.
Table 1: Inhibitory Activity of AMG-548 against p38 MAPK Isoforms
| Target | K_i_ (nM) |
| p38α | 0.5[1] |
| p38β | 36[1] |
| p38γ | 2600[1] |
| p38δ | 4100[1] |
Table 2: Cellular Inhibitory Activity of AMG-548 on Cytokine Production
| Assay | IC_50_ (nM) |
| Whole blood LPS-stimulated TNFα | 3[1] |
| Whole blood LPS-stimulated IL-1β | 7[1] |
| TNFα-induced IL-8 | 0.7[1] |
| IL-1β-induced IL-6 | 1.3[1] |
Table 3: Inhibitory Activity of AMG-548 against Casein Kinase 1 and Wnt Signaling
| Assay | IC_50_ (µM) |
| CK1δ (enzymatic assay) | 0.15 |
| CK1ε (enzymatic assay) | 0.08 |
| Wnt3a-induced β-catenin/EFC accumulation | 0.23 |
| Wnt3a-induced SuperTOPflash | 0.22 |
Data for Table 3 was obtained from the primary literature by Verkaar et al. (2011) in Chemistry & Biology, which elucidated the cross-reactivity of AMG-548 with CK1δ/ε.
Signaling Pathways
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to stress and inflammation. Upon activation by upstream kinases, p38α phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNFα and IL-1β. AMG-548, by inhibiting p38α, blocks this inflammatory cascade.
Caption: Overview of the p38 MAPK signaling cascade and the point of inhibition by AMG-548.
Canonical Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway plays a pivotal role in cell fate determination, proliferation, and differentiation. In the "off-state," a destruction complex, which includes Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on-state," Wnt ligands bind to Frizzled and LRP5/6 receptors, leading to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene transcription. CK1δ and CK1ε are essential components of the destruction complex and are required for the priming phosphorylation of β-catenin. AMG-548 inhibits CK1δ and CK1ε, thereby preventing β-catenin phosphorylation and subsequent degradation, which paradoxically leads to the inhibition of Wnt-induced signaling, likely through disruption of the dynamic regulation of the destruction complex.
References
downstream effects of AMG-548 on Wnt pathway
An in-depth guide for researchers, scientists, and drug development professionals on the downstream effects of the p38α inhibitor, AMG-548, on the Wnt signaling pathway.
Introduction
AMG-548 is a potent and highly selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, and plays a critical role in regulating inflammation.[1] While developed as a p38α inhibitor, subsequent studies have revealed that AMG-548 also exerts significant downstream effects on the canonical Wnt/β-catenin signaling pathway. This guide details the mechanism of this interaction, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the involved pathways.
Primary Mechanism of Action and Selectivity
AMG-548 was designed as an orally active and selective inhibitor of p38α. Its primary therapeutic potential has been explored in the context of inflammatory diseases due to its potent inhibition of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) biosynthesis.[1][2] The inhibitor constant (Kᵢ) and IC50 values demonstrate its high affinity for p38α and its selectivity over other kinases.
Quantitative Data: Kinase Inhibition & Inflammatory Cytokine Suppression
The following tables summarize the selectivity and potency of AMG-548 against p38 isoforms and its effect on key inflammatory mediators.
| Target Kinase | Inhibitor Constant (Kᵢ) |
| p38α | 0.5 nM[2][3][4] |
| p38β | 3.6 nM[1][3] - 36 nM[2][4] |
| p38γ | 2600 nM[1][2] |
| p38δ | 4100 nM[1][2] |
| JNK2 | 39 nM[2][5] |
| JNK3 | 61 nM[2][5] |
| Assay | Stimulus | Measured Cytokine | IC50 |
| Human Whole Blood | LPS | TNFα | 3 nM[2][3][4] |
| Human Whole Blood | LPS | IL-1β | 7 nM[2][5] |
| Human Whole Blood | TNFα | IL-8 | 0.7 nM[2][5] |
| Human Whole Blood | IL-1β | IL-6 | 1.3 nM[2][5] |
Downstream Effects on the Wnt/β-Catenin Pathway
Investigations into the broader kinase inhibitory profile of AMG-548 revealed an unexpected and significant off-target effect: the inhibition of the canonical Wnt/β-catenin signaling pathway.[1]
Mechanism of Wnt Pathway Inhibition
The inhibitory effect of AMG-548 on Wnt signaling is not mediated through its primary target, p38α. Instead, it is the result of direct, cross-reactive inhibition of Casein Kinase 1 isoforms delta (CKIδ) and epsilon (CKIε) .[1][2][4][5]
In the canonical Wnt pathway, CKI plays a crucial priming role in the phosphorylation of β-catenin, which marks it for ubiquitination and proteasomal degradation. By inhibiting CKIδ/ε, AMG-548 prevents this degradation, which would normally be expected to activate Wnt signaling. However, CKI also phosphorylates other components of the destruction complex and the LRP5/6 co-receptor, which are essential steps for pathway activation. The observed net effect of AMG-548 is the inhibition of Wnt/β-catenin signaling, as demonstrated in reporter gene assays.[1] This suggests that the compound's inhibition of CKIδ/ε disrupts the overall function of the β-catenin destruction complex and signal transduction from the Wnt receptor complex.
Experimental Protocols
The characterization of AMG-548's effect on the Wnt pathway utilized specialized cellular assays. Below are generalized protocols based on the cited experimental approaches.
β-catenin-driven Luciferase Reporter Assay (SuperTOPflash)
This assay quantitatively measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin.
-
Objective: To quantify the effect of AMG-548 on Wnt pathway activation.
-
Cell Line: U2OS or HEK293T cells are commonly used.
-
Materials:
-
U2OS cells
-
SuperTOPflash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
Wnt3a conditioned media or purified Wnt3a ligand
-
AMG-548 compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Methodology:
-
Transfection: Co-transfect cells with the SuperTOPflash and Renilla luciferase plasmids.
-
Incubation: Allow cells to recover for 24 hours post-transfection.
-
Treatment: Pre-treat cells with varying concentrations of AMG-548 or vehicle control for 1-2 hours.
-
Stimulation: Add Wnt3a conditioned media to stimulate the Wnt pathway.
-
Incubation: Incubate for an additional 16-24 hours.
-
Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measurement: Measure the firefly (SuperTOPflash) and Renilla luciferase activities sequentially in a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in AMG-548-treated cells to the vehicle-treated control to determine the percent inhibition.
-
Antagonistic Enzyme Fragment Complementation (EFC) Assay
This assay is used to monitor protein-protein interactions, in this case, likely the disruption of the β-catenin destruction complex.
-
Objective: To assess the cellular concentration of AMG-548 required to inhibit Wnt signaling.
-
Cell Line: U2OS-EFC cells engineered for the specific assay.
-
Methodology:
-
Assay Principle: The assay is based on two fragments of an enzyme (e.g., β-galactosidase) that, when brought together by interacting proteins, form an active enzyme. In the context of Wnt signaling, components are tagged with these fragments.
-
Cell Plating: Seed U2OS-EFC cells in microplates.
-
Treatment: Treat cells with a dilution series of AMG-548.
-
Incubation: Incubate for a defined period to allow for compound action.
-
Signal Detection: Add the substrate for the complemented enzyme and measure the resulting signal (e.g., chemiluminescence).
-
Analysis: The concentration of AMG-548 needed to inhibit the signal is compared to the concentration required to inhibit the Wnt/β-catenin pathway in the TOPflash assay, confirming that the mechanism of action is consistent across different assay platforms.[1]
-
Conclusion
AMG-548 is a selective p38α inhibitor that demonstrates significant, off-target inhibitory effects on the canonical Wnt/β-catenin signaling pathway. This activity is not mediated by p38α but by the direct inhibition of CKIδ and CKIε, key components of the β-catenin destruction complex. This dual activity profile is a critical consideration for researchers using AMG-548 as a specific p38α probe and for drug development professionals evaluating its therapeutic potential and possible side effects. The data underscore the importance of comprehensive kinase profiling and the characterization of off-target effects when developing selective inhibitors.
References
An In-Depth Technical Guide to AMG-548 Hydrochloride for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 hydrochloride is a potent and selective, orally active small molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] While extensively studied in the context of inflammatory diseases, its dual mechanism of action, targeting both the p38 MAPK pathway and the Wnt/β-catenin signaling cascade, presents a compelling case for its investigation in basic cancer research. The p38 MAPK pathway is implicated in cellular responses to stress and can play a dichotomous role in cancer, acting as either a tumor suppressor or promoter depending on the context.[2][3] Furthermore, the Wnt/β-catenin pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.[4][5][6][7][8]
This technical guide provides a comprehensive overview of this compound, its mechanism of action, and potential applications in oncology research. It is important to note that while the primary focus of publicly available research on AMG-548 has been on inflammatory conditions, this document will extrapolate its potential utility in cancer studies based on its known molecular targets. Detailed experimental protocols are provided to guide researchers in designing and executing preclinical studies.
Mechanism of Action
This compound exerts its biological effects through the inhibition of two key signaling pathways: the p38 MAPK pathway and the Wnt/β-catenin pathway.
1. Inhibition of p38α MAPK
AMG-548 is a highly selective inhibitor of p38α MAPK, with a Ki (inhibitor constant) of 0.5 nM.[1] It shows slight selectivity over p38β (Ki = 36 nM) and is significantly less potent against p38γ and p38δ (Ki = 2600 nM and 4100 nM, respectively).[1] The p38 MAPK pathway is a critical signaling cascade activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. In cancer, this pathway can influence cell proliferation, apoptosis, and invasion. By inhibiting p38α, AMG-548 can modulate the downstream signaling events that contribute to these cellular processes.
2. Inhibition of Wnt/β-catenin Signaling via Casein Kinase 1 (CK1) δ/ε
AMG-548 also inhibits the Wnt/β-catenin signaling pathway through its off-target inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[1] In the canonical Wnt pathway, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands are present, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. By inhibiting CK1δ/ε, AMG-548 can interfere with the normal function of the destruction complex, thereby modulating β-catenin levels and downstream signaling. The dysregulation of the Wnt/β-catenin pathway is a well-established driver of tumorigenesis in various cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. caringambassadors.org [caringambassadors.org]
- 5. targetedonc.com [targetedonc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of AMG 548: A Technical Overview
Introduction
AMG 548 is a potent and selective, orally active inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[2] Of the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is considered a key mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, p38α has been a significant target for the development of anti-inflammatory therapies. AMG 548 emerged from Amgen's research program aimed at identifying small molecule inhibitors of p38α for the treatment of inflammatory diseases.
History and Development
The development of p38 MAPK inhibitors was a major focus for many pharmaceutical companies in the late 1990s and early 2000s. Amgen was an active participant in this area, with a research program dedicated to discovering and developing novel p38 inhibitors. AMG 548 was one of the compounds to emerge from these efforts and was advanced into early clinical development.
Review articles from 2005 indicate that AMG 548 underwent a "first-in-human" study and a Phase I multidose clinical trial. However, the specific results and the current developmental status of AMG 548 are not publicly documented. The discontinuation of many p38 inhibitor programs by various pharmaceutical companies due to issues with efficacy and toxicity in clinical trials may have influenced the development trajectory of AMG 548.
Mechanism of Action
AMG 548 functions as a competitive inhibitor of ATP at the active site of p38α MAPK. By blocking the kinase activity of p38α, AMG 548 prevents the phosphorylation of downstream substrates, which in turn inhibits the production of inflammatory cytokines.
Preclinical Pharmacology
Based on available data, AMG 548 has demonstrated potent and selective inhibition of p38α in biochemical and cellular assays. It has also shown efficacy in preclinical models of arthritis.[2]
Quantitative Data
The following tables summarize the available quantitative data for AMG 548.
Table 1: Biochemical Potency and Selectivity of AMG 548
| Target | Assay Type | Value (nM) | Reference |
| p38α | Ki | 0.5 | [1][2] |
| p38β | Ki | 3.6 | [1][2] |
| p38γ | Ki | 2600 | [1][2] |
| p38δ | Ki | 4100 | [1][2] |
| JNK2 | Ki | 39 | [1] |
| JNK3 | Ki | 61 | [1] |
Table 2: Cellular Activity of AMG 548
| Assay | Cell Type | Value (nM) | Reference |
| LPS-stimulated TNF-α inhibition | Human whole blood | IC50 = 3 | [1][2] |
| LPS-stimulated IL-1β inhibition | Human whole blood | IC50 = 7 | [1] |
| TNF-α induced IL-8 inhibition | Human whole blood | IC50 = 0.7 | [1] |
| IL-1β induced IL-6 inhibition | Human whole blood | IC50 = 1.3 | [1] |
Table 3: Pharmacokinetic Parameters of AMG 548
| Species | Bioavailability (F) | Half-life (t1/2) | Reference |
| Rat | 62% | 4.6 hours | [1] |
| Dog | 47% | 7.3 hours | [1] |
Experimental Protocols
Detailed experimental protocols for the studies conducted with AMG 548 are not available in the public domain. The following are generalized descriptions of the types of assays that were likely employed in its preclinical evaluation.
p38 Kinase Inhibition Assay (Biochemical)
A typical biochemical assay to determine the Ki of an inhibitor for a p38 kinase would involve the following steps:
-
Incubation of the recombinant human p38 kinase isoform with a specific peptide substrate and a fixed concentration of radiolabeled ATP (e.g., [γ-33P]ATP).
-
Addition of varying concentrations of the test compound (AMG 548).
-
Following the incubation period, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often using a phosphocellulose filter membrane.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Ki values are calculated from the IC50 values determined from the concentration-response curves, using the Cheng-Prusoff equation.
Whole Blood Assay for Cytokine Inhibition (Cellular)
This assay measures the ability of a compound to inhibit the production of inflammatory cytokines in a more physiologically relevant setting:
-
Freshly drawn human whole blood is pre-incubated with various concentrations of the test compound (AMG 548).
-
Cytokine production is stimulated by the addition of lipopolysaccharide (LPS).
-
After an incubation period (typically 4-24 hours), plasma is collected by centrifugation.
-
The concentration of cytokines (e.g., TNF-α, IL-1β) in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are determined from the concentration-response curves.
Collagen-Induced Arthritis (CIA) Model in Rodents (In Vivo)
This is a widely used preclinical model for rheumatoid arthritis:
-
Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in an adjuvant.
-
A booster injection of collagen is typically given after a set period (e.g., 21 days).
-
Following the onset of clinical signs of arthritis (e.g., paw swelling, erythema), animals are dosed orally with the test compound (AMG 548) or vehicle control on a regular schedule.
-
Disease progression is monitored by measuring parameters such as paw volume (plethysmometry) and clinical scores based on the severity of inflammation in the joints.
-
At the end of the study, joints may be collected for histological analysis to assess cartilage and bone damage.
Visualizations
Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of AMG 548.
Experimental Workflow
Caption: Generalized workflow for the discovery and preclinical development of a p38 inhibitor.
References
AMG-548 Hydrochloride: A Technical Guide to its Binding Affinity for p38 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of AMG-548 hydrochloride to the four isoforms of the p38 mitogen-activated protein kinase (MAPK): p38α, p38β, p38γ, and p38δ. AMG-548 is a potent and selective inhibitor of p38α, a key enzyme in the cellular response to stress and inflammation.[1] Understanding its interaction with the different p38 isoforms is crucial for the development of targeted therapeutics.
Quantitative Binding Affinity Data
The binding affinity of this compound for the p38 isoforms has been determined through various in vitro kinase assays, with the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) being key metrics. The following table summarizes the available quantitative data, demonstrating the high selectivity of AMG-548 for the p38α isoform.
| Isoform | Ki (nM) | IC50 (nM) |
| p38α (MAPK14) | 0.5[2][3][4][5] | 0.5[6] |
| p38β (MAPK11) | 3.6[4][5] | 3.6[6] |
| p38γ (MAPK12 / ERK6) | 2600[2][3][4][5] | 2600[6] |
| p38δ (MAPK13 / SAPK4) | 4100[2][3][4][5] | 4100[6] |
AMG-548 also demonstrates potent inhibition of downstream inflammatory cytokine production, with an IC50 of 3 nM for lipopolysaccharide (LPS)-stimulated TNFα production in whole blood.[2][4][5]
p38 Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and ultraviolet irradiation.[7][8] Activation of this pathway leads to a range of cellular responses, including inflammation, apoptosis, and cell differentiation.[9] The four p38 isoforms, p38α, p38β, p38γ, and p38δ, are activated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, through phosphorylation on threonine and tyrosine residues.[7][10] Once activated, p38 kinases phosphorylate a variety of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.[7][8]
Experimental Protocols
While the precise, detailed experimental protocols used to determine the binding affinity of AMG-548 are proprietary to Amgen, a general methodology for such kinase inhibition assays can be outlined. These assays are typically designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Generalized Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)
This protocol is a representative example and may not reflect the exact procedure used for AMG-548.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Prepare a reaction buffer containing all necessary components for the kinase reaction, such as ATP, a specific peptide substrate for the p38 isoform, and magnesium chloride.
-
Prepare a solution of the purified recombinant p38 isoform (α, β, γ, or δ).
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the p38 kinase to the wells.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the kinase reaction by adding a reagent that chelates magnesium (e.g., EDTA).
-
Use a detection system to quantify the amount of phosphorylated substrate. A common method is a luminescent assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
The luminescent signal is measured using a plate reader.
-
-
Data Analysis:
-
The raw data (luminescence) is converted to percent inhibition relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration used in the assay and the Km of the kinase for ATP.
-
Experimental Workflow for a Competitive Binding Assay
The determination of the inhibitor constant (Ki) often involves a competitive binding assay. The following diagram illustrates a generalized workflow for such an experiment.
References
- 1. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. AMG 548 (3920) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
AMG-548 Off-Target Kinase Inhibition Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to inflammatory cytokines and stress.[1][2] While developed for its high affinity to p38α, a comprehensive understanding of its off-target kinase interactions is crucial for predicting potential polypharmacological effects, understanding observed cellular phenotypes, and ensuring therapeutic safety and efficacy. This guide provides a detailed overview of the known off-target kinase inhibition profile of AMG-548, compiling quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.
Core Data Presentation
The following tables summarize the quantitative data on the kinase inhibition profile of AMG-548, focusing on its primary targets within the p38 MAPK family and its significant off-target interactions.
Table 1: Inhibition of p38 MAPK Isoforms by AMG-548
| Kinase | Inhibition Constant (Kᵢ) | Selectivity vs. p38α |
| p38α | 0.5 nM | - |
| p38β | 3.6 nM - 36 nM | 7.2 to 72-fold |
| p38γ | 2600 nM | >5000-fold |
| p38δ | 4100 nM | >8000-fold |
Data compiled from multiple sources.[1][2][3]
Table 2: Off-Target Kinase Inhibition by AMG-548
| Off-Target Kinase | Inhibition Constant (Kᵢ) | Functional Consequence |
| JNK2 | 39 nM | Potential modulation of the JNK signaling pathway. |
| JNK3 | 61 nM | Potential modulation of the JNK signaling pathway. |
| Casein Kinase 1δ (CK1δ) | Potent (specific Kᵢ not detailed in reviewed sources) | Inhibition of the Wnt/β-catenin signaling pathway. |
| Casein Kinase 1ε (CK1ε) | Potent (specific Kᵢ not detailed in reviewed sources) | Inhibition of the Wnt/β-catenin signaling pathway. |
Data compiled from multiple sources.[1][2]
It has been reported that AMG-548 displays >1000-fold selectivity against a panel of 36 other kinases; however, the specific identities of these kinases and the corresponding data were not available in the public-domain literature reviewed for this guide.[3] A study by Verkaar et al. indicated that AMG-548 was profiled against a panel of over 200 kinases, which revealed its cross-reactivity with Casein Kinase 1 isoforms.
Signaling Pathway Context
The off-target activities of AMG-548 have significant implications for distinct signaling pathways beyond the intended p38 MAPK cascade.
p38 MAPK Signaling Pathway
AMG-548 is a potent inhibitor of p38α, a central kinase in a signaling cascade that responds to cellular stress and inflammatory cues. This pathway plays a critical role in the production of pro-inflammatory cytokines such as TNFα and IL-1β.
References
The Potent Inhibition of Pro-Inflammatory Cytokines TNF-α and IL-1β by AMG-548 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 hydrochloride is a potent and highly selective, orally active inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38α MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are key mediators in the pathogenesis of numerous inflammatory diseases.[4][5] This technical guide provides an in-depth analysis of the effects of this compound on the production of TNF-α and IL-1β, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: p38α MAPK Inhibition
AMG-548 exerts its anti-inflammatory effects by selectively binding to and inhibiting the activity of p38α MAPK.[1][3] In response to cellular stressors such as lipopolysaccharide (LPS), p38α MAPK becomes activated and subsequently phosphorylates downstream targets, leading to the transcriptional and translational upregulation of TNF-α and IL-1β.[4][5] By inhibiting p38α, AMG-548 effectively blocks this signaling cascade, resulting in a significant reduction in the production of these key pro-inflammatory cytokines.[2]
Signaling Pathway Diagram
Caption: p38α MAPK signaling pathway and the inhibitory action of AMG-548.
Quantitative Data: Inhibition of Cytokine Production
This compound has demonstrated potent inhibitory activity on the production of TNF-α and IL-1β in human whole blood assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of AMG-548
| Cytokine | Stimulant | System | IC₅₀ (nM) | Reference |
| TNF-α | LPS | Human Whole Blood | 3 | [2][3] |
| IL-1β | LPS | Human Whole Blood | 7 | [2] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile of AMG-548
| Kinase | Kᵢ (nM) | Reference |
| p38α | 0.5 | |
| p38β | 3.6 | |
| p38γ | 2600 | [2] |
| p38δ | 4100 | [2] |
Kᵢ (Inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols
While the specific, detailed experimental protocols from the primary preclinical studies of AMG-548 are not publicly available, the following section outlines a representative methodology for a human whole blood assay to assess the effect of an inhibitor on LPS-induced cytokine production. This protocol is based on established and widely used procedures in the field.
Human Whole Blood Cytokine Release Assay (Representative Protocol)
1. Objective: To determine the in vitro potency of this compound in inhibiting the production of TNF-α and IL-1β in human whole blood stimulated with lipopolysaccharide (LPS).
2. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Heparinized vacuum blood collection tubes
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Phosphate-Buffered Saline (PBS)
-
Human TNF-α and IL-1β ELISA kits
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
3. Methods:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and at a non-toxic level (e.g., <0.1%).
-
-
Blood Collection and Preparation:
-
Collect fresh human whole blood from healthy volunteers into heparinized tubes.
-
Use the blood within 2 hours of collection.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control (RPMI with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow for compound equilibration.
-
Prepare an LPS working solution in RPMI 1640 medium and add it to the appropriate wells to achieve a final concentration known to induce robust cytokine production (e.g., 100 ng/mL). Include unstimulated control wells (blood + vehicle, no LPS).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate to pellet the blood cells.
-
Carefully collect the plasma supernatant from each well.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentrations of TNF-α and IL-1β in the plasma samples using validated human TNF-α and IL-1β ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Experimental Workflow Diagram
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of AMG-548 in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and selective small molecule inhibitor that has been investigated for its role in modulating key cellular signaling pathways. Primarily developed as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a central regulator of inflammatory responses, subsequent research has revealed its influence on the Wnt/β-catenin signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of AMG-548, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it impacts.
Core Mechanism of Action: p38α MAPK Inhibition
AMG-548 is a highly potent and selective inhibitor of p38α MAPK.[1][2] The p38 MAPK signaling pathway is a critical cascade involved in cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[3] Specifically, p38α is a key player in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] By inhibiting p38α, AMG-548 effectively blocks the downstream signaling events that lead to the expression of these inflammatory mediators.
Quantitative Inhibition Data
The inhibitory activity of AMG-548 against p38 MAPK isoforms and other kinases has been quantified through various in vitro assays. The data clearly demonstrates its high affinity and selectivity for p38α.
| Target Kinase | Inhibition Constant (Ki) (nM) | IC50 (nM) |
| p38α | 0.5[2] | - |
| p38β | 3.6[3] | - |
| p38γ | 2600[2][3] | - |
| p38δ | 4100[2][3] | - |
| JNK2 | 39[2] | - |
| JNK3 | 61[2] | - |
Table 1: In vitro kinase inhibition profile of AMG-548.
Inhibition of Cytokine Production
The functional consequence of p38α inhibition by AMG-548 is a marked reduction in the production of inflammatory cytokines. This has been demonstrated in whole blood assays stimulated with lipopolysaccharide (LPS).
| Cytokine | Stimulus | Assay System | IC50 (nM) |
| TNF-α | LPS | Human Whole Blood | 3[2][3] |
| IL-1β | LPS | Human Whole Blood | 7[2] |
| IL-8 | TNF-α | Human Whole Blood | 0.7[2] |
| IL-6 | IL-1β | Human Whole Blood | 1.3[2] |
Table 2: Inhibition of cytokine production by AMG-548 in human whole blood.
Off-Target Activity: Wnt/β-Catenin Signaling Inhibition
Interestingly, AMG-548 has been shown to inhibit the Wnt/β-catenin signaling pathway.[2] This effect is not mediated through p38 MAPK but rather through the off-target inhibition of Casein Kinase 1 (CK1) isoforms δ and ε.[4] CK1δ and CK1ε are positive regulators of the Wnt pathway.
Signaling Pathway Diagrams
References
AMG-548 Hydrochloride: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying component of a wide range of neurodegenerative and neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, particularly microglia, and the subsequent production of pro-inflammatory cytokines are hallmarks of this process. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a key regulator of inflammatory responses in the central nervous system (CNS).[1][2][3] AMG-548 hydrochloride, a potent and selective inhibitor of p38α MAPK, presents a valuable pharmacological tool for investigating the role of this pathway in neuroinflammatory processes.[4][5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in neuroinflammation research, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
AMG-548 is a potent and selective inhibitor of the p38α MAPK isoform.[6] p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[6] In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) can activate upstream kinases that, in turn, phosphorylate and activate p38α MAPK in microglia.[1][7] Activated p38α MAPK then phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[6] By binding to the ATP-binding pocket of p38α, AMG-548 prevents its phosphorylation and activation, thereby blocking the downstream signaling cascade and suppressing the production of these inflammatory mediators.[2]
Quantitative Data
The following tables summarize the key quantitative data for AMG-548, providing insights into its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity of AMG-548
| Target | Parameter | Value (nM) | Reference |
| p38α MAPK | Kᵢ | 0.5 | [6] |
| p38β MAPK | Kᵢ | 3.6 | [6] |
| p38γ MAPK | Kᵢ | 2600 | [6] |
| p38δ MAPK | Kᵢ | 4100 | [6] |
| JNK2 | Kᵢ | 39 | [8] |
| JNK3 | Kᵢ | 61 | [8] |
| LPS-stimulated TNFα (human whole blood) | IC₅₀ | 3 | [6][8] |
| LPS-stimulated IL-1β (human whole blood) | IC₅₀ | 7 | [8] |
| TNFα-induced IL-8 (human whole blood) | IC₅₀ | 0.7 | [8] |
| IL-1β-induced IL-6 (human whole blood) | IC₅₀ | 1.3 | [8] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₉H₂₈ClN₅O | [4] |
| Molecular Weight | 498.02 g/mol | [4] |
| Oral Bioavailability (Rat) | 62% | [8] |
| Oral Bioavailability (Dog) | 47% | [8] |
| Half-life (t₁/₂) (Rat) | 4.6 hours | [8] |
| Half-life (t₁/₂) (Dog) | 7.3 hours | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by AMG-548 and a typical experimental workflow for its evaluation in a neuroinflammation model.
Caption: p38α MAPK signaling pathway in microglia.
References
- 1. preprints.org [preprints.org]
- 2. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. biocare.net [biocare.net]
- 5. biocare.net [biocare.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Microglial p38α MAPK is a key regulator of proinflammatory cytokine up-regulation induced by toll-like receptor (TLR) ligands or beta-amyloid (Aβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
AMG-548 Hydrochloride: In Vitro Application Notes and Protocols
For Research Use Only.
Introduction
AMG-548 hydrochloride is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a key therapeutic target for a range of inflammatory diseases. AMG-548 also demonstrates inhibitory activity against Casein Kinase 1 (CK1) isoforms δ and ε, which implicates its potential role in modulating Wnt/β-catenin signaling.[1][5][6]
This document provides detailed in vitro protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. The protocols cover the assessment of its inhibitory activity on the p38α kinase, its impact on downstream cytokine production, and its effects on the Wnt signaling pathway.
Data Presentation
Table 1: Kinase Inhibitory Activity of AMG-548
| Target | Ki (nM) | IC50 (nM) | Selectivity vs. p38α | Reference |
| p38α | 0.5 | - | [1][2][4] | |
| p38β | 36 | ~72-fold | [1][5] | |
| p38γ | 2600 | >5000-fold | [1][2][4] | |
| p38δ | 4100 | >8000-fold | [1][2][4] | |
| JNK2 | 39 | ~78-fold | [1][4] | |
| JNK3 | 61 | ~122-fold | [1][4] | |
| Casein Kinase 1δ (CK1δ) | [1] | |||
| Casein Kinase 1ε (CK1ε) | [1] |
Table 2: In Vitro Cellular Activity of AMG-548
| Assay | Stimulus | Cell Type/System | Measured Cytokine | IC50 (nM) | Reference |
| Cytokine Release | LPS | Human Whole Blood | TNFα | 3 | [1][2][4] |
| Cytokine Release | LPS | Human Whole Blood | IL-1β | 7 | [4] |
| Cytokine Release | TNFα | Human Whole Blood | IL-8 | 0.7 | [1] |
| Cytokine Release | IL-1β | Human Whole Blood | IL-6 | 1.3 | [1] |
Signaling Pathways and Experimental Workflows
p38α Signaling Pathway Inhibition by AMG-548
Caption: Inhibition of the p38α MAPK signaling cascade by AMG-548.
Wnt/β-catenin Signaling Pathway Inhibition by AMG-548
Caption: AMG-548 inhibits Wnt signaling via Casein Kinase 1δ/ε.
Experimental Workflow: Cytokine Release Assay
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 3. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]
- 4. Quantitative Live-cell Reporter Assay for Noncanonical Wnt Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Reporter Activity Assay [bio-protocol.org]
- 6. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-548 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 hydrochloride is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. This compound offers a valuable tool for investigating the therapeutic potential of p38α MAPK inhibition.
These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on the p38 MAPK pathway. The described assays are essential for determining the compound's potency and cellular efficacy.
Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered kinase pathway. It is typically initiated by extracellular stimuli, such as cytokines or cellular stress, which activate upstream MAP kinase kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK3 and MKK6 for the p38 pathway. Activated MKK3/6, in turn, phosphorylate and activate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182).[5] Activated p38 MAPK phosphorylates various downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK2), leading to the transcriptional and translational regulation of inflammatory genes.[3][5]
Caption: p38 MAPK Signaling Pathway and Inhibition by AMG-548.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values against various kinases.
| Target | Parameter | Value (nM) |
| p38α | Ki | 0.5 |
| p38β | Ki | 36 |
| p38γ | Ki | 2600 |
| p38δ | Ki | 4100 |
| JNK2 | Ki | 39 |
| JNK3 | Ki | 61 |
| LPS-stimulated TNF-α release (whole blood) | IC50 | 3 |
| LPS-stimulated IL-1β release (whole blood) | IC50 | 7 |
| TNF-α induced IL-8 release (whole blood) | IC50 | 0.7 |
| IL-1β induced IL-6 release (whole blood) | IC50 | 1.3 |
Experimental Protocols
Two key cell-based assays are detailed below to assess the efficacy of this compound: a Western blot assay to measure the inhibition of p38 MAPK phosphorylation and an ELISA-based assay to quantify the inhibition of TNF-α production.
Inhibition of p38 MAPK Phosphorylation (Western Blot Assay)
This protocol describes how to determine the effect of this compound on the phosphorylation of p38 MAPK in a cellular context.
Caption: Western Blot Workflow for p-p38 Inhibition.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other appropriate cell line
-
This compound
-
Lipopolysaccharide (LPS) or Anisomycin (as a p38 MAPK activator)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-p38 MAPK, and a loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a p38 MAPK activator (e.g., 1 µg/mL LPS for 30 minutes or 10 µM Anisomycin for 30 minutes) to induce p38 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and the loading control (GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
Inhibition of TNF-α Production (ELISA)
This protocol measures the ability of this compound to inhibit the production and release of the pro-inflammatory cytokine TNF-α from stimulated cells.
Caption: ELISA Workflow for TNF-α Inhibition.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce TNF-α production. Incubate for 4-6 hours.
-
-
Sample Collection:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant for TNF-α measurement.
-
-
ELISA Protocol:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and TNF-α standards to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Plot the TNF-α concentration against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.[6][7]
-
The protocols outlined in these application notes provide a robust framework for researchers to investigate the cellular activity of this compound. By employing these cell-based assays, scientists can effectively characterize the compound's potency in inhibiting p38α MAPK signaling and its downstream inflammatory effects. This information is crucial for advancing our understanding of the therapeutic potential of selective p38α MAPK inhibitors in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
Application Notes and Protocol for Preparing AMG-548 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways involved in inflammation and stress responses.[1] It also demonstrates inhibitory activity against Casein Kinase 1 (CK1) isoforms δ and ε, which can affect Wnt signaling.[2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of AMG-548 hydrochloride stock solutions for research purposes.
Physicochemical Properties
Properly understanding the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₈ClN₅O | [4][5][6] |
| Molecular Weight | 498.02 g/mol | [4][5][6] |
| Appearance | Solid | [4][6] |
| Purity | ≥98% | [1] |
| Solubility (AMG-548 base) | DMSO: 30 mg/mLDMF: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:4): 0.20 mg/mL | [7] |
| Solubility (AMG-548 dihydrochloride) | DMSO: ≥ 10 mg/mL (requires sonication and warming to 60°C) | [2] |
Note: The hydrochloride salt form may have slightly different solubility characteristics than the free base. It is highly recommended to use a fresh, unopened bottle of hygroscopic solvents like DMSO for best results.[2]
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
(Optional) Sonicator or water bath
Safety Precautions
-
AMG-548 is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[8]
-
Always handle the compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound and the bottle of DMSO to reach room temperature before opening to prevent condensation.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 498.02 ( g/mol ) / 1000 Example: For 1 mL of a 10 mM stock, you will need 4.98 mg of this compound.
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the powder.
-
Dissolve the Compound: Securely cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (up to 60°C) or sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][3]
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage section below.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is crucial to maintain the activity and integrity of the this compound stock solution.
| Storage Condition | Shelf Life | Recommendations |
| -20°C | 1 month | Recommended for short-term storage.[2][3] |
| -80°C | 6 months | Recommended for long-term storage.[2][3] |
Important Considerations:
-
Protect the solution from light.
-
Ensure containers are sealed tightly to prevent solvent evaporation and moisture absorption.[2]
-
Avoid repeated freeze-thaw cycles.[2][3] It is best practice to use a fresh aliquot for each experiment.
References
- 1. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. biocat.com [biocat.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Amg-548 | C29H27N5O | CID 11167112 - PubChem [pubchem.ncbi.nlm.nih.gov]
AMG-548 hydrochloride solubility in DMSO and other solvents
Application Notes and Protocols for AMG-548 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, chemical properties, and biological activity of this compound. The included protocols offer standardized procedures for its dissolution and handling in a laboratory setting.
Chemical and Physical Properties
This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] It also demonstrates inhibitory activity against p38β and Casein Kinase 1 (CK1) isoforms δ and ε.[2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₈ClN₅O | [1][4] |
| Molecular Weight | 498.02 g/mol | [1][4] |
| Appearance | Solid | [1][4] |
| Purity | ≥98% | [4] |
Solubility Data
The solubility of AMG-548 and its hydrochloride salt in various common laboratory solvents is presented below. It is important to note that the use of newly opened, anhydrous DMSO is recommended, as the solvent is hygroscopic and absorbed water can impact solubility.[3] For certain applications, sonication may be necessary to achieve complete dissolution.[3]
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL (216.66 mM) | [3] |
| 100 mM | ||
| 30 mg/mL (for free base) | [5] | |
| Ethanol | 100 mM | |
| 30 mg/mL (for free base) | [5] | |
| DMF | 30 mg/mL (for free base) | [5] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.20 mg/mL (for free base) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Aliquoting: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.98 mg of this compound.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][6]
Caption: Workflow for Preparing a Stock Solution.
Biological Activity and Signaling Pathways
AMG-548 is a potent inhibitor of p38α MAPK, a key enzyme in a signaling cascade that regulates cellular responses to inflammatory cytokines and stress.[2] The inhibition of p38α by AMG-548 leads to the downstream suppression of inflammatory mediators like TNFα.[1][2][3] Additionally, AMG-548 has been shown to inhibit the Wnt signaling pathway through its off-target effects on Casein Kinase 1 (CK1) isoforms δ and ε.[2][3]
Caption: AMG-548 Signaling Pathway Inhibition.
References
Application Notes and Protocols for AMG-548 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and highly selective, orally bioavailable small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines. Dysregulation of this pathway has been implicated in a range of diseases, including inflammatory disorders and cancer. AMG-548 also exhibits inhibitory activity against Casein Kinase 1 (CK1) isoforms δ and ε, which leads to the inhibition of Wnt/β-catenin signaling.[1] These dual activities make AMG-548 a valuable tool for investigating the roles of both the p38 MAPK and Wnt signaling pathways in various cellular processes.
This document provides detailed application notes and protocols for utilizing AMG-548 in cell culture experiments to help researchers determine its effective concentration and elucidate its biological effects.
Data Presentation
The effective concentration of AMG-548 can vary significantly depending on the cell type, the specific biological endpoint being measured, and the experimental conditions. Below is a summary of the available quantitative data for AMG-548. It is important to note that while biochemical and whole-blood assay data are available, specific IC50 values for the anti-proliferative effects of AMG-548 on various cancer cell lines are not widely reported in publicly available literature. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell model and assay.
Table 1: Biochemical and Cellular Activity of AMG-548
| Target/Assay | Parameter | Value | Cell Line/System | Reference |
| p38 Kinase Isoforms | ||||
| p38α | Kᵢ | 0.5 nM | Enzyme Assay | [1] |
| p38β | Kᵢ | 36 nM | Enzyme Assay | [1] |
| p38γ | Kᵢ | 2600 nM | Enzyme Assay | [1] |
| p38δ | Kᵢ | 4100 nM | Enzyme Assay | [1] |
| Cytokine Release | ||||
| LPS-stimulated TNFα | IC₅₀ | 3 nM | Human Whole Blood | [1][4] |
| LPS-stimulated IL-1β | IC₅₀ | 7 nM | Human Whole Blood | [1] |
| TNFα-induced IL-8 | IC₅₀ | 0.7 nM | Human Whole Blood | [1] |
| IL-1β-induced IL-6 | IC₅₀ | 1.3 nM | Human Whole Blood | [1] |
| Wnt Signaling | ||||
| hDvl2 shift | Effective Concentration | 10 µM | Cellular Assay | [1] |
Signaling Pathways and Experimental Workflow
To effectively utilize AMG-548, it is crucial to understand the signaling pathways it modulates and to have a clear experimental plan.
References
Application Notes and Protocols for AMG-548 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens for the selective p38α mitogen-activated protein kinase (MAPK) inhibitor, AMG-548 hydrochloride, in various preclinical animal models of inflammation. The protocols detailed below are based on available preclinical data and are intended to serve as a guide for researchers designing in vivo studies.
Summary of Preclinical In Vivo Efficacy
AMG-548 has demonstrated efficacy in rodent models of inflammatory diseases, primarily in arthritis and in models of lipopolysaccharide (LPS)-induced cytokine production. As a potent inhibitor of p38α, AMG-548 effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of AMG-548 is crucial for designing effective dosing regimens. The following table summarizes key pharmacokinetic parameters in rats and dogs.
| Species | Bioavailability (F) | Half-life (t½) |
| Rat | 62% | 4.6 hours |
| Dog | 47% | 7.3 hours |
Animal Model Dosing Regimens
Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to screen anti-inflammatory compounds for potential efficacy in treating rheumatoid arthritis.
Objective: To evaluate the therapeutic efficacy of this compound in a rat model of adjuvant-induced arthritis.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 1% methylcellulose)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Lewis rats (male or female, 8-10 weeks old)
-
Calipers for paw measurement
Experimental Workflow:
Dosing Considerations:
-
Route of Administration: Oral gavage is a common route for AMG-548 due to its oral bioavailability.
-
Dose Range Finding: A pilot study is recommended to determine the optimal dose. Based on typical p38 inhibitors, a starting range of 1 mg/kg to 30 mg/kg, administered once or twice daily, could be explored.
-
Treatment Paradigms:
-
Prophylactic: Begin dosing on the day of or shortly after AIA induction.
-
Therapeutic: Begin dosing after the onset of clinical signs of arthritis (typically 10-14 days post-induction).
-
Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Production in Mice
This acute model is used to assess the ability of a compound to inhibit the production of TNF-α, a key cytokine in the inflammatory cascade mediated by p38 MAPK.
Objective: To determine the in vivo efficacy of this compound in inhibiting LPS-induced TNF-α production in mice.
Materials:
-
This compound
-
Vehicle for administration
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 or BALB/c mice (male or female, 8-12 weeks old)
-
ELISA kit for mouse TNF-α
Experimental Workflow:
Dosing Considerations:
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Dose Range: A dose-response study is recommended. A starting point could be in the range of 1 mg/kg to 50 mg/kg.
-
Timing: The pre-treatment time should be based on the pharmacokinetic profile of AMG-548 to ensure peak plasma concentrations coincide with the LPS challenge.
Signaling Pathway
AMG-548 exerts its anti-inflammatory effects by inhibiting the p38α MAPK signaling pathway. This pathway is a critical regulator of the synthesis of pro-inflammatory cytokines.
Disclaimer
The information provided in these application notes is intended for guidance purposes only. Researchers should conduct their own literature search and optimization studies to determine the most appropriate dosing regimen for their specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for Oral Administration of AMG-548 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 hydrochloride is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase α (p38α). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a key therapeutic target for a variety of inflammatory diseases. AMG-548 has demonstrated efficacy in animal models of inflammation, making it a valuable tool for preclinical research. These application notes provide detailed protocols for the oral administration of this compound in mice, along with data presentation and visualization of its mechanism of action.
Data Presentation
In Vitro Potency and Selectivity of AMG-548
| Target | Ki (nM) | IC50 (nM) | Notes |
| p38α | 0.5 | - | High potency for the primary target. |
| p38β | 36 | - | Moderate selectivity over p38β. |
| p38γ | 2600 | - | Over 1000-fold selectivity against p38γ. |
| p38δ | 4100 | - | Over 1000-fold selectivity against p38δ. |
| JNK2 | 39 | - | Modest selectivity against JNK2. |
| JNK3 | 61 | - | Modest selectivity against JNK3. |
| LPS-stimulated TNFα (human whole blood) | - | 3 | Potent inhibition of a key inflammatory cytokine. |
Pharmacokinetic Parameters of AMG-548 (Non-rodent)
| Species | Oral Bioavailability (F%) | t1/2 (hours) |
| Rat | 62% | 4.6 |
| Dog | 47% | 7.3 |
Note: Specific pharmacokinetic data for AMG-548 in mice was not available in the reviewed literature. The provided data is from other species for reference.
Signaling Pathways
AMG-548 primarily exerts its anti-inflammatory effects through the inhibition of the p38α MAPK signaling pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the downstream activation of transcription factors and the production of pro-inflammatory mediators like TNFα and IL-6. Additionally, AMG-548 has been reported to inhibit Wnt signaling by directly inhibiting Casein kinase 1 isoforms δ and ε.
Caption: p38α MAPK Signaling Pathway Inhibition by AMG-548.
Caption: Wnt Signaling Pathway Inhibition by AMG-548.
Experimental Protocols
Formulation of this compound for Oral Gavage
Note: The following protocol is based on formulations used for other orally administered p38 MAPK inhibitors in mice due to the absence of a specific published protocol for this compound.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A common dosage for a similar p38 MAPK inhibitor in mice is 2.5 mg/kg.
-
Prepare the 0.5% CMC vehicle by slowly adding the appropriate amount of CMC powder to sterile water while stirring continuously with a magnetic stirrer until a clear, homogeneous suspension is formed.
-
Accurately weigh the calculated amount of this compound powder.
-
In a sterile conical tube, add a small volume of the 0.5% CMC vehicle to the AMG-548 powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or stirring to ensure a uniform suspension.
-
Store the formulation at 4°C and protect it from light. It is recommended to prepare the formulation fresh on the day of the experiment. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Oral Gavage Administration Protocol in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Accurately weigh each mouse to determine the precise volume of the AMG-548 formulation to be administered. The typical administration volume for mice is 5-10 mL/kg.
-
Thoroughly vortex the AMG-548 suspension to ensure it is well-mixed.
-
Draw the calculated volume of the suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Securely restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle before advancing it gently into the esophagus. If any resistance is met, withdraw the needle and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions following the procedure.
-
For chronic studies, this procedure can be repeated daily or as required by the experimental design.
Application Notes and Protocols for Cell Viability Assay with KRAS G12C Inhibitor Treatment
A Clarification on the Compound of Interest: Initial searches for "AMG-548 hydrochloride" identify it as a p38α inhibitor. However, the topic specifies a "KRAS G12C inhibitor." It is highly likely that the intended compound is Sotorasib (AMG 510) , a well-characterized and FDA-approved KRAS G12C inhibitor developed by Amgen. These application notes and protocols will, therefore, focus on Sotorasib as the exemplary KRAS G12C inhibitor for conducting cell viability assays.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver in several cancer types, including non-small cell lung cancer (NSCLC) and colorectal cancer. Sotorasib (AMG 510) is a first-in-class, orally bioavailable, covalent inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein.[1][2] By locking the protein in an inactive GDP-bound state, Sotorasib inhibits downstream signaling pathways, leading to the suppression of tumor cell proliferation and survival.[1]
These application notes provide a comprehensive protocol for assessing the effect of Sotorasib on the viability of cancer cell lines harboring the KRAS G12C mutation using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action and Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent activation of downstream pro-proliferative and survival signaling cascades, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3]
Sotorasib covalently binds to the cysteine residue of the KRAS G12C mutant, trapping it in the inactive GDP-bound conformation. This abrogates the downstream signaling, thereby inhibiting cell growth and promoting apoptosis in KRAS G12C-mutant cancer cells.
Data Presentation: Sotorasib IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Sotorasib in various KRAS G12C mutant cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | 72 hours |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | 72 hours |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | Not Specified |
| SW1573 | Non-Small Cell Lung Cancer | 0.100 | Not Specified |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and assay duration.[4][5]
Experimental Protocols
This protocol describes the determination of cell viability following treatment with Sotorasib using the MTT colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sotorasib (AMG 510)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells with >90% viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Sotorasib in DMSO.
-
Perform serial dilutions of Sotorasib in complete culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest Sotorasib concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Sotorasib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-548 Hydrochloride in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 hydrochloride is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4][5] The p38 MAPK pathway is a critical signaling cascade activated by inflammatory cytokines and environmental stresses, playing a significant role in the regulation of inflammatory responses.[6][7] AMG-548 exhibits high selectivity for p38α over other p38 isoforms and a wide range of other kinases, making it a valuable tool for studying the specific roles of p38α in various cellular processes and for the development of novel therapeutics for inflammatory diseases.[1][2][5][8] These application notes provide detailed protocols for utilizing this compound in biochemical kinase activity assays to determine its inhibitory potency and selectivity.
Product Information
| Product Name | This compound |
| Synonyms | AMG 548 |
| Target(s) | p38α, p38β, Casein Kinase 1δ/ε |
| Chemical Formula | C₂₉H₂₉Cl₂N₅O |
| Molecular Weight | 534.48 g/mol |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL)[1] |
| Storage | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1] |
Quantitative Data Summary
The inhibitory activity of this compound against various kinases is summarized in the table below. This data highlights the compound's high potency and selectivity for p38α.
| Kinase | Inhibition Constant (Ki) | IC50 | Notes |
| p38α | 0.5 nM[1][2][3][5] | Highly potent inhibition. | |
| p38β | 36 nM[1][2][5] | Slight selectivity over p38α. | |
| p38γ | 2600 nM[1][2][5] | Over 1000-fold selectivity against p38γ.[1][2] | |
| p38δ | 4100 nM[1][2][5] | Over 1000-fold selectivity against p38δ.[1][2] | |
| JNK2 | 39 nM[1][2] | Modest selectivity. | |
| JNK3 | 61 nM[1][2] | Modest selectivity. | |
| Casein Kinase 1δ/ε | Not specified | Directly inhibits these isoforms, affecting Wnt signaling.[1][2] | |
| Whole Blood LPS-stimulated TNFα | 3 nM[1][2][3][5] | Demonstrates potent cellular activity. | |
| Whole Blood LPS-stimulated IL-1β | 7 nM[1][2] | ||
| TNFα-induced IL-8 | 0.7 nM[1][2] | ||
| IL-1β-induced IL-6 | 1.3 nM[1][2] |
Signaling Pathway
The p38α MAPK signaling pathway is a key regulator of cellular responses to stress and inflammation. Upstream kinases like MKK3 and MKK6 activate p38α through dual phosphorylation on threonine and tyrosine residues.[7] Activated p38α then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a cascade of cellular events such as cytokine production and apoptosis.
Caption: The p38α MAPK signaling pathway and the inhibitory action of AMG-548.
Experimental Protocols
This section provides a detailed protocol for a biochemical kinase activity assay to evaluate the inhibitory effect of this compound on p38α kinase. This protocol is adapted from generic kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, and should be optimized for specific laboratory conditions.
Objective:
To determine the IC50 value of this compound for p38α kinase.
Materials and Reagents:
-
Enzyme: Recombinant human p38α (MAPK14)
-
Substrate: ATF2 (recombinant protein or synthetic peptide)
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[6]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
Plates: 384-well, low-volume, white plates
-
DMSO: Dimethyl sulfoxide (anhydrous)
Experimental Workflow
Caption: Workflow for the p38α kinase activity assay using AMG-548.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the AMG-548 stock solution in the assay buffer to achieve a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 µM).
-
Prepare the p38α enzyme and ATF2 substrate in the assay buffer at 2X the final desired concentration.
-
Prepare the ATP solution in the assay buffer at 2X the final desired concentration (the final concentration should be at or near the Km for ATP for p38α).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the wells of the 384-well plate.[6]
-
Add 2 µL of the 2X p38α enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[6]
-
Incubate the plate at room temperature for 30 minutes.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Contamination of reagents; non-enzymatic ATP hydrolysis. | Use fresh, high-quality reagents; optimize assay buffer conditions. |
| Low signal-to-background ratio | Insufficient enzyme activity; suboptimal substrate or ATP concentration. | Titrate enzyme concentration; optimize substrate and ATP concentrations. |
| Poor IC50 curve fit | Inaccurate inhibitor dilutions; inappropriate concentration range. | Prepare fresh inhibitor dilutions; adjust the concentration range to bracket the expected IC50. |
| Precipitation of AMG-548 | Low solubility in aqueous buffer. | Ensure the final DMSO concentration is consistent across all wells and is at a level that maintains inhibitor solubility (typically ≤1%). |
Conclusion
This compound is a powerful and selective research tool for investigating the physiological and pathological roles of p38α MAPK. The provided protocols offer a framework for accurately determining its inhibitory potency in a biochemical setting. Researchers should adapt and optimize these protocols to suit their specific experimental needs and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. biocat.com [biocat.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. AMG 548 (3920) by Tocris, Part of Bio-Techne [bio-techne.com]
Application Notes and Protocols: In Vivo Efficacy of Sotorasib (AMG 510) in Cancer Models
Note: Initial searches for "AMG-548" did not yield specific results for an oncology compound. However, given the context of Amgen and in vivo cancer model studies, it is highly probable that the intended compound of interest is Sotorasib (AMG 510) , a potent and selective KRAS G12C inhibitor. The following application notes and protocols are based on the extensive preclinical data available for Sotorasib (AMG 510).
Introduction
Sotorasib (AMG 510) is a first-in-class, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation is a key driver in several cancer types, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] These application notes provide a summary of the in vivo efficacy of Sotorasib in various preclinical cancer models and detailed protocols for conducting similar studies.
Data Presentation: In Vivo Efficacy of Sotorasib (AMG 510)
The following tables summarize the quantitative data from in vivo studies of Sotorasib in various cancer models.
Table 1: Efficacy of Sotorasib (AMG 510) in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Pancreatic | MIA PaCa-2 | Nude Mice | 100 mg/kg, QD, PO | Significant tumor growth inhibition | [3] |
| NSCLC | NCI-H358 | Nude Mice | 100 mg/kg, QD, PO | Tumor regression | [1][2] |
| Colorectal | SW837 | Nude Mice | 100 mg/kg, QD, PO | Tumor growth inhibition | [1] |
QD: Once daily, PO: Per os (by mouth)
Table 2: Efficacy of Sotorasib (AMG 510) in Syngeneic and Genetically Engineered Mouse Models (GEMMs)
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| KRAS G12C Mutant Cancer | Syngeneic Model | Not Specified | Significant tumor growth inhibition and regression | [1] |
| Kras G12C-driven Lung Tumors | G12C KP GEMM | 100 mg/kg, QD, PO | Marked reduction in tumor incidence and burden after 5 weeks | [3] |
GEMM: Genetically Engineered Mouse Model
Signaling Pathway
Sotorasib (AMG 510) covalently binds to the cysteine residue at position 12 of the mutant KRAS G12C protein. This locks the protein in an inactive GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway (e.g., p-ERK).[1][2]
Caption: Sotorasib (AMG 510) inhibits the active KRAS G12C protein, blocking downstream MAPK signaling.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Sotorasib (AMG 510) in a subcutaneous xenograft model.
Materials:
-
KRAS G12C mutant human cancer cell line (e.g., MIA PaCa-2, NCI-H358)
-
Immunodeficient mice (e.g., Nude or SCID)
-
Sotorasib (AMG 510)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously implant tumor cells (typically 5 x 10^6 to 10 x 10^6 cells in 100-200 µL of saline or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer Sotorasib (AMG 510) orally (e.g., 100 mg/kg) once daily.
-
Control Group: Administer the vehicle control orally on the same schedule.
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol 2: Pharmacodynamic Analysis in Tumor Xenografts
Objective: To assess the in vivo target engagement and downstream pathway modulation of Sotorasib (AMG 510).
Materials:
-
Tumor-bearing mice from an efficacy study
-
Lysis buffer
-
Antibodies for Western blot or Immunohistochemistry (IHC) (e.g., anti-p-ERK, anti-total ERK)
-
Mass spectrometer for target occupancy measurement
Procedure:
-
Tissue Collection: At various time points after the final dose of Sotorasib, euthanize a subset of mice and collect the tumors.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
-
For Western Blot/IHC: Homogenize a portion of the tumor tissue in lysis buffer. Perform Western blotting or IHC to measure the levels of p-ERK and total ERK.
-
For Target Occupancy: Immunoprecipitate total KRAS proteins from tumor lysates and subject them to liquid chromatography-mass spectrometry (LC/MS) to measure the percentage of KRAS G12C occupied by Sotorasib.
-
-
Analysis: Correlate the dose and time of Sotorasib administration with the inhibition of p-ERK and the level of KRAS G12C target occupancy.
Caption: Workflow for pharmacodynamic analysis in tumor xenografts.
References
Application Notes and Protocols: AMG-548 Hydrochloride for LPS-Stimulated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 hydrochloride is a potent and highly selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway plays a critical role in the inflammatory response, particularly in the production of pro-inflammatory cytokines following stimulation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4] LPS triggers a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways, including the p38 MAPK pathway, which results in the transcription and translation of various inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][4] By selectively targeting p38α, AMG-548 offers a promising therapeutic strategy for mitigating the inflammatory response in various pathological conditions.
These application notes provide a summary of the inhibitory activity of AMG-548 and detailed protocols for its use in treating LPS-stimulated cells in vitro.
Data Presentation
Table 1: In Vitro Inhibitory Activity of AMG-548
This table summarizes the kinase inhibitory activity of AMG-548 against p38 isoforms and other selected kinases. Data is presented as the inhibitor constant (Ki).
| Target Kinase | Ki (nM) | Selectivity vs. p38α | Reference |
| p38α (MAPK14) | 0.5 | - | [1] |
| p38β (MAPK11) | 3.6 | 7.2-fold | [1] |
| p38γ (MAPK12/ERK6) | 2,600 | 5,200-fold | [1] |
| p38δ (MAPK13/SAPK4) | 4,100 | 8,200-fold | [1] |
| JNK1 | 11,480 | >20,000-fold | [1] |
| JNK2 | 39 | 78-fold | [1] |
| JNK3 | 61 | 122-fold | [1] |
Table 2: Inhibition of Cytokine Production by AMG-548 in LPS-Stimulated Human Whole Blood
This table presents the half-maximal inhibitory concentration (IC50) values of AMG-548 for the production of various cytokines in human whole blood stimulated with LPS or other inflammatory mediators.
| Cytokine | Stimulus | IC50 (nM) | Reference |
| TNF-α | LPS | 3 | [1][2] |
| IL-1β | LPS | 7 | [1] |
| IL-8 | TNF-α | 0.7 | [1] |
| IL-6 | IL-1β | 1.3 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: LPS-induced p38 MAPK signaling pathway and the inhibitory action of AMG-548.
Caption: General experimental workflow for studying the effect of AMG-548 on LPS-stimulated cells.
Experimental Protocols
Protocol 1: In Vitro Treatment of THP-1 Cells with LPS and AMG-548
This protocol details the steps for treating the human monocytic cell line, THP-1, with LPS to induce an inflammatory response and assessing the inhibitory effect of AMG-548. THP-1 cells can be used in their monocytic form or differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 monocytes in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
To differentiate into macrophages, treat THP-1 cells with 20 µM PMA for 24 hours.[3] After incubation, remove the PMA-containing medium, wash the cells with PBS, and add fresh complete medium. Allow the cells to rest for another 24 hours before treatment.
-
-
Cell Seeding:
-
For differentiated THP-1 cells, seed at a density of 1 x 10^4 cells/well in a 96-well plate.[3]
-
For THP-1 monocytes in suspension, adjust the cell concentration to 3 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
AMG-548 Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted AMG-548 solutions to the appropriate wells of the 96-well plate. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with AMG-548 for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in complete RPMI-1640 medium to the desired final concentration (e.g., 100 ng/mL to 1 µg/mL).[5]
-
Add the LPS solution to the wells containing the cells and AMG-548. Include a negative control group with no LPS stimulation.
-
Incubate the plate for a specified duration (e.g., 4, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator, depending on the endpoint being measured.[3]
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate (if using suspension cells) and carefully collect the cell culture supernatant for cytokine analysis. Store the supernatant at -80°C until use.
-
The remaining cells can be used for cell viability assays or protein extraction for Western blotting.
-
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human TNF-α and IL-6 ELISA kits (follow the manufacturer's instructions)
-
Collected cell culture supernatants
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
-
Assay Procedure (General Steps):
-
Add the capture antibody to the wells of a 96-well ELISA plate and incubate.
-
Wash the plate with wash buffer.
-
Block the plate to prevent non-specific binding.
-
Add the prepared standards and collected cell culture supernatants to the appropriate wells and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Cell Viability Assessment by MTT Assay
This protocol outlines the procedure for determining cell viability after treatment with AMG-548 and LPS using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells in a 96-well plate after treatment
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
MTT Addition:
-
Following the treatment period, carefully remove the culture medium from each well, ensuring the cell layer is not disturbed.
-
Add 10-20 µL of MTT solution to each well containing 100 µL of fresh medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100-150 µL of DMSO or a suitable solubilizing agent to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 540 and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group (considered 100% viable).
-
Protocol 4: Analysis of p38 MAPK Phosphorylation by Western Blot
This protocol provides a method to assess the activation state of the p38 MAPK pathway by detecting the phosphorylated form of p38.
Materials:
-
Cells cultured and treated in 6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the ratio of phosphorylated p38 to total p38 to assess the level of p38 MAPK activation in each sample.
-
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMG-548 Hydrochloride in a Neuroinflammation Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AMG-548 hydrochloride, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation. The protocols outlined below are intended for preclinical research and drug development purposes.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory cascade.[1][2] The p38 MAPK signaling pathway is a key regulator of inflammatory responses in microglia and other immune cells.[2][3] Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6, which contribute to neuronal damage.[1][4]
This compound is a potent and selective inhibitor of p38α MAPK, with a Ki value of 0.5 nM.[5] It exhibits over 1000-fold selectivity against other p38 isoforms (γ and δ).[5] By inhibiting p38α MAPK, this compound effectively reduces the production of pro-inflammatory cytokines, making it a promising therapeutic candidate for neuroinflammatory disorders.[1][5]
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38α MAPK. In the context of neuroinflammation, LPS (a component of the outer membrane of Gram-negative bacteria) activates Toll-like receptor 4 (TLR4) on the surface of microglia.[4] This activation triggers a downstream signaling cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, promotes the translation and release of pro-inflammatory cytokines. This compound disrupts this cascade by preventing the phosphorylation of downstream targets of p38α MAPK, thereby suppressing the inflammatory response.[6]
Signaling Pathway Diagram
Caption: this compound inhibits the p38α MAPK signaling pathway in microglia.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol describes the induction of acute neuroinflammation in mice using a systemic injection of LPS.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be such that the desired dose can be administered in a volume of 10 mL/kg body weight.
-
Grouping and Dosing: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
This compound (e.g., 10, 30, 100 mg/kg) + LPS
-
-
Administration of this compound: Administer this compound or vehicle via oral gavage (p.o.) 1 hour prior to LPS injection.
-
Induction of Neuroinflammation: Inject LPS (0.25 - 1 mg/kg) or an equivalent volume of sterile saline intraperitoneally (i.p.).[4][7]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice and collect brain tissue and blood samples for analysis.[8] For brain tissue, perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
Experimental Workflow Diagram
Caption: Workflow for the LPS-induced neuroinflammation mouse model.
Assessment of Neuroinflammation
This protocol is for the quantification of pro-inflammatory cytokines in brain homogenates.
Materials:
-
Collected brain tissue (hippocampus and cortex are regions of interest)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
Procedure:
-
Brain Homogenization: Homogenize the brain tissue in ice-cold lysis buffer.[9]
-
Centrifugation: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.[9]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in each sample using a BCA protein assay.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions. Normalize cytokine concentrations to the total protein concentration for each sample.
This protocol is for the visualization and quantification of activated microglia and astrocytes in brain sections.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
30% sucrose in PBS
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Primary antibodies: anti-Iba1 (for microglia), anti-GFAP (for astrocytes)[10][11]
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Tissue Fixation and Cryoprotection: Following perfusion, post-fix the brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Sectioning: Embed the brains in OCT and cut 30-40 µm thick coronal sections using a cryostat.
-
Immunostaining:
-
Permeabilize the sections with a blocking buffer containing Triton X-100 and a blocking agent (e.g., normal goat serum).
-
Incubate with primary antibodies (anti-Iba1 and anti-GFAP) overnight at 4°C.[10]
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Mount the sections and visualize them using a fluorescence or confocal microscope. Quantify the number and analyze the morphology of Iba1-positive and GFAP-positive cells.
Behavioral tests can be used to assess sickness behavior and cognitive deficits associated with neuroinflammation.
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior. A decrease in distance traveled and time spent in the center of the arena can indicate sickness behavior.[12]
-
Elevated Plus Maze: To evaluate anxiety-like behavior.[13]
-
Barnes Maze or Morris Water Maze: To assess spatial learning and memory deficits.[14]
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in the Mouse Brain
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle + Saline | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AMG-548 (10 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AMG-548 (30 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AMG-548 (100 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Microglia and Astrocyte Activation
| Treatment Group | Iba1-positive Cells (cells/mm²) | GFAP-positive Cells (cells/mm²) |
| Vehicle + Saline | Mean ± SEM | Mean ± SEM |
| Vehicle + LPS | Mean ± SEM | Mean ± SEM |
| AMG-548 (30 mg/kg) + LPS | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Sickness and Anxiety-like Behavior
| Treatment Group | Open Field: Total Distance (m) | Open Field: Time in Center (s) | Elevated Plus Maze: Time in Open Arms (s) |
| Vehicle + Saline | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AMG-548 (30 mg/kg) + LPS | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
These application notes provide a framework for investigating the therapeutic potential of this compound in a mouse model of neuroinflammation. The provided protocols for model induction, and biochemical, histological, and behavioral analyses will enable researchers to comprehensively evaluate the efficacy of this p38α MAPK inhibitor. The successful application of these methods will contribute to a better understanding of the role of p38 MAPK in neuroinflammation and the development of novel therapies for neurodegenerative diseases.
References
- 1. A Novel and Selective p38 Mitogen-Activated Protein Kinase Inhibitor Attenuates LPS-Induced Neuroinflammation in BV2 Microglia and a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rupress.org [rupress.org]
- 7. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced increases in cytokines in discrete mouse brain regions are detectable using Luminex xMAP® technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain homogenate preparation for cytokine assay. [plos.figshare.com]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 14. Microglia depletion ameliorates neuroinflammation, anxiety-like behavior, and cognitive deficits in a sex-specific manner in Rev-erbα knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Stability of AMG-548 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) and has also been identified as an inhibitor of the voltage-gated sodium channel Nav1.8.[1][2][3][4] These dual activities make it a compound of significant interest for research in inflammation, pain, and other signaling pathways. Understanding the long-term stability of AMG-548 hydrochloride in solution is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide a comprehensive overview of the known stability of AMG-548, protocols for assessing its long-term stability, and details of the signaling pathways it modulates.
Known Stability of AMG-548
Currently available data for the stability of AMG-548 primarily pertains to the dihydrochloride salt and the solid form of the compound. It is crucial to note that the stability of this compound solutions can be influenced by the solvent, concentration, temperature, and exposure to light.
Table 1: Summary of Known Stability Data for AMG-548
| Form | Storage Condition | Duration of Stability | Source |
| AMG-548 Dihydrochloride (Stock Solution) | -80°C | 6 months | MedChemExpress |
| AMG-548 Dihydrochloride (Stock Solution) | -20°C | 1 month | MedChemExpress |
| AMG 548 (Solid) | -20°C | ≥ 4 years | Cayman Chemical |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound solutions for long-term studies, a thorough stability assessment is recommended. The following protocols outline a general framework for conducting these assessments.
Preparation of this compound Stock Solutions
It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
-
Protocol:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperatures (-20°C for short-term and -80°C for long-term storage).
-
Long-Term Stability Testing Protocol
This protocol describes a systematic approach to evaluate the stability of this compound solutions over an extended period.
-
Workflow for Long-Term Stability Testing:
-
Protocol:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Divide the stock solution into multiple aliquots in amber vials to protect from light.
-
Store the aliquots under various temperature conditions: -80°C, -20°C, 4°C, and room temperature (20-25°C).
-
At designated time points (e.g., 0, 1, 2, 4 weeks, and 1, 3, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Visually inspect the solution for any signs of precipitation or color change.
-
Analyze the sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity and concentration of AMG-548.
-
If significant degradation is observed, Mass Spectrometry (MS) can be used to identify the degradation products.
-
Record and tabulate the data for each time point and storage condition.
-
Stress Testing (Forced Degradation) Protocol
Stress testing helps to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Workflow for Stress Testing:
-
Protocol:
-
Acid Hydrolysis: Incubate the AMG-548 solution in 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate the AMG-548 solution in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the AMG-548 solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the AMG-548 solution to an elevated temperature (e.g., 60°C or higher) in the dark.
-
Photolytic Degradation: Expose the AMG-548 solution to a light source (e.g., UV and/or visible light) at a controlled temperature.
-
At appropriate time points, neutralize the acid and base-stressed samples.
-
Analyze all stressed samples by HPLC to assess the extent of degradation and to identify and separate any degradation products from the parent compound.
-
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example of Long-Term Stability Data for this compound in DMSO (10 mM)
| Time Point | Storage Temp. | Visual Appearance | Purity (%) by HPLC | Concentration (% of Initial) |
| T = 0 | - | Clear, colorless | 99.8 | 100.0 |
| 1 Month | -80°C | Clear, colorless | 99.7 | 99.8 |
| -20°C | Clear, colorless | 99.5 | 99.6 | |
| 4°C | Clear, colorless | 98.2 | 98.5 | |
| Room Temp | Clear, colorless | 95.1 | 95.3 | |
| 3 Months | -80°C | Clear, colorless | 99.6 | 99.7 |
| -20°C | Clear, colorless | 99.1 | 99.2 | |
| 4°C | Slight yellow tint | 96.0 | 96.3 | |
| Room Temp | Yellowish | 88.7 | 89.0 | |
| 6 Months | -80°C | Clear, colorless | 99.5 | 99.6 |
| -20°C | Clear, colorless | 98.5 | 98.7 | |
| 4°C | Yellow tint | 92.3 | 92.5 | |
| Room Temp | Brownish | 75.4 | 75.8 |
Note: The data presented in Table 2 is for illustrative purposes only and should be replaced with actual experimental data.
Signaling Pathways Modulated by AMG-548
AMG-548 is known to inhibit the p38α MAPK pathway and the Nav1.8 sodium channel. It has also been reported to inhibit Casein Kinase 1 isoforms δ and ε, which are involved in the Wnt signaling pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.
Nav1.8 in Pain Signaling
Nav1.8 is a voltage-gated sodium channel predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.
Casein Kinase 1δ/ε in Wnt/β-catenin Signaling
Casein Kinase 1 (CK1) isoforms δ and ε are positive regulators of the Wnt/β-catenin signaling pathway, which is involved in embryonic development and cancer.
Conclusion
The stability of this compound solutions is paramount for obtaining reliable and reproducible data in research and drug development. The protocols provided herein offer a framework for the systematic evaluation of its long-term stability. It is recommended that researchers validate these methods within their own laboratories and for their specific experimental conditions. The signaling pathway diagrams provide a visual guide to the mechanisms of action of AMG-548, aiding in experimental design and data interpretation.
References
Troubleshooting & Optimization
Technical Support Center: AMG-548 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AMG-548 hydrochloride.
Troubleshooting Guides & FAQs
Solubility Issues
Why is my this compound not dissolving properly?
Difficulty in dissolving this compound can arise from several factors, including the choice of solvent, temperature, and the inherent properties of the compound. As a hydrochloride salt, its solubility can be influenced by pH and the potential for disproportionation in aqueous solutions. The following points and procedures should help you troubleshoot and achieve successful dissolution.
Potential Reasons for Poor Solubility:
-
Inappropriate Solvent: this compound has specific solubility profiles in different solvents. Using a suboptimal solvent is a common reason for dissolution failure.
-
Insufficient Temperature or Agitation: The dissolution of this compound, particularly in solvents like DMSO, may require heating and sonication to overcome the energy barrier for solvating the crystal lattice.
-
Compound Hydration: Like many hydrochloride salts, AMG-548 can absorb moisture, which may affect its solubility characteristics. Ensure the product is stored under desiccated conditions.
-
pH of the Solution: In aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts. Disproportionation to the less soluble free base can occur at neutral or higher pH.
-
Solvent Quality: The purity and water content of your solvent can be critical. For instance, DMSO is hygroscopic, and absorbed water can reduce the solubility of the compound.[1] It is recommended to use freshly opened or anhydrous solvents.
Solubility Data Summary:
The following table summarizes the solubility of AMG-548 and its dihydrochloride salt in various solvents. Note that "AMG 548" refers to the free base, which may have different solubility from the hydrochloride salt.
| Compound Form | Solvent | Concentration | Notes |
| AMG-548 dihydrochloride | DMSO | 10 mg/mL (18.71 mM) | Requires ultrasonic and warming and heat to 60°C.[1] |
| AMG 548 (free base) | DMF | 30 mg/mL | - |
| AMG 548 (free base) | DMSO | 30 mg/mL | - |
| AMG 548 (free base) | Ethanol | 30 mg/mL | - |
| AMG 548 (free base) | Ethanol:PBS (pH 7.2) (1:4) | 0.20 mg/mL | - |
Troubleshooting Workflow:
The following diagram outlines a step-by-step process to troubleshoot solubility issues with this compound.
Caption: Troubleshooting flowchart for this compound dissolution.
Experimental Protocols
Recommended Protocol for Dissolving this compound in DMSO:
This protocol is designed to achieve a stock solution of AMG-548 dihydrochloride in DMSO at a concentration of up to 10 mg/mL.[1]
Materials:
-
This compound
-
Anhydrous or newly opened DMSO
-
Sterile, conical-bottom tube
-
Water bath or heating block set to 60°C
-
Bath sonicator
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile tube.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration.
-
Initial Mixing: Briefly vortex the mixture at room temperature.
-
Heating: Place the tube in a water bath or heating block set to 60°C. Caution: Do not exceed this temperature to avoid potential compound degradation.
-
Sonication: While warm, place the tube in a bath sonicator for 10-15 minutes. The warmth of the water in the sonicator should be maintained if possible.
-
Vortexing: After sonication, vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particulate matter. If the solution is not clear, repeat steps 4-6.
-
Storage: Once fully dissolved, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
Signaling Pathway Context
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[2][3][4] Understanding its place in the signaling pathway is crucial for experimental design.
Caption: The p38 MAPK signaling pathway and the inhibitory action of AMG-548.
References
Technical Support Center: Troubleshooting Unexpected Western Blot Results with AMG-548
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results when using AMG-548 in Western blot experiments. This resource provides troubleshooting advice and detailed protocols to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is AMG-548 and what is its primary target?
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] It also exhibits some inhibitory activity against p38β, JNK2, and JNK3.[1][2] Additionally, AMG-548 can inhibit the Wnt signaling pathway by directly targeting Casein kinase 1 (CK1) isoforms δ and ε.[1]
It is important to note that the name VX-548 (suzetrigine) has also been associated with a selective inhibitor of the NaV1.8 voltage-gated sodium channel, which has a different mechanism of action related to pain management.[3][4][5][6][7] Researchers should verify the specific compound and its intended target for their experiments. This guide will focus on troubleshooting related to the p38α MAPK inhibitor activity of AMG-548.
Q2: I am not seeing any change in the phosphorylation of my target protein after treating cells with AMG-548. What could be the reason?
Several factors could contribute to a lack of signal change:
-
Inactive Compound: Ensure the AMG-548 is properly stored and has not expired. Prepare fresh dilutions for each experiment.
-
Insufficient Incubation Time or Concentration: The inhibitor may not have had enough time to act on the cells, or the concentration used may be too low to effectively inhibit p38α.
-
Cell Line and Target Expression: The cell line you are using may not express p38α or the downstream target you are probing for at detectable levels.[8]
-
Experimental Controls: Always include a positive control (e.g., cells stimulated to activate the p38 MAPK pathway) and a negative control (vehicle-treated cells) to ensure the assay is working correctly.
-
Antibody Issues: The primary antibody may not be specific or sensitive enough to detect the change in phosphorylation.
Q3: I am observing unexpected bands in my Western blot after AMG-548 treatment. What does this mean?
Unexpected bands can arise from several sources:
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins.[9]
-
Protein Isoforms or Post-Translational Modifications: The antibody may be recognizing different isoforms or post-translationally modified versions of the target protein.[10][11]
-
Off-Target Effects of AMG-548: Since AMG-548 can inhibit other kinases like p38β, JNK2, and JNK3, the unexpected bands could represent changes in the phosphorylation status of substrates of these kinases.[1][2]
-
Protein Degradation: If the unexpected bands are of lower molecular weight, it could indicate protein degradation.[8] Ensure that protease and phosphatase inhibitors are included in your lysis buffer.[8][12]
Q4: The bands for my protein of interest appear weaker or are absent after AMG-548 treatment. Is this expected?
This could be an expected outcome if your protein of interest is a downstream target of the p38 MAPK pathway and its expression or stability is regulated by p38α activity. However, if you are probing for a loading control or a protein not expected to be affected by p38 MAPK inhibition, a decrease in signal could indicate a problem with your experimental procedure.
Troubleshooting Guides
Issue 1: No or Weak Signal for Phosphorylated Target
| Potential Cause | Troubleshooting Step |
| Inactive AMG-548 | Use a fresh aliquot of AMG-548 and prepare new dilutions. |
| Suboptimal Treatment Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. |
| Low Protein Expression | Confirm the expression of p38α and your target protein in your cell line using a positive control lysate.[8] |
| Inefficient Protein Transfer | Stain the membrane with Ponceau S after transfer to verify that proteins have transferred from the gel to the membrane.[13] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to find the optimal dilution.[13] |
| Blocking Buffer Issues | Some blocking buffers, like non-fat dry milk, can mask certain antigens.[9] Try switching to a different blocking agent like BSA. |
Issue 2: High Background
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[13] |
| Inadequate Washing | Increase the number and duration of wash steps.[13] Adding a detergent like Tween 20 to your wash buffer can also help.[14] |
| Contaminated Buffers | Use freshly prepared, filtered buffers. |
| Membrane Handled Improperly | Handle the membrane with forceps to avoid contamination. Ensure the membrane does not dry out during the procedure.[11] |
Issue 3: Non-Specific or Multiple Bands
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody | Use an antibody that has been validated for Western blotting. Run a negative control with cells known not to express the target protein. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[8][12] |
| Protein Aggregation | This can cause bands at higher molecular weights. Try heating the sample at a lower temperature for a longer duration (e.g., 70°C for 10-20 minutes) instead of boiling.[12] |
| Off-Target Effects | Consider that AMG-548 may be affecting other kinases.[1][2] Review the literature for known off-target effects. |
| Overloaded Protein | Reduce the amount of protein loaded onto the gel.[11] |
Quantitative Data
Table 1: Kinase Inhibitory Activity of AMG-548
| Kinase | Ki (nM) |
| p38α | 0.5[1][2] |
| p38β | 3.6 - 36[1] |
| p38γ | 2600 - 4100[1][2] |
| p38δ | 2600 - 4100[1][2] |
| JNK2 | 39[1][2] |
| JNK3 | 61[1][2] |
Ki (inhibitor constant) is a measure of the inhibitor's potency. A smaller Ki value indicates a more potent inhibitor.
Table 2: IC50 Values of AMG-548 in Whole Blood Assays
| Stimulus & Measured Cytokine | IC50 (nM) |
| LPS-stimulated TNFα | 3[1] |
| LPS-stimulated IL-1β | 7[1] |
| TNFα-induced IL-8 | 0.7[1] |
| IL-1β-induced IL-6 | 1.3[1] |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
Protocol: Western Blot Analysis of p38 MAPK Inhibition by AMG-548
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with the desired concentrations of AMG-548 or vehicle (e.g., DMSO) for the specified duration.
-
If applicable, stimulate the cells with an appropriate agonist (e.g., anisomycin, UV radiation) to activate the p38 MAPK pathway during the last 30 minutes of inhibitor treatment.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes (or at 70°C for 10-20 minutes if protein aggregation is a concern).[12]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane and re-block before probing with another primary antibody (e.g., anti-total-p38 MAPK or a loading control like β-actin).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. painmedicinenews.com [painmedicinenews.com]
- 5. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Vertex Advances VX-548 in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bosterbio.com [bosterbio.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
AMG-548 hydrochloride cytotoxicity in non-target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of AMG-548 hydrochloride in experimental settings. The information is based on publicly available data regarding the compound's mechanism of action.
FAQs & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Q1: I am observing unexpected levels of cell death in my non-target cell line treated with this compound. What could be the underlying cause?
-
p38 MAPK Pathway Inhibition: AMG-548 is a potent inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] The p38 MAPK pathway is a crucial signaling cascade involved in cellular stress responses, inflammation, and apoptosis.[5] In certain cellular contexts, inhibition of p38 MAPK can disrupt survival signals, potentially leading to apoptosis. The effect is highly cell-type and context-dependent.
-
Off-Target Effects on Casein Kinase 1 (CK1): this compound has been shown to inhibit Wnt signaling by directly inhibiting Casein kinase 1 isoforms δ and ε.[6][7] The Wnt signaling pathway is critical for cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis in cells dependent on this signaling for survival.
-
JNK Pathway Modulation: AMG-548 shows modest selectivity against JNK2 and JNK3.[6][7] The JNK pathway is another stress-activated protein kinase pathway that can play a dual role in both cell survival and apoptosis, depending on the stimulus and cellular context.
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a western blot to check the phosphorylation status of p38 MAPK (Thr180/Tyr182) in your treated cells to confirm that AMG-548 is inhibiting its primary target at the concentrations used.
-
Assess Wnt Pathway Inhibition: If your cell line is known to be sensitive to Wnt signaling, assess the levels of key Wnt pathway components, such as β-catenin, to determine if off-target inhibition of CK1 is occurring.
-
Perform a Dose-Response Curve: Determine the IC50 value for cell viability in your specific cell line to identify the concentration at which cytotoxic effects become prominent.
-
Use a Different p38 MAPK Inhibitor: Compare the effects of AMG-548 with another structurally different p38 MAPK inhibitor to see if the observed cytotoxicity is a class effect or specific to AMG-548.
-
Assess Apoptosis Markers: To confirm if the observed cell death is due to apoptosis, perform assays to detect caspase activation (e.g., caspase-3/7 activity assay) or use Annexin V/Propidium Iodide staining.
Q2: At what concentration should I use this compound to achieve p38α inhibition without inducing significant cytotoxicity?
A2: The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on its known potency, you can expect to see significant inhibition of p38α at low nanomolar concentrations.
-
For p38α Inhibition: AMG-548 has a Ki of 0.5 nM for p38α.[1][3][6][7] In cellular assays, it inhibits LPS-induced TNFα production in human whole blood with an IC50 of 3 nM.[1][2][3][6][7] Therefore, a starting concentration range of 1-100 nM is recommended for achieving p38α inhibition.
-
To Minimize Cytotoxicity: A thorough dose-response experiment is crucial. Start with a low concentration (e.g., 1 nM) and titrate up to a higher concentration (e.g., 10 µM) to identify a window where p38α is inhibited without a significant decrease in cell viability.
Q3: What are the known off-target kinases of this compound that I should be aware of?
A3: Besides its high affinity for p38α, AMG-548 has been shown to interact with other kinases, which could contribute to its overall cellular effects.
| Kinase | Inhibition Constant (Ki) | Selectivity vs. p38α | Reference |
| p38β | 3.6 nM | ~7-fold | [1] |
| p38γ | 2,600 nM | >5000-fold | [1][6][7] |
| p38δ | 4,100 nM | >8000-fold | [1][6][7] |
| JNK2 | 39 nM | ~78-fold | [6][7] |
| JNK3 | 61 nM | ~122-fold | [6][7] |
| Casein kinase 1δ/ε | Not specified, but direct inhibition leads to Wnt pathway inhibition | Not applicable | [6][7] |
It is important to consider these off-target activities when interpreting experimental results, especially at higher concentrations of the inhibitor.
Experimental Protocols
While specific protocols for assessing this compound cytotoxicity are not available in the searched literature, here are general methodologies for key experiments.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed your non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p38 MAPK Phosphorylation
This protocol is to confirm the on-target activity of this compound.
-
Cell Treatment: Treat cells with various concentrations of this compound for a short duration (e.g., 1-2 hours). Include a positive control (e.g., anisomycin or UV radiation to stimulate the p38 pathway) and a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal to determine the extent of inhibition.
Signaling Pathways & Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
General Workflow for Assessing Cytotoxicity
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of p38 MAPK Suppresses Inflammatory Cytokine Induction by Etoposide, 5-Fluorouracil, and Doxorubicin without Affecting Tumoricidal Activity | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing AMG-548 Hydrochloride for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of AMG-548 hydrochloride in in vivo experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during the formulation and administration of this potent and selective p38α MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is AMG-548 and what is its mechanism of action?
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][] p38α MAPK is a key enzyme in a signaling cascade that responds to extracellular stimuli such as stress and inflammatory cytokines, playing a crucial role in inflammation, cell cycle regulation, and apoptosis.[] By selectively blocking the ATP-binding site of p38α, AMG-548 prevents the phosphorylation of downstream targets, thereby inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][][3]
Q2: What are the known pharmacokinetic properties of this compound in preclinical models?
Pharmacokinetic data for this compound has been reported in rats and dogs. The compound is orally active.[4] In rats, it has an oral bioavailability (F) of 62% and a half-life (t1/2) of 4.6 hours. In dogs, the oral bioavailability is 47% with a half-life of 7.3 hours.[4]
Q3: What is a suitable starting dose for in vivo studies with this compound?
A specific dose for in vivo efficacy studies with AMG-548 has not been widely published. However, based on in vivo studies of other p38 MAPK inhibitors, a starting dose in the range of 3 to 10 mg/kg administered orally can be considered.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.
Q4: How should I prepare a stock solution of this compound?
AMG-548 is soluble in DMSO and ethanol at concentrations up to 100 mM.[3] For in vivo studies, it is common to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the final dosing vehicle.
Troubleshooting Guide
Issue 1: Poor solubility of this compound in aqueous vehicles for oral administration.
-
Cause: AMG-548, particularly as a hydrochloride salt, may have limited solubility in simple aqueous vehicles like water or saline, which is a common challenge for many small molecule kinase inhibitors.[5][6]
-
Solution:
-
Use of co-solvents and surfactants: A common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO and then dilute this stock into a vehicle containing co-solvents such as polyethylene glycol (PEG-400) and surfactants like Tween 80.[7] A typical vehicle composition could be 10% DMSO, 40% PEG-400, 5% Tween 80, and 45% water or saline.
-
Prepare a suspension: If a clear solution cannot be achieved, preparing a uniform suspension is a viable alternative for oral gavage.[4] Suspending agents like 0.5% (w/v) sodium carboxymethylcellulose (CMC) in saline can be used to ensure a homogenous mixture.[4] It is essential to ensure the suspension is well-mixed before each administration.
-
Issue 2: Vehicle-induced toxicity or off-target effects.
-
Cause: The vehicle used to formulate the drug can sometimes cause adverse effects in animals, confounding the experimental results.[8] For example, high concentrations of DMSO can lead to motor impairment.[7]
-
Solution:
-
Vehicle selection: Choose a vehicle with a known safety profile. Aqueous vehicles like 0.9% NaCl and 0.5% CMC are generally well-tolerated.[7] If organic solvents are necessary, keep their concentration to a minimum.
-
Control group: Always include a vehicle-only control group in your study to differentiate the effects of the vehicle from the effects of the drug.
-
Issue 3: Complications during oral gavage.
-
Cause: Oral gavage, while a precise dosing method, can cause stress and potential injury to the animals if not performed correctly, leading to complications like esophageal trauma or aspiration.[9]
-
Solution:
-
Proper technique: Ensure that personnel are well-trained in the proper technique for oral gavage in the specific rodent species being used.
-
Appropriate equipment: Use appropriately sized and flexible gavage needles to minimize the risk of injury.
-
Monitor animals: Observe the animals closely after dosing for any signs of distress.[6]
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of AMG-548
| Property | Value | Reference |
| Molecular Weight | 498.02 g/mol (hydrochloride salt) | [10] |
| Formula | C₂₉H₂₈ClN₅O | [10] |
| In Vitro p38α IC₅₀ | 3 nM (inhibition of LPS-stimulated TNFα) | [3] |
| Rat Oral Bioavailability (F) | 62% | [4] |
| Rat Half-life (t₁/₂) | 4.6 hours | [4] |
| Dog Oral Bioavailability (F) | 47% | [4] |
| Dog Half-life (t₁/₂) | 7.3 hours | [4] |
Table 2: Recommended Starting Formulations for Oral Administration of this compound
| Formulation Type | Composition | Preparation Notes |
| Solution | 10% DMSO, 40% PEG-300, 5% Tween 80, 45% Saline | Dissolve AMG-548 HCl in DMSO first, then add other components sequentially with thorough mixing. |
| Suspension | 0.5% (w/v) Sodium Carboxymethylcellulose (CMC) in 0.9% Saline | Triturate AMG-548 HCl with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle with continuous mixing to form a uniform suspension. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Suspension)
-
Calculate the required amount of this compound and vehicle: Based on the desired dose (e.g., 10 mg/kg), the number of animals, and the dosing volume (e.g., 10 mL/kg), calculate the total mass of this compound and the total volume of the vehicle needed.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in 0.9% sterile saline.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Create a paste: In a mortar, add a small volume of the 0.5% CMC vehicle to the this compound powder and triturate with a pestle to form a smooth, uniform paste.
-
Gradual dilution: Slowly add the remaining vehicle to the mortar in small increments while continuously triturating to ensure the formation of a homogenous suspension.
-
Transfer and store: Transfer the final suspension to a suitable container. Store at 4°C and protect from light. Before each use, vortex the suspension thoroughly to ensure uniformity.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of AMG-548.
Caption: General experimental workflow for in vivo studies with AMG-548.
Caption: Troubleshooting decision tree for inconsistent in vivo results.
References
- 1. | BioWorld [bioworld.com]
- 3. Analysis of the disposition of a novel p38 MAPK inhibitor, AKP-001, and its metabolites in rats with a simple physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. US20080226747A1 - Pharmaceutical formulations comprising salts of a protein kinase inhibitor and methods of using same - Google Patents [patents.google.com]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113292537A - Salts of kinase inhibitors and compositions thereof - Google Patents [patents.google.com]
AMG-548 hydrochloride degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-548 hydrochloride. The information is designed to address common issues related to the degradation and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term and short-term use?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Some suppliers also recommend protecting the compound from light.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: AMG-548 is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For in vivo experiments, stock solutions in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[2]
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A color change to yellow may indicate degradation of the compound. The solid form of AMG-548 dihydrochloride is described as light yellow to yellow, so a pale yellow color in solution may not necessarily indicate a problem.[2] However, a significant or progressive color change, especially when accompanied by precipitation or a decrease in biological activity, suggests degradation. It is recommended to prepare fresh solutions and compare their performance to the discolored solution.
Q4: I am observing inconsistent results in my experiments. Could this be related to this compound degradation?
A4: Yes, inconsistent experimental outcomes can be a sign of compound instability. Degradation of this compound can lead to a lower effective concentration and the presence of degradation products with potentially different biological activities. To troubleshoot, prepare a fresh stock solution from the solid compound and compare its performance in your assay.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation studies for AMG-548 are not publicly available, based on its chemical structure containing a pyrimidinone core, potential degradation pathways include hydrolysis and oxidation.[3][4] The pyrimidinone ring can be susceptible to cleavage, and the various nitrogen and oxygen atoms can be sites for oxidative degradation.
Troubleshooting Guides
Issue 1: Precipitation in Stock Solution
Symptoms:
-
Visible solid particles in the solution after warming to room temperature.
-
Cloudiness or turbidity in the solution.
Possible Causes:
-
Exceeding the solubility limit of the solvent.
-
Temperature fluctuations causing the compound to fall out of solution.
-
Interaction with components of the storage container.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of your stock solution does not exceed the recommended solubility limits (e.g., 100 mM in DMSO).
-
Gentle Warming and Sonication: Warm the solution to 37°C and sonicate briefly to try and redissolve the precipitate. Some suppliers note that ultrasonic warming may be needed for dissolution in DMSO.[2]
-
Prepare a Fresh Solution: If the precipitate does not redissolve, discard the solution and prepare a fresh stock, ensuring the solid is fully dissolved before storage.
-
Filter Sterilization: If necessary, filter the solution through a 0.22 µm syringe filter compatible with your solvent to remove any undissolved particles.
Issue 2: Loss of Biological Activity
Symptoms:
-
Reduced or no effect in a previously validated biological assay.
-
Inconsistent dose-response curves.
Possible Causes:
-
Degradation of the compound due to improper storage or handling.
-
Repeated freeze-thaw cycles of the stock solution.
-
Interaction with other components in the assay medium.
Troubleshooting Steps:
-
Prepare Fresh Stock: Prepare a new stock solution of this compound from the solid compound.
-
Aliquot Properly: Ensure that the new stock solution is aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[1]
-
Validate with Control Experiments: Run a control experiment with a known p38 MAPK activator to ensure the assay system is working correctly.
-
Assess Solution Stability in Assay Media: If possible, analyze the stability of AMG-548 in your specific cell culture or assay buffer over the time course of your experiment.
Data Presentation
Table 1: Storage Conditions and Stability of AMG-548 and Related p38 MAPK Inhibitors
| Compound Form | Storage Temperature | Duration | Reference(s) |
| AMG-548 (Solid) | -20°C | ≥ 4 years | |
| AMG-548 Dihydrochloride (Stock Solution) | -80°C | 6 months | [2] |
| AMG-548 Dihydrochloride (Stock Solution) | -20°C | 1 month | [2] |
| Other p38 MAPK Inhibitors (Solid) | -20°C | > 3 years | [5] |
| Other p38 MAPK Inhibitors (Stock Solution) | -80°C | > 1 year | [5] |
Table 2: Solubility of AMG-548
| Solvent | Solubility | Reference(s) |
| DMSO | 100 mM | |
| Ethanol | 100 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-warming: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Aseptically weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Solubilization: Vortex the solution and, if necessary, use an ultrasonic bath to ensure complete dissolution. Gentle warming to 37°C can also aid in solubilization.[2]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots and store at -80°C or -20°C.
Protocol 2: Preparation of Working Solutions for In Vivo Studies
This is an example protocol and may require optimization for your specific animal model.
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of AMG-548 dihydrochloride in DMSO.[2]
-
Vehicle Preparation (Option A):
-
Vehicle Preparation (Option B):
-
Administration: The working solution should be prepared fresh on the day of use.
Visualizations
Caption: Workflow for the preparation and storage of this compound stock solutions.
Caption: Simplified signaling pathway showing the inhibitory action of AMG-548 on p38 MAPK.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
References
inconsistent results with AMG-548 hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using AMG-548 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] It also demonstrates inhibitory activity against p38β, but is significantly less potent against p38γ and p38δ isoforms.[1][2][3] Additionally, this compound has been shown to inhibit Wnt signaling by directly targeting Casein kinase 1 (CK1) isoforms δ and ε.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
AMG-548 is soluble in DMSO and ethanol up to 100 mM. For in vivo studies, specific formulation protocols are available.[3]
Q4: What are the known off-target effects of this compound?
Besides its primary target p38α, AMG-548 shows some activity against p38β.[1][2][3] It also has modest selectivity against JNK2 and JNK3.[1][2][3] A key off-target effect is the inhibition of Casein kinase 1 isoforms δ and ε, which impacts the Wnt signaling pathway.[1][2][3] Researchers should consider these off-target activities when interpreting experimental results.
Troubleshooting Guides
Inconsistent Inhibition of p38 MAPK Phosphorylation
Q: I am observing variable or weak inhibition of p-p38 levels in my Western blots after treating cells with this compound. What could be the cause?
A: Several factors can contribute to inconsistent results in inhibiting p38 phosphorylation:
-
Cellular Context: The activation state of the p38 MAPK pathway can vary significantly between cell lines and under different experimental conditions (e.g., serum concentration, cell density). Ensure that the pathway is robustly activated in your experimental model before applying the inhibitor. A time-course and dose-response experiment with a known p38 activator (e.g., anisomycin, LPS) is recommended to optimize the treatment conditions.
-
Inhibitor Concentration and Incubation Time: The effective concentration of this compound can differ between cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Similarly, the time required to observe maximal inhibition may vary. A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) is recommended.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Experimental Technique: Inconsistent protein extraction, quantification, or Western blot transfer can all lead to variable results. Ensure consistent loading amounts and efficient transfer of proteins to the membrane.
Unexpected Effects on Cell Viability
Q: I am seeing unexpected or highly variable effects on cell viability after treatment with this compound. How can I troubleshoot this?
A: Unexpected effects on cell viability can arise from several sources:
-
Off-Target Effects: As this compound also inhibits CK1δ/ε and has some activity against JNK2/3, the observed phenotype may not be solely due to p38α inhibition.[1][2][3] Consider using a structurally different p38 inhibitor as a control to see if the same phenotype is observed.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to p38 MAPK inhibition. The IC50 values for cell viability can span a wide range. It is important to determine the IC50 for your specific cell line through a dose-response study.
-
Assay-Dependent Variability: The choice of cell viability assay can influence the results. Assays based on metabolic activity (e.g., MTT, MTS) can sometimes produce artifacts.[4][5] Consider using a method that directly counts viable cells (e.g., Trypan Blue exclusion) or a real-time viability assay to confirm your findings.[5][6]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1-0.5%). Always include a vehicle-only control in your experiments.
Data Presentation
Table 1: Kinase Inhibitory Activity of AMG-548
| Kinase | Ki (nM) |
| p38α | 0.5[1][2][3] |
| p38β | 3.6[3] |
| p38γ | 2600[3] |
| p38δ | 4100[3] |
| JNK2 | 39[1][2][3] |
| JNK3 | 61[1][2][3] |
Table 2: In Vitro IC50 Values of AMG-548
| Assay | Target/Stimulus | IC50 (nM) |
| Whole Blood Assay | LPS-stimulated TNFα | 3[1][2][3] |
| Whole Blood Assay | LPS-stimulated IL-1β | 7[1][2][3] |
| Whole Blood Assay | TNFα-induced IL-8 | 0.7[1][2][3] |
| Whole Blood Assay | IL-1β-induced IL-6 | 1.3[1][2][3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. The next day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1-2 hours.
-
Pathway Activation: Stimulate the p38 MAPK pathway by adding a known activator (e.g., 10 µg/mL lipopolysaccharide (LPS) or 10 µg/mL anisomycin) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 100 µM) or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using a non-linear regression curve fit.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AMG-548 hydrochloride precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-548 hydrochloride. Our aim is to help you navigate common challenges, particularly precipitation in cell culture media, and to provide clear protocols and background information to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective orally active inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism of action is the inhibition of p38α, a key enzyme in a signaling cascade that responds to inflammatory cytokines and environmental stress.[3][4][]
Q2: What are the known targets of AMG-548?
The primary target of AMG-548 is p38α MAPK (Ki = 0.5 nM). It shows slight selectivity over p38β (Ki = 36 nM) and is significantly less potent against p38γ (Ki = 2600 nM) and p38δ (ki = 4100 nM).[1][2] AMG-548 has also been shown to inhibit Wnt signaling by directly targeting Casein Kinase 1 (CK1) isoforms δ and ε.[1][2]
Q3: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a reported solubility of up to 100 mM in both. It is poorly soluble in aqueous solutions like PBS.
Q4: What is the recommended storage procedure for this compound?
For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Q5: Why does my this compound precipitate when I add it to my cell culture media?
Precipitation of hydrophobic compounds like AMG-548 is a common issue when diluting a concentrated DMSO stock into an aqueous-based cell culture medium. This occurs because the compound's solubility dramatically decreases as the concentration of the organic solvent (DMSO) is reduced. Several factors can contribute to this, including the final concentration of the compound, the final percentage of DMSO, the temperature of the media, and the method of dilution.
Troubleshooting Guide: Precipitation of this compound in Cell Culture Media
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound during your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness immediately upon adding AMG-548 stock to media. | 1. High final concentration of AMG-548: The desired concentration may exceed its solubility limit in the final aqueous environment. 2. Rapid dilution: Adding the DMSO stock directly to the full volume of media can cause the compound to "crash out" of solution. 3. Low media temperature: Cold media can decrease the solubility of the compound. | 1. Optimize working concentration: If possible, perform a dose-response experiment to determine the lowest effective concentration. 2. Use serial dilutions: Perform an intermediate dilution step. First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed media, vortex or pipette gently to mix, and then add this intermediate dilution to the final volume of cell culture media. 3. Pre-warm media: Ensure your cell culture media is at 37°C before adding the compound. |
| Precipitate forms over time in the incubator. | 1. Compound instability: The compound may be degrading or aggregating over long incubation periods. 2. High final DMSO concentration: While DMSO aids initial dissolution, high concentrations can be toxic to cells and may not prevent eventual precipitation in the aqueous environment. 3. Media components: Components in the serum or media supplements may interact with the compound, reducing its solubility. | 1. Minimize incubation time: If your experimental design allows, consider shorter incubation periods. 2. Maintain low final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1%. This may require preparing a more concentrated initial stock solution to minimize the volume added to your culture. 3. Test different media formulations: If precipitation persists, consider testing your experiment in a different type of cell culture medium or with a lower serum concentration, if compatible with your cells. |
| Inconsistent experimental results, possibly due to unseen micro-precipitation. | 1. Micro-precipitation: Small, invisible precipitates can form, leading to an inaccurate final concentration of the soluble compound. | 1. Centrifugation and visualization: After preparing the final working solution, centrifuge a small aliquot and inspect for a pellet. You can also place a drop on a microscope slide to check for crystals. 2. Sonication: Briefly sonicating the intermediate or final dilution can sometimes help to redissolve small precipitates. Use with caution as this can generate heat and potentially degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of AMG-548 (M.Wt: 461.56 g/mol ), dissolve 4.62 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
This protocol is designed to minimize precipitation when preparing a final working concentration in cell culture media.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum and other supplements)
-
Sterile tubes for dilution
-
-
Procedure (Example for a final concentration of 10 µM in 10 mL of media):
-
Calculate the required volume of stock solution: For a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. Therefore, you will need 10 µL of the 10 mM stock for 10 mL of media.
-
Prepare an intermediate dilution:
-
Pipette 990 µL of pre-warmed complete cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM AMG-548 stock solution to this tube.
-
Gently vortex or pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution.
-
-
Prepare the final working solution:
-
Add 1 mL of the 100 µM intermediate solution to the remaining 9 mL of pre-warmed complete cell culture medium.
-
Mix gently by inverting the tube or swirling.
-
-
Final Check (Optional but Recommended):
-
Visually inspect the final solution for any signs of precipitation.
-
For sensitive experiments, a small aliquot can be centrifuged to check for a pellet.
-
-
Add the final working solution to your cells. Remember to include a vehicle control (media with the same final concentration of DMSO, e.g., 0.1%).
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: The p38 MAPK signaling cascade and the inhibitory action of AMG-548.
Caption: The canonical Wnt/β-catenin signaling pathway and the off-target effect of AMG-548.
Caption: Recommended workflow for preparing AMG-548 for cell culture experiments.
References
how to minimize AMG-548 hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with AMG-548 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and highly selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation of downstream targets involved in inflammatory responses.[4]
Q2: What is the selectivity profile of AMG-548?
AMG-548 is highly selective for p38α over other p38 isoforms and a wide range of other kinases.[1][5] This high selectivity helps to minimize off-target effects, a common source of experimental variability.[1]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions can be prepared in a suitable solvent such as DMSO. For in vivo applications, specific formulation protocols may be required to enhance solubility and bioavailability.[6] To prevent degradation, it is advisable to protect the compound from light and moisture.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro experiments, a stock solution of this compound can be prepared in DMSO. For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as 20% Captisol® (a modified cyclodextrin) in saline.[6] It is crucial to ensure complete dissolution and to prepare fresh solutions for each experiment to maintain consistency.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Inhibition of p38α Activity
Possible Cause 1: Compound Degradation
-
Solution: Ensure proper storage of this compound at -20°C in a desiccated, dark environment. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Possible Cause 2: Incorrect Concentration
-
Solution: Verify the final concentration of AMG-548 in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Possible Cause 3: Cell Culture Variability
-
Solution: Standardize cell culture conditions, including cell density, passage number, and serum concentration. Inconsistent cell health or confluency can significantly impact signaling pathways and drug response.
Issue 2: Poor Solubility of this compound
Possible Cause 1: Improper Solvent
-
Solution: While DMSO is a common solvent for in vitro work, ensure the final concentration in your assay does not exceed a level that affects cell viability (typically <0.5%). For in vivo studies, consider using solubility-enhancing vehicles like cyclodextrins.[6][7]
Possible Cause 2: Precipitation in Aqueous Buffers
-
Solution: When diluting the DMSO stock solution into aqueous buffers, add the stock solution to the buffer with vigorous vortexing to prevent precipitation. Prepare working solutions fresh before each experiment.
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Possible Cause 1: High Compound Concentration
-
Solution: Use the lowest effective concentration of this compound as determined by a dose-response curve. High concentrations of any small molecule inhibitor can lead to off-target effects.[8]
Possible Cause 2: Off-Target Kinase Inhibition
-
Solution: Although highly selective, at very high concentrations, AMG-548 may inhibit other kinases. If off-target effects are suspected, consider using a structurally different p38α inhibitor as a control to confirm that the observed phenotype is due to p38α inhibition.
Possible Cause 3: Solvent Toxicity
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level for your cells.
Quantitative Data
Table 1: Kinase Inhibitory Activity of AMG-548
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| p38α | 0.5 | 3 (in whole blood LPS-stimulated TNFα) |
| p38β | 36 | - |
| p38γ | 2600 | - |
| p38δ | 4100 | - |
Data compiled from multiple sources.[1][5][9]
Table 2: In Vivo Pharmacokinetic Parameters of AMG-548
| Species | Bioavailability (F%) | t₁/₂ (hours) |
| Rat | 62 | 4.6 |
| Dog | 47 | 7.3 |
Data obtained from MedChemExpress.[6]
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNFα Production in Human Whole Blood
This protocol is designed to assess the in vitro potency of this compound in a physiologically relevant setting.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human whole blood from healthy donors
-
RPMI 1640 medium
-
TNFα ELISA kit
-
96-well culture plates
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the AMG-548 stock solution in RPMI 1640 medium to achieve a range of final concentrations.
-
In a 96-well plate, add the diluted AMG-548 solutions to fresh human whole blood.
-
Pre-incubate for 30 minutes at 37°C.
-
Add LPS to a final concentration of 100 ng/mL to stimulate TNFα production.
-
Incubate for 6 hours at 37°C.
-
Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.
-
Quantify the TNFα concentration in the plasma using a commercial ELISA kit according to the manufacturer's instructions.[9][10][11]
-
Plot the TNFα concentration against the AMG-548 concentration to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol allows for the direct measurement of p38α inhibition by assessing the phosphorylation status of p38 MAPK.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549)
-
Appropriate cell culture medium
-
Stimulant (e.g., Anisomycin, IL-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 MAPK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-p38 MAPK antibody overnight at 4°C.[2][12][13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total p38 MAPK antibody as a loading control.
Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (44-684G) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. h-h-c.com [h-h-c.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting AMG-548 Hydrochloride Experiments
This guide is designed for researchers, scientists, and drug development professionals who are using AMG-548 hydrochloride and encountering a lack of effect on p38 mitogen-activated protein kinase (MAPK) activity. This resource provides troubleshooting steps, frequently asked questions, detailed protocols, and key data to help identify and resolve common experimental issues.
Troubleshooting Guide
Q1: I'm not observing any inhibition of p38 activity with AMG-548. What are the most common reasons for this?
A1: A lack of effect can stem from several factors, ranging from compound integrity to experimental design. Here are the primary areas to investigate:
-
Compound Viability: Ensure the compound has been properly stored and handled to maintain its activity. Improper storage can lead to degradation.
-
Experimental Conditions: The concentration used, incubation time, and the specific assay format are critical. The effect of an inhibitor can be missed if these parameters are not optimized.
-
Cellular System: The specific cell line, its p38 expression levels, and the method used to activate the p38 pathway can all influence the outcome.
-
Assay Sensitivity: The method used to measure p38 activity (e.g., Western blot for phospho-p38, kinase assay) may not be sensitive enough to detect changes.
-
Target Isoform: AMG-548 is highly selective for the p38α isoform.[1][2][3] If your experimental system relies on other p38 isoforms (γ or δ), you will see a significantly reduced effect.[1][2][3]
Q2: How can I confirm my this compound is active and was handled correctly?
A2: Proper handling is crucial for maintaining the inhibitor's potency.
-
Solubility: AMG-548 is soluble up to 100 mM in DMSO and ethanol.[2] Ensure the compound is fully dissolved before use. For aqueous solutions, one source indicates solubility of 0.20 mg/ml in a 1:4 mixture of Ethanol:PBS (pH 7.2).[4]
-
Storage: The solid compound should be stored at -20°C.[2][3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][5]
-
Purity: Always use a high-purity compound (≥98%).[2][3] If in doubt about the integrity of your current stock, consider obtaining a new vial.
Q3: What concentration of AMG-548 should I use in my experiment?
A3: The optimal concentration depends on your experimental setup (biochemical vs. cell-based assay) and the specific p38 isoform you are targeting.
-
Biochemical Assays: AMG-548 is a potent inhibitor of p38α with a Ki value of 0.5 nM.[1][2][3][6] For p38β, it is less potent with a Ki of 36 nM.[1][6]
-
Cell-Based Assays: In human whole blood assays, AMG-548 inhibits LPS-stimulated TNFα production with an IC50 of 3 nM.[1][2][3] A concentration range from 1 nM to 1 µM is a reasonable starting point for most cell-based experiments. A high concentration (10 µM) has been noted to inhibit other signaling pathways.[6]
-
Dose-Response Curve: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific model and conditions.
Q4: Is my assay setup appropriate for detecting p38 inhibition?
A4: The choice of assay and the details of the protocol are critical.
-
Pathway Activation: The p38 MAPK pathway must be activated to measure inhibition. Common stimuli include pro-inflammatory cytokines (TNFα, IL-1β), environmental stressors (UV radiation, osmotic shock), or chemical agents like anisomycin or lipopolysaccharide (LPS).[7][8] Without proper activation, the baseline p38 activity may be too low to detect a change.
-
Detection Method:
-
Western Blot: This is a common method. You should probe for the phosphorylated (active) form of p38 (Phospho-p38 MAPK Thr180/Tyr182) and compare it to total p38 levels as a loading control.[8][9]
-
Kinase Assay: These assays directly measure the enzymatic activity of p38 by assessing the phosphorylation of a known substrate, such as ATF-2.[9][10] This can be a more direct and sensitive method.
-
-
Biochemical vs. Cellular Assays: A compound that is potent in a biochemical (enzyme) assay may not show the same activity in a cell-based assay due to factors like cell permeability, efflux pumps, or off-target effects.[11]
Q5: Could the issue be with my specific cell line or experimental model?
A5: Yes, the biological context is very important.
-
Isoform Expression: Confirm that your cell line expresses p38α, the primary target of AMG-548. If the predominant isoforms are p38γ or p38δ, AMG-548 will be largely ineffective as it is over 1000-fold more selective for p38α.[1][2][3][6]
-
Mutations: In some disease models, particularly cancer, mutations in the kinase domain (e.g., "gatekeeper" residue mutations) can prevent the inhibitor from binding effectively, leading to drug resistance.[12]
-
Pathway Redundancy: Cellular signaling pathways can be redundant. It's possible that even with p38 inhibited, downstream effects are being compensated for by other pathways, such as the JNK or ERK pathways.
Q6: Are there known off-target effects of AMG-548 that might complicate my results?
A6: While highly selective, AMG-548 can have off-target effects, especially at higher concentrations.
-
Casein Kinase 1 (CK1): AMG-548 has been shown to inhibit Wnt signaling by directly inhibiting Casein Kinase 1 isoforms δ and ε.[1][6][13] This is an important consideration if your experimental system involves Wnt signaling.
-
JNK Kinases: AMG-548 shows modest selectivity against JNK2 (Ki = 39 nM) and JNK3 (Ki = 61 nM).[1][6]
-
Kinase Profiling: AMG-548 was found to be over 1000-fold selective against a panel of 36 other kinases, indicating a high degree of specificity for p38α.[2][3]
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for AMG-548? AMG-548 is a potent and highly selective ATP-competitive inhibitor of the p38α MAPK serine/threonine kinase.[1][2][13]
-
What are the recommended solvents and storage conditions? Dissolve in DMSO or ethanol (up to 100 mM).[2] Store the solid compound at -20°C and aliquoted stock solutions at -80°C for up to 6 months.[1][5]
-
How can I activate the p38 pathway in my cells? Common methods include treatment with LPS, TNFα, IL-1β, anisomycin, or exposure to UV radiation or osmotic shock.[7][8] The optimal stimulus and duration should be determined for your specific cell type.
Data Presentation: AMG-548 Selectivity Profile
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for AMG-548 against various kinases.
| Target Kinase | Ki (nM) | IC50 (nM) | Notes |
| p38α | 0.5 | - | Primary Target[1][2][3][6] |
| p38β | 3.6 - 36 | - | High Potency[1][6] |
| p38γ | 2600 | - | Low Potency[1][2][3][6] |
| p38δ | 4100 | - | Low Potency[1][2][3][6] |
| JNK2 | 39 | - | Modest Off-Target[1][6] |
| JNK3 | 61 | - | Modest Off-Target[1][6] |
| LPS-induced TNFα | - | 3 | Cell-Based Activity[1][2][3][6] |
| LPS-induced IL-1β | - | 7 | Cell-Based Activity[6] |
Experimental Protocols
Protocol: Western Blot for Phospho-p38 MAPK
This protocol provides a standard method for assessing p38 activation and its inhibition by AMG-548.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with a dose-range of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the p38 pathway with an appropriate agonist (e.g., 10 µg/mL LPS for 30 minutes, or 20 ng/mL TNFα for 15 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (load 20-30 µg of total protein per lane) and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total p38 MAPK.
-
Visualizations
Signaling Pathway and Inhibition
Caption: p38 MAPK signaling pathway and the inhibitory action of AMG-548.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 3. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - National Science Foundation [nsf.gov]
- 13. apexbt.com [apexbt.com]
Technical Support Center: Addressing Poor Oral Bioavailability of AMG-548 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of AMG-548 in animal studies. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guide
Researchers observing lower than expected oral bioavailability of AMG-548 should consider the following potential issues and corresponding solutions.
Issue 1: Low Aqueous Solubility Limiting Dissolution and Absorption
AMG-548 is known to be poorly soluble in water, which can significantly hinder its dissolution in the gastrointestinal tract, a critical step for absorption.
Table 1: Physicochemical Properties of AMG-548
| Property | Value | Source |
| Molecular Weight | 461.56 g/mol | [1] |
| Formula | C₂₉H₂₇N₅O | |
| Aqueous Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble to 100 mM in DMSO and ethanol |
Recommended Solutions:
-
Formulation Optimization: Employ formulation strategies to enhance the solubility and dissolution rate of AMG-548. Common approaches include:
-
Co-solvent Systems: Utilize a mixture of solvents to improve solubility. A suggested formulation for a stock solution involves a combination of DMSO, PEG300, Tween-80, and saline.[2]
-
Cyclodextrins: Complexation with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can increase aqueous solubility.[2]
-
Amorphous Solid Dispersions: Creating a solid dispersion of AMG-548 in a polymer matrix can prevent crystallization and enhance dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.
-
Issue 2: High First-Pass Metabolism
While specific data on the first-pass metabolism of AMG-548 is limited, it is a common cause of low oral bioavailability for many small molecule drugs.
Recommended Solutions:
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of relevant cytochrome P450 (CYP) enzymes can reduce first-pass metabolism. However, this approach requires careful consideration of potential drug-drug interactions.
-
Prodrug Approach: Designing a prodrug of AMG-548 that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation could be a viable strategy.
Issue 3: Efflux by Transporters
Efflux transporters in the intestinal wall, such as P-glycoprotein (P-gp), can actively pump drugs back into the intestinal lumen, thereby reducing net absorption.
Recommended Solutions:
-
Co-administration with Efflux Inhibitors: The use of P-gp inhibitors can increase the intestinal absorption of P-gp substrates.
-
Formulation Strategies: Certain excipients used in formulations can also inhibit the function of efflux transporters.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of AMG-548 in common animal models?
A1: Published data indicates that the oral bioavailability (F) of AMG-548 hydrochloride is approximately 62% in rats and 47% in dogs.[2][3] It is important to note that these values can be influenced by the formulation and other experimental conditions.
Table 2: Reported Oral Bioavailability of this compound
| Animal Model | Oral Bioavailability (F%) |
| Rat | 62% |
| Dog | 47% |
Q2: My in-house oral bioavailability results for AMG-548 are significantly lower than the reported values. What could be the reason?
A2: Several factors could contribute to this discrepancy:
-
Inadequate Formulation: As AMG-548 has poor aqueous solubility, using a simple suspension in an aqueous vehicle is likely to result in low and variable absorption. Ensure you are using an appropriate formulation to enhance solubility.
-
Animal Strain and Health Status: Different strains of the same species can exhibit variations in drug metabolism and absorption. The health of the animals, including their gut microbiome, can also play a role.
-
Experimental Protocol: Differences in fasting times, dosing volume, and blood sampling time points can all affect the calculated pharmacokinetic parameters.
Q3: What is a general experimental protocol for an oral bioavailability study of AMG-548 in rodents?
A3: A typical protocol would involve the following steps.
Experimental Protocols
Protocol 1: General Procedure for an Oral Bioavailability Study in Rats
-
Animal Model: Use adult male or female Sprague-Dawley or Wistar rats, weighing between 200-250g.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of AMG-548 (e.g., 1-2 mg/kg) as a solution via the tail vein to determine the clearance and volume of distribution.
-
Oral (PO) Group: Administer the desired oral dose of AMG-548 (e.g., 5-10 mg/kg) using an appropriate formulation via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of AMG-548 in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including Area Under the Curve (AUC), for both the IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
References
why is my AMG-548 hydrochloride experiment not working
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using AMG-548 hydrochloride in their experiments. If your experiment is not proceeding as expected, please review the following information for potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMG-548?
AMG-548 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1] It also shows slight selectivity for p38β.[2][3] However, its selectivity against p38γ and p38δ is over 1000-fold.[2][3] It is important to note that AMG-548 also inhibits Wnt signaling by directly targeting Casein Kinase 1 (CK1) isoforms δ and ε.[2][3] This cross-reactivity is a critical consideration when analyzing experimental outcomes.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound. For long-term stability, it is recommended to store the solid compound at -20°C for up to one month or -80°C for up to six months.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the same conditions.[2] The stability of the solid form is stated to be at least four years.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. For stock solutions, DMSO, DMF, and ethanol are effective.[1][4] Preparing aqueous solutions for in vivo or cell-based assays requires specific formulations, as solubility in purely aqueous buffers like PBS is low.[4]
Troubleshooting Guide
If you are encountering issues with your this compound experiment, consult the following troubleshooting guide.
Problem 1: No observable effect or lower than expected potency.
This is a common issue that can arise from several factors. Use the following logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low or no experimental effect.
Problem 2: Unexpected or off-target effects observed.
If your results are inconsistent with the expected inhibition of the p38α pathway, consider the following.
Caption: Decision tree for addressing unexpected experimental results.
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative data for AMG-548.
Table 1: Inhibitory Activity
| Target | Ki (nM) | IC50 (nM) |
| p38α | 0.5[2][3] | - |
| p38β | 36[2][3] | - |
| p38γ | 2600[5] | - |
| p38δ | 4100[5] | - |
| LPS-stimulated TNFα | - | 3[2][3] |
| LPS-stimulated IL-1β | - | 7[5] |
| TNFα-induced IL-8 | - | 0.7[5] |
| IL-1β-induced IL-6 | - | 1.3[5] |
Table 2: Solubility
| Solvent | Concentration |
| DMSO | 100 mM[1] or 30 mg/mL[4] |
| Ethanol | 100 mM[1] or 30 mg/mL[4] |
| DMF | 30 mg/mL[4] |
| Ethanol:PBS (pH 7.2) (1:4) | 0.20 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound (Molecular Weight: 498.02 g/mol for the hydrochloride form).[6]
-
Vortex or sonicate briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of In Vivo Formulation
For in vivo experiments, a clear solution is necessary. The following is a suggested formulation protocol.[2]
-
Prepare a 10 mg/mL stock solution in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
It is recommended to prepare this working solution fresh on the day of use.[2]
Signaling Pathways
The following diagram illustrates the primary and secondary signaling pathways affected by AMG-548.
Caption: Signaling pathways inhibited by AMG-548.
References
interpreting unexpected phenotypes with AMG-548 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experiments with AMG-548.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected developmental phenotypes or alterations in cell fate in our experimental model after AMG-548 treatment. What could be the underlying cause?
A1: While AMG-548 is a potent and selective inhibitor of p38α MAPK, it is also known to inhibit Wnt signaling. This occurs through the direct inhibition of Casein Kinase 1 (CK1) isoforms δ and ε[1][2]. The Wnt pathway is critical for numerous developmental processes, and its inhibition can lead to a variety of unexpected developmental phenotypes. It is crucial to consider this off-target effect when interpreting your results.
Q2: Our results show changes in cellular processes known to be regulated by JNK signaling, even though we are using a p38 inhibitor. Is this a known off-target effect of AMG-548?
A2: Yes, AMG-548 has shown modest selectivity against JNK2 and JNK3.[1] Although its primary target is p38α, at certain concentrations, it may also inhibit JNK2 and JNK3, leading to phenotypes associated with the JNK signaling pathway.
Q3: We are not seeing the expected anti-inflammatory response in our whole blood assay. What could be the reason?
A3: AMG-548 is a potent inhibitor of TNFα production in LPS-stimulated whole blood.[1] If you are not observing the expected effect, consider the following:
-
Compound Integrity and Concentration: Verify the integrity and concentration of your AMG-548 stock solution.
-
Assay Conditions: Ensure your experimental setup, including LPS concentration and incubation time, is optimized.
-
Cell Type Specificity: The response to p38 inhibition can be cell-type specific.
Troubleshooting Guide
| Observed Phenotype | Potential Cause | Recommended Action |
| Unexpected embryological defects, altered tissue patterning, or changes in cell differentiation. | Off-target inhibition of Wnt signaling pathway via Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε).[1][2] | 1. Perform a Wnt signaling reporter assay (e.g., TOP/FOPflash) in the presence of AMG-548 to confirm Wnt pathway inhibition. 2. Use a structurally different p38α inhibitor with a distinct off-target profile as a control. 3. Rescue the phenotype by activating the Wnt pathway downstream of CK1δ/ε. |
| Changes in apoptosis, cell migration, or cytokine production profiles inconsistent with p38α inhibition alone. | Modest off-target inhibition of JNK2 and JNK3.[1] | 1. Measure the activity of JNK2 and JNK3 in your experimental system following AMG-548 treatment using a kinase activity assay. 2. Compare the phenotype with that induced by a specific JNK inhibitor. |
| Variability in the inhibition of inflammatory cytokine production (e.g., TNFα, IL-1β, IL-6, IL-8).[1] | Differences in experimental conditions or cell types. | 1. Titrate the concentration of AMG-548 to determine the optimal inhibitory concentration for your specific assay. 2. Standardize the stimulation conditions (e.g., LPS or TNFα concentration and timing). 3. Confirm the expression and activity of p38α in your cell model. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of AMG-548
| Target | Ki (nM) | IC50 (nM) |
| p38α | 0.5[1][2] | - |
| p38β | 36[1] | - |
| p38γ | 2600[1][2] | - |
| p38δ | 4100[1][2] | - |
| JNK2 | 39[1] | - |
| JNK3 | 61[1] | - |
| LPS-stimulated TNFα (in whole blood) | - | 3[1] |
| LPS-stimulated IL-1β (in whole blood) | - | 7[1] |
| TNFα-induced IL-8 (in human whole blood) | - | 0.7[1] |
| IL-1β-induced IL-6 (in human whole blood) | - | 1.3[1] |
Experimental Protocols
Protocol 1: Whole Blood Assay for Inflammatory Cytokine Inhibition
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Compound Preparation: Prepare a stock solution of AMG-548 in DMSO. Further dilute to desired concentrations in RPMI 1640 media.
-
Treatment: Aliquot whole blood into 96-well plates. Add the diluted AMG-548 or vehicle control (DMSO) and pre-incubate for 1 hour at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to stimulate TNFα and IL-1β production.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytokine Measurement: Centrifuge the plates to pellet the blood cells. Collect the plasma supernatant and measure the concentration of TNFα and IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cytokine inhibition against the log concentration of AMG-548.
Visualizations
Caption: On-target signaling pathway of AMG-548.
References
improving the therapeutic window of AMG-548 hydrochloride
Technical Support Center: AMG-548 Hydrochloride
This guide provides troubleshooting advice, experimental protocols, and supporting data to help researchers optimize the therapeutic window of this compound in their experiments.
Disclaimer: AMG-548 is a selective p38α inhibitor.[1][2][3] The information provided is for research purposes only.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing higher-than-expected cytotoxicity in our cell line at our target dose. What are the potential causes and solutions?
A: High cytotoxicity can stem from several factors. First, confirm the reported potency in your specific cell model, as sensitivity can vary. AMG-548 is a potent inhibitor of p38α (Ki = 0.5 nM) and also inhibits p38β (Ki = 36 nM), which could contribute to toxicity in some contexts.[1][2] A key off-target effect of AMG-548 is the inhibition of Wnt signaling through direct inhibition of Casein kinase 1 (CK1) isoforms δ and ε, which can impact cell viability.[1][2]
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a dose-response curve and determine the IC50 for TNFα inhibition in a whole-blood assay, as AMG-548 is highly potent in this context (IC50 = 3 nM).[1][2]
-
Assess Off-Target Signaling: Use a Wnt signaling reporter assay to determine the concentration at which AMG-548 affects this pathway in your cells. If cytotoxicity correlates with Wnt inhibition, consider whether this pathway is critical for your cell model's survival.
-
Dose Optimization: Consider reducing the dose or exposure time. Time-dependent enzyme inhibition can lead to sustained target occupancy even at lower concentrations, potentially widening the therapeutic window.[4]
-
Parallel Screening: Screen your cell line in parallel with a control cell line known to be less sensitive to p38 or Wnt inhibition to determine if the toxicity is target-specific or a general cytotoxic effect.[5]
Q2: Our in vivo model is not showing the expected tumor growth inhibition or anti-inflammatory effect. What should we investigate?
A: A lack of in vivo efficacy can be due to issues with pharmacokinetics (PK), pharmacodynamics (PD), or the animal model itself. AMG-548 has shown good oral bioavailability in rats (62%) and dogs (47%), with half-lives of 4.6 and 7.3 hours, respectively.[1][3]
Troubleshooting Steps:
-
Verify Exposure: Conduct a PK study in your specific animal model to ensure that plasma concentrations are reaching a level sufficient to inhibit the target. The goal is often to maintain a free drug concentration above the cellular IC50 for the desired duration.[6]
-
Confirm Target Engagement: After dosing, collect tumor or tissue samples and perform a Western blot to measure the phosphorylation of a downstream p38 target, such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2). A lack of change in phosphorylation indicates poor target engagement.
-
Re-evaluate Dosing Schedule: The half-life of AMG-548 suggests that once or twice-daily dosing may be required to maintain sufficient target coverage.[1][3]
-
Assess Model Dependency: Ensure your chosen cancer or inflammation model is highly dependent on the p38α signaling pathway. Pre-screening a panel of cell lines in vitro can help select the most sensitive models for in vivo studies.
Q3: How can we rationally design a combination therapy study to improve the therapeutic window of AMG-548?
A: Combination therapy aims to achieve synergy, allowing for lower, less toxic doses of each compound. For p38 inhibitors, rational combinations often involve targeting parallel or downstream survival pathways.
Potential Combination Strategies:
-
Targeting Parallel Pathways: In cancers driven by mutations in the RAS-RAF-MEK-ERK pathway, resistance to upstream inhibitors (like BRAF or MEK inhibitors) can occur.[7][8] Combining AMG-548 with an ERK inhibitor like ulixertinib could provide a synergistic effect by blocking multiple MAPK branches.
-
Cell Cycle Inhibitors: Since ERK activation can increase cyclin D levels, combining a p38 inhibitor with a CDK4/6 inhibitor (like palbociclib) may produce a synergistic anti-tumor response.[9] This has been shown to be effective in preclinical models combining ERK and CDK4/6 inhibitors.[9]
-
Overcoming Resistance: In some contexts, resistance to kinase inhibitors involves the upregulation of autophagy. Combining AMG-548 with an autophagy inhibitor like hydroxychloroquine could enhance its efficacy.[10]
Quantitative Data Summary
The following tables summarize the known potency and pharmacokinetic parameters of AMG-548.
Table 1: In Vitro Potency and Selectivity of AMG-548
| Target | Parameter | Value | Reference |
| p38α | Ki | 0.5 nM | [1][2][11] |
| p38β | Ki | 36 nM | [1][2][11] |
| p38γ | Ki | 2600 nM | [1][2][11] |
| p38δ | Ki | 4100 nM | [1][2][11] |
| JNK2 | Ki | 39 nM | [1][3] |
| JNK3 | Ki | 61 nM | [1][3] |
| LPS-Stimulated TNFα (Whole Blood) | IC50 | 3 nM | [1][2][11] |
| TNFα-Induced IL-8 (Whole Blood) | IC50 | 0.7 nM | [1][3] |
| IL-1β Induced IL-6 (Whole Blood) | IC50 | 1.3 nM | [1][3] |
Table 2: Preclinical Pharmacokinetic Parameters of AMG-548
| Species | Bioavailability (F) | Half-life (t½) | Reference |
| Rat | 62% | 4.6 hours | [1][3] |
| Dog | 47% | 7.3 hours | [1][3] |
Experimental Protocols
Protocol 1: Whole Blood TNFα Release Assay
This assay is used to determine the functional potency of AMG-548 in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then further dilute in RPMI 1640 media. The final DMSO concentration should be ≤0.1%.
-
Pre-incubation: Add 2 µL of the diluted compound to 200 µL of whole blood in a 96-well plate. Incubate for 1 hour at 37°C.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to stimulate TNFα release.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
Plasma Separation: Centrifuge the plate at 1,800 x g for 10 minutes at 4°C.
-
Quantification: Collect the plasma supernatant and measure TNFα concentration using a standard ELISA kit according to the manufacturer's instructions.
-
Analysis: Plot the TNFα concentration against the log of the AMG-548 concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-MK2 (Target Engagement)
This protocol assesses target engagement by measuring the phosphorylation of a direct downstream substrate of p38 MAPK.
Methodology:
-
Cell Treatment: Plate cells (e.g., THP-1 monocytes) and allow them to adhere. Treat with varying concentrations of AMG-548 for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway by adding a known activator, such as anisomycin (10 µg/mL) or LPS (100 ng/mL), for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against phospho-MK2 (Thr334).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total MK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of AMG-548.
Experimental Workflow
Caption: Workflow for characterizing a p38 inhibitor to optimize its therapeutic window.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected in vitro cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Widening the therapeutic window: Kinetic selectivity and target vulnerability - American Chemical Society [acs.digitellinc.com]
- 5. Defining a therapeutic window for kinase inhibitors in leukemia to avoid neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency-Guided First-in-Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ERK cascade inhibitors: Towards overcoming resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. AMG 548 | p38 Inhibitors: R&D Systems [rndsystems.com]
Validation & Comparative
A Comparative Guide to AMG-548 Hydrochloride and Other p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AMG-548 hydrochloride with other key p38 mitogen-activated protein kinase (MAPK) inhibitors. The p38 MAPK signaling pathway is a critical mediator of the inflammatory response, making it a prime target for the development of novel therapeutics for a range of inflammatory diseases. This document outlines the performance of AMG-548 in relation to other notable p38 inhibitors, supported by preclinical and clinical data.
Introduction to p38 MAPK Inhibition
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to stress and inflammatory cytokines.[1][2] There are four main isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3] Of these, p38α is the most extensively studied and is considered the primary mediator of the inflammatory cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4] Inhibition of p38α is therefore a promising strategy for the treatment of inflammatory conditions like rheumatoid arthritis.[4]
This compound: A Potent and Selective p38α Inhibitor
AMG-548 is an orally active and highly selective inhibitor of the p38α isoform.[5][6] Its mechanism of action involves binding to the ATP-binding pocket of the p38α kinase, thereby preventing the phosphorylation of downstream substrates involved in the inflammatory signaling cascade.[7]
Comparative Analysis of p38 Inhibitors
This section provides a comparative overview of this compound and other p38 inhibitors that have undergone significant preclinical and clinical investigation, including BIRB-796, VX-702, and SCIO-469.
Table 1: In Vitro Potency and Selectivity of p38 MAPK Inhibitors
| Inhibitor | Target | Ki / Kd (nM) | Selectivity Profile | Reference |
| AMG-548 | p38α | 0.5 (Ki) | >70-fold vs p38β; >5000-fold vs p38γ/δ | [6][8] |
| p38β | 36 (Ki) | [6] | ||
| p38γ | 2600 (Ki) | [8] | ||
| p38δ | 4100 (Ki) | [8] | ||
| BIRB-796 | p38α | 0.05-0.1 (Kd) | High affinity for all p38 isoforms | [5][9] |
| p38β | 65 (IC50) | Also inhibits JNK2α2 and c-Raf-1 | [10] | |
| p38γ | 200 (IC50) | [10] | ||
| p38δ | 520 (IC50) | [10] | ||
| VX-702 | p38α | 3.7 (Kd) | ~5-fold selective for p38α over p38β | [11][12] |
| p38β | 17 (Kd) | No significant activity against ERKs and JNKs | [11] | |
| SCIO-469 | p38α | N/A | Orally active p38α inhibitor | [13] |
Table 2: In Vitro Efficacy of p38 MAPK Inhibitors in Cellular Assays
| Inhibitor | Assay | IC50 (nM) | Reference |
| AMG-548 | LPS-stimulated TNF-α in human whole blood | 3 | [6][8] |
| LPS-stimulated IL-1β in human whole blood | 7 | [6] | |
| TNF-α-induced IL-8 in human whole blood | 0.7 | [6] | |
| IL-1β-induced IL-6 in human whole blood | 1.3 | [6] | |
| BIRB-796 | LPS-stimulated TNF-α in human PBMCs | 21 | [5][9] |
| LPS-stimulated TNF-α in human whole blood | 960 | [5][9] | |
| VX-702 | LPS-stimulated IL-6 production | 59 (ng/mL) | [14] |
| LPS-stimulated IL-1β production | 122 (ng/mL) | [14] | |
| LPS-stimulated TNF-α production | 99 (ng/mL) | [14] | |
| SCIO-469 | N/A | N/A |
In Vivo Efficacy in Animal Models of Arthritis
The anti-inflammatory effects of these p38 inhibitors have been evaluated in various rodent models of arthritis, primarily collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).
-
AMG-548 has demonstrated efficacy in both acute and chronic models of arthritis.[8][15]
-
BIRB-796 has also shown efficacy in animal models of endotoxin-stimulated TNF-α release and collagen-induced arthritis.[16]
-
VX-702 was found to be as effective as methotrexate and prednisolone in a mouse collagen-induced arthritis model.[17]
-
SCIO-469 reduced the signs and symptoms of disease and slowed disease progression in rats with established experimental arthritis.[13]
Clinical Trial Outcomes
Several of these p38 inhibitors have advanced to clinical trials, primarily for the treatment of rheumatoid arthritis, with mixed results.
-
AMG-548: While preclinical data is strong, detailed results from clinical trials in inflammatory diseases are not widely published.[18]
-
BIRB-796: A Phase II study in patients with active rheumatoid arthritis was completed.[19] However, the development for this indication was halted due to lack of efficacy and concerns about liver enzyme elevations.[20]
-
VX-702: In Phase II trials for rheumatoid arthritis, VX-702 showed a modest clinical effect, with a transient suppression of inflammatory biomarkers.[2][21] The ACR20 response rates were not statistically significant at the highest doses compared to placebo.[2]
-
SCIO-469: A 24-week Phase II trial in patients with active rheumatoid arthritis showed no significant difference in ACR20 response rates between SCIO-469 and placebo.[4][13] Dose-limiting toxicity with elevated liver enzymes was observed at higher doses.[4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for inhibitor comparison.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for comparing p38 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize p38 inhibitors.
p38 Kinase Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38 kinase.
-
Reagents and Materials: Recombinant human p38α kinase, kinase buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT), ATP, substrate (e.g., ATF-2/GST fusion protein), test inhibitor (e.g., AMG-548), and a detection system (e.g., ADP-Glo™ Kinase Assay or LANCE TR-FRET).[3][22][23]
-
Procedure:
-
The p38α enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 20 minutes) at room temperature.[22]
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.[23]
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection method.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Whole Blood Assay for TNF-α Inhibition (Ex Vivo)
This assay assesses the inhibitory effect of a compound on the production of TNF-α in a more physiologically relevant environment.
-
Reagents and Materials: Freshly drawn human whole blood, lipopolysaccharide (LPS), test inhibitor, culture medium, and a TNF-α ELISA kit.
-
Procedure:
-
Whole blood is pre-incubated with various concentrations of the test inhibitor.
-
LPS is added to the blood to stimulate the production of TNF-α.
-
The samples are incubated for a set period (e.g., 2-4 hours) at 37°C in a CO2 incubator.[24]
-
The plasma is separated by centrifugation.
-
The concentration of TNF-α in the plasma is measured using an ELISA kit.[24]
-
The IC50 value is determined from the dose-response curve.
-
Collagen-Induced Arthritis (CIA) Model (In Vivo)
The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animal Strain: Typically DBA/1 mice or Lewis rats are used as they are susceptible to CIA.[25][26]
-
Induction of Arthritis:
-
Treatment Protocol:
-
The test inhibitor (e.g., AMG-548) is administered orally or via another appropriate route, starting at the onset of disease or in a prophylactic setting.
-
Treatment is continued for a specified duration.
-
-
Efficacy Evaluation:
-
The severity of arthritis is assessed by scoring clinical signs such as paw swelling, erythema, and joint stiffness.
-
Histopathological analysis of the joints is performed to evaluate inflammation, cartilage destruction, and bone erosion.
-
Biomarkers of inflammation and cartilage/bone degradation can be measured in the serum.
-
Adjuvant-Induced Arthritis (AIA) Model (In Vivo)
The AIA model is another common rodent model of inflammatory arthritis.
-
Animal Strain: Susceptible rat strains like Lewis rats are typically used.
-
Induction of Arthritis:
-
Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or base of the tail.
-
Secondary arthritis in non-injected paws usually appears within 12-14 days.
-
-
Treatment and Evaluation: The treatment and evaluation protocols are similar to those described for the CIA model.
Conclusion
This compound stands out as a highly potent and selective p38α inhibitor with excellent in vitro and ex vivo activity. Its high selectivity for the p38α isoform over other p38 isoforms and a broader panel of kinases suggests a potentially favorable safety profile by minimizing off-target effects.
However, the clinical development of p38 inhibitors, in general, has been challenging. Several promising candidates, including BIRB-796, VX-702, and SCIO-469, have failed to demonstrate sufficient efficacy or have shown dose-limiting toxicities in clinical trials for chronic inflammatory diseases like rheumatoid arthritis. The transient nature of biomarker suppression observed with some of these inhibitors in clinical settings suggests a complex role for the p38 MAPK pathway in chronic inflammation that may not be adequately addressed by continuous inhibition.
While the preclinical profile of AMG-548 is strong, its ultimate clinical utility will depend on demonstrating a clear and sustained therapeutic benefit with an acceptable safety margin in well-controlled clinical trials. The lessons learned from the clinical development of other p38 inhibitors will be invaluable in designing future studies and positioning AMG-548 for potential success. Further research is warranted to fully understand the therapeutic window and optimal dosing strategy for p38 MAPK inhibitors in various inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTM Website 2024 [moleculetomedicine.com]
- 11. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pardon Our Interruption [opnme.com]
- 16. Frontiers in Acute Pain Management: Emerging Concepts in Pain Pathways and the Role of VX-548 as a Novel NaV1.8 Inhibitor: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. AMG-548 | MedPath [trial.medpath.com]
- 19. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 21. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 22. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 23. selleckchem.com [selleckchem.com]
- 24. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AMG-548 and SB203580 for p38 MAPK Inhibition
A definitive guide for researchers selecting a p38 MAPK inhibitor, this document provides a comprehensive comparison of AMG-548 and SB203580. We present a detailed analysis of their inhibitory activity, selectivity, and cellular effects, supported by experimental data and detailed protocols to aid in your research.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in inflammation has made it a key target for the development of therapeutic inhibitors. Among the numerous small molecules developed, AMG-548 and SB203580 have been widely used as research tools to probe the function of p38 MAPK. This guide offers an objective comparison to assist researchers in selecting the appropriate inhibitor for their experimental needs.
At a Glance: Key Performance Indicators
To facilitate a direct comparison of AMG-548 and SB203580, the following table summarizes their key quantitative data, including inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against p38 MAPK isoforms and other relevant kinases.
| Parameter | AMG-548 | SB203580 | Reference |
| p38α (MAPK14) Kᵢ | 0.5 nM | ~50-600 nM | [1] |
| p38β (MAPK11) Kᵢ | 3.6 nM | Inhibits | [1] |
| p38γ (MAPK12) Kᵢ | 2600 nM | Does not inhibit | [1] |
| p38δ (MAPK13) Kᵢ | 4100 nM | Does not inhibit | [1] |
| LPS-stimulated TNFα IC₅₀ (human whole blood) | 3 nM | ~0.6 µM | [2] |
| JNK2 Kᵢ | 39 nM | Does not inhibit | [1] |
| JNK3 Kᵢ | 61 nM | Does not inhibit | [1] |
| Casein Kinase 1δ/ε (CK1δ/ε) | Inhibits | Inhibits | [3][4] |
| Raf-1 | Not reported | Activates at >20 µM | [5] |
Delving Deeper: A Comparative Analysis
Potency and Selectivity:
AMG-548 is a potent and highly selective inhibitor of the p38α isoform, with a Kᵢ value of 0.5 nM.[1] It also demonstrates high potency against p38β.[1] However, its selectivity decreases significantly against the p38γ and p38δ isoforms.[1] Notably, AMG-548 shows modest off-target activity against JNK2 and JNK3.[1]
SB203580 is a widely used, first-generation p38 inhibitor that effectively inhibits p38α and p38β isoforms.[6] It is an ATP-competitive inhibitor that binds to the ATP pocket of p38.[5] A key distinction is its lack of inhibition against the p38γ and p38δ isoforms.[6] Researchers should be aware of its known off-target effects, particularly the inhibition of Casein Kinase 1δ/ε (CK1δ/ε) and the potential to activate Raf-1 at higher concentrations (>20 µM).[4][5]
Cellular Activity:
Both inhibitors have demonstrated efficacy in cell-based assays. AMG-548 is extremely potent in inhibiting the production of pro-inflammatory cytokines, with an IC₅₀ of 3 nM for LPS-stimulated TNFα in human whole blood. SB203580 also inhibits the production of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages, though typically at higher concentrations than AMG-548.[2]
Visualizing the Science
To better understand the context of p38 MAPK inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: The p38 MAPK signaling cascade.
Caption: Workflow for evaluating p38 inhibitors.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
In Vitro p38α Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from a luminescent kinase assay that measures ADP production.[7]
Materials:
-
p38α kinase
-
Substrate (e.g., ATF2)
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
AMG-548 or SB203580
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of AMG-548 and SB203580 in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µl of p38α kinase solution to each well.
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
Western Blot for Phospho-p38 MAPK
This protocol outlines the steps for detecting the phosphorylation status of p38 MAPK in cell lysates.[8]
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody against total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Determine the protein concentration of cell lysates.
-
Denature protein samples by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
Cellular Assay for TNFα Production (ELISA)
This protocol describes how to measure the effect of inhibitors on TNFα secretion from stimulated cells.[9]
Materials:
-
Cells capable of producing TNFα (e.g., macrophages, THP-1 cells)
-
Cell culture medium
-
LPS (Lipopolysaccharide)
-
AMG-548 or SB203580
-
TNFα ELISA kit
-
96-well plates
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of AMG-548 or SB203580 for 1-2 hours.
-
Stimulate the cells with LPS to induce TNFα production.
-
Incubate for the desired time period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Conclusion
Both AMG-548 and SB203580 are valuable tools for studying the p38 MAPK pathway. AMG-548 offers superior potency and selectivity for the p38α isoform, making it an excellent choice for studies requiring precise targeting of this kinase. SB203580, while less potent and with more documented off-target effects, remains a useful and widely characterized inhibitor. The choice between these two compounds will ultimately depend on the specific requirements of the experiment, including the desired level of selectivity and the cellular context being investigated. Researchers are encouraged to consider the potential off-target effects of both inhibitors and to include appropriate controls in their experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validating Cellular Target Engagement of AMG-548 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the cellular target engagement of AMG-548 hydrochloride, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). We will explore established techniques, compare this compound's performance with alternative p38 inhibitors, and provide detailed experimental protocols to aid in the design and execution of target validation studies.
Introduction to this compound and its Target: p38α MAPK
This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for p38α, a key enzyme in the MAPK signaling cascade.[1][2][3][4] The p38 MAPK pathway is activated by cellular stresses such as osmotic shock, inflammatory cytokines, and lipopolysaccharides (LPS), and plays a crucial role in regulating inflammatory responses.[5][6] Dysregulation of this pathway is implicated in a variety of inflammatory diseases and cancers.[7][8] this compound exerts its inhibitory effect by binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation of downstream substrates.[3][5]
Comparative Analysis of p38α Inhibitors
To effectively evaluate the target engagement of this compound, it is essential to compare its cellular activity with other well-characterized p38α inhibitors. This table summarizes the in vitro and cellular activities of this compound alongside three commonly used alternative compounds: SB-203580, BIRB-796 (Doramapimod), and Losmapimod.
| Compound | Target(s) | In Vitro Potency (IC50/Ki/Kd) | Cellular Potency (IC50) |
| This compound | p38α , p38β | Ki: 0.5 nM (p38α) , 36 nM (p38β)[1] | 3 nM (LPS-stimulated TNFα in whole blood) [1] |
| SB-203580 | p38α, p38β | IC50: 50 nM (p38α), 500 nM (p38β2) | 0.3-0.5 µM (LPS-stimulated TNFα in THP-1 cells)[9] |
| BIRB-796 (Doramapimod) | p38α, p38β, p38γ, p38δ | Kd: 0.1 nM (p38α); IC50: 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ)[2][10] | 18 nM (LPS-stimulated TNFα in THP-1 cells)[11] |
| Losmapimod | p38α, p38β | pKi: 8.1 (p38α), 7.6 (p38β)[12] | 0.1 µM (LPS-stimulated TNFα in human PBMCs)[12] |
Experimental Validation of Target Engagement
Validating that a compound interacts with its intended target within a complex cellular environment is a critical step in drug development. The following sections detail three robust methodologies for confirming the cellular target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess direct target engagement in a cellular context. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the resulting complex is often more resistant to heat-induced denaturation.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[13]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-68°C) for 3 minutes in a PCR cycler, followed by cooling to room temperature.[13][14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[13][14]
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]
-
Detection: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble p38α in each sample by Western blot or other protein detection methods. A higher amount of soluble p38α at elevated temperatures in the AMG-548-treated samples compared to the vehicle control indicates target engagement.[15]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that allows for the quantitative measurement of drug binding to a target protein. This assay utilizes a NanoLuc® luciferase-tagged target protein (p38α) and a cell-permeable fluorescent tracer that binds to the same active site.
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding for a p38α-NanoLuc® fusion protein.[16]
-
Cell Plating: Seed the transfected cells into a white, tissue-culture treated 96-well or 384-well plate.[16]
-
Compound and Tracer Addition: On the following day, add varying concentrations of this compound to the cells, followed by the addition of the NanoBRET™ tracer at its optimal concentration.[17]
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow for compound entry and binding equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths. A decrease in the BRET signal with increasing concentrations of this compound indicates competitive displacement of the tracer and thus, target engagement.[18][19]
Western Blot Analysis of Downstream Pathway Modulation
Confirming that this compound not only binds to p38α but also inhibits its function is a crucial validation step. This can be achieved by examining the phosphorylation state of downstream substrates in the p38 MAPK pathway using Western blotting. A key downstream target of p38α is MAPK-activated protein kinase 2 (MK2).
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., THP-1 monocytes) and pre-treat with various concentrations of this compound for 1-2 hours.[5]
-
Pathway Activation: Stimulate the p38 MAPK pathway by adding an agonist such as lipopolysaccharide (LPS).
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2. Also, probe for phosphorylated p38 (p-p38) and total p38 to confirm pathway activation and equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-MK2 signal in the AMG-548-treated samples confirms the functional inhibition of p38α.
-
Conclusion
The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. This guide has provided a comparative framework and detailed experimental protocols for confirming the interaction of this compound with its intended target, p38α. By employing a combination of direct binding assays like CETSA and NanoBRET™, along with functional assays such as Western blotting for downstream pathway analysis, researchers can confidently establish the cellular mechanism of action for this compound and other p38 MAPK inhibitors. The provided data on competitor compounds further enables a robust assessment of the relative potency and efficacy of this compound in a cellular setting.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. SB203580 | Cell Signaling Technology [cellsignal.com]
- 6. myfshd.org [myfshd.org]
- 7. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. stemcell.com [stemcell.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
A Comparative Analysis of AMG-548 Hydrochloride and VX-702 in Arthritis Models: A Guide for Researchers
For drug development professionals, scientists, and researchers, this guide provides a comparative overview of two p38 mitogen-activated protein kinase (MAPK) inhibitors, AMG-548 hydrochloride and VX-702, in the context of arthritis research. While direct head-to-head preclinical comparisons are not publicly available, this document synthesizes the existing data on their mechanism of action, in vitro potency, and clinical trial outcomes to offer a valuable resource for understanding their potential therapeutic efficacy.
Executive Summary
This compound and VX-702 are both orally active, selective inhibitors of p38 MAPK, a key enzyme in the inflammatory signaling cascade implicated in the pathogenesis of rheumatoid arthritis. AMG-548 demonstrates high in vitro potency in inhibiting the p38α isoform and downstream inflammatory mediators. VX-702 has been evaluated in Phase II clinical trials for rheumatoid arthritis, showing some efficacy in reducing disease signs and symptoms, although the results were modest. This guide presents the available data for each compound, outlines a representative experimental protocol for their evaluation in a preclinical arthritis model, and provides visualizations of the relevant signaling pathway and a typical experimental workflow.
Mechanism of Action: Targeting the p38 MAPK Pathway
Both AMG-548 and VX-702 exert their anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are central to the pathology of rheumatoid arthritis.[1] By blocking the activity of p38, particularly the α-isoform, these inhibitors can reduce the downstream synthesis of these and other inflammatory mediators, thereby mitigating the inflammatory response in arthritic joints.
Comparative Data
A direct comparison of the preclinical efficacy of AMG-548 and VX-702 in the same arthritis model is not available in the public domain. The following tables summarize the available in vitro and clinical data for each compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| Target | p38α MAPK | [2] |
| Ki (p38α) | 0.5 nM | [2] |
| Ki (p38β) | 36 nM | [2] |
| Selectivity | >1000-fold vs p38γ/δ | [2] |
| Cellular Activity | IC50 = 3 nM (LPS-stimulated TNFα in whole blood) | [2] |
Table 2: Clinical Efficacy of VX-702 in Rheumatoid Arthritis (Phase II Studies)
| Endpoint | VX-702 (5 mg/day) | VX-702 (10 mg/day) | Placebo | Reference |
| ACR20 Response (12 weeks) | 38% | 40% | 30% | [3] |
| Tender Joint Count Reduction | Statistically significant | Statistically significant | - | [3] |
| Swollen Joint Count Reduction | Statistically significant | Statistically significant | - | [3] |
| Biomarker Reduction (CRP, SAA) | Transient reduction observed | Transient reduction observed | - | [4] |
ACR20: 20% improvement in American College of Rheumatology criteria. CRP: C-reactive protein. SAA: Serum amyloid A.
Experimental Protocols: A Representative Collagen-Induced Arthritis (CIA) Model
To facilitate the comparison of compounds like AMG-548 and VX-702, a standardized preclinical model is essential. The collagen-induced arthritis (CIA) model in rodents is a widely used and relevant model for rheumatoid arthritis. The following is a detailed, representative protocol.
Animals
-
Species: DBA/1 mice, male, 8-10 weeks old.
-
Housing: Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Induction of Arthritis
-
Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
Treatment
-
Grouping: Randomly assign mice to the following groups (n=10/group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
AMG-548 (dose range, e.g., 1, 3, 10 mg/kg)
-
VX-702 (dose range, e.g., 1, 3, 10 mg/kg)
-
Positive control (e.g., methotrexate)
-
-
Administration: Administer treatments orally, once daily, starting from the day of booster immunization (Day 21) until the end of the study (e.g., Day 42).
Efficacy Assessment
-
Clinical Scoring: Score arthritis severity in each paw daily or every other day from Day 21, using a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure paw thickness using a digital caliper every other day.
-
Histopathology (Day 42): Euthanize mice and collect hind paws. Fix, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis (Day 42): Collect blood at termination and measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.
Conclusion and Future Directions
Both this compound and VX-702 represent promising therapeutic strategies for rheumatoid arthritis through their inhibition of the p38 MAPK pathway. The available in vitro data for AMG-548 suggests high potency, while the clinical data for VX-702 indicates a modest, though statistically significant, clinical benefit.
A definitive comparison of their efficacy in preclinical arthritis models is hampered by the lack of publicly available head-to-head studies. Future research, ideally a direct comparative study using a standardized model such as the one outlined in this guide, is necessary to fully elucidate their relative therapeutic potential. Such a study would provide the critical data needed to inform clinical development decisions and ultimately advance the treatment of rheumatoid arthritis.
References
- 1. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 3. chondrex.com [chondrex.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of p38α MAPK Inhibitors: AMG-548 and SCIO-469
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent research compounds, AMG-548 and SCIO-469, both targeting the p38α mitogen-activated protein kinase (MAPK). The information presented is curated from publicly available data to assist researchers in understanding the biochemical and cellular activities of these inhibitors.
Introduction
The p38α MAPK is a critical serine/threonine kinase involved in cellular responses to inflammatory cytokines and environmental stress. Its role in mediating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) has made it a significant target for the development of anti-inflammatory therapeutics. AMG-548 and SCIO-469 are potent and selective inhibitors of p38α, and this guide offers a side-by-side comparison of their reported activities.
Data Presentation: Biochemical and Cellular Potency
The following table summarizes the key quantitative data for AMG-548 and SCIO-469, focusing on their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against p38 isoforms and in cellular assays.
| Parameter | AMG-548 | SCIO-469 (Talmapimod) | Reference |
| Target | p38α MAPK | p38α MAPK | |
| Ki (p38α) | 0.5 nM | Not explicitly stated as Ki | [1] |
| IC50 (p38α) | Not explicitly stated as IC50 | 9 nM | [2][3] |
| Selectivity (Ki) | |||
| p38β | 3.6 nM | ~10-fold less potent vs p38α | [1][2] |
| p38γ | 2600 nM | >2000-fold selective vs other kinases | [1][2] |
| p38δ | 4100 nM | >2000-fold selective vs other kinases | [1][2] |
| Cellular Activity | |||
| LPS-induced TNFα (human whole blood) | IC50 = 3 nM | Inhibits LPS-induced TNF-α | [1][2] |
| LPS-induced IL-1β (human whole blood) | IC50 = 7 nM | Not explicitly stated | [1] |
| TNFα-induced IL-8 (human whole blood) | IC50 = 0.7 nM | Not explicitly stated | [1] |
| IL-1β-induced IL-6 (human whole blood) | IC50 = 1.3 nM | Not explicitly stated | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
Validating p38 Alpha Inhibition In Vivo: A Comparative Analysis of AMG-548 and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) alpha is a critical signaling node in the inflammatory cascade, making it a prime target for therapeutic intervention in a host of inflammatory diseases. AMG-548 has been identified as a selective and efficacious inhibitor of p38 alpha. This guide provides a comparative overview of the in vivo validation of p38 alpha inhibition, with a focus on AMG-548 and other notable inhibitors. While specific in vivo preclinical data for AMG-548 is not extensively available in the public domain, this guide leverages available information on alternative compounds to provide a framework for evaluating p38 alpha inhibitors in relevant animal models.
p38 Alpha Signaling Pathway in Inflammation
The p38 alpha MAPK pathway is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Its activation is triggered by various cellular stresses and inflammatory stimuli.
Comparative In Vivo Efficacy of p38 Alpha Inhibitors
While detailed in vivo data for AMG-548 is limited in publicly accessible literature, several other p38 alpha inhibitors have been evaluated in preclinical models of inflammation. This section summarizes the available data for prominent alternatives.
| Inhibitor | Animal Model | Dosing | Key Findings |
| BIRB-796 | LPS-stimulated Mice | 30 mg/kg, oral | 84% inhibition of TNF-α.[1] |
| Collagen-Induced Arthritis (Mouse) | Not specified | Demonstrated efficacy in a model of established arthritis.[1] | |
| VX-702 | Sepsis-Associated Acute Kidney Injury (Mouse) | Oral gavage | Decreased elevated concentrations of IL-6 and IL-1β.[2] |
| Rheumatoid Arthritis (Human Phase II) | 5 mg and 10 mg daily | Showed a dose-dependent, statistically significant increase in ACR20 response rates at week 12.[3] |
Experimental Protocols for In Vivo Validation
The following are standardized protocols for commonly used animal models to assess the in vivo efficacy of p38 alpha inhibitors.
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.
Methodology:
-
Animals: Lewis rats (female, 8-10 weeks old) are commonly used due to their susceptibility to CIA.
-
Induction:
-
Primary Immunization (Day 0): Rats are injected intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 7): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Prophylactic: The test compound (e.g., AMG-548) is administered daily starting from the day of primary immunization.
-
Therapeutic: Dosing begins after the onset of clinical signs of arthritis.
-
-
Assessment:
-
Clinical Scoring: Arthritis severity is evaluated daily using a scoring system based on erythema and swelling of the paws.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
-
Endpoint Analysis:
-
Histopathology: At the end of the study, joints are collected for histological examination of inflammation, pannus formation, and cartilage/bone erosion.
-
Cytokine Levels: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex assays.
-
LPS-Induced Cytokine Release in Mice
This acute model is used to evaluate the anti-inflammatory effects of compounds by measuring their ability to inhibit the release of cytokines stimulated by lipopolysaccharide (LPS).
Methodology:
-
Animals: C57BL/6 mice are commonly used for this model.
-
Treatment: The test compound is administered, typically via oral gavage or intraperitoneal (i.p.) injection, at a specified time before LPS challenge.
-
LPS Challenge: Mice are injected i.p. with LPS (e.g., 100 ng/mouse) to induce a systemic inflammatory response.[4]
-
Blood Collection: At a peak time for cytokine release (commonly 1-2 hours post-LPS), blood is collected via cardiac puncture or from the tail vein.
-
Cytokine Analysis: Serum is separated, and the concentrations of key pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using ELISA.[4]
Conclusion
The in vivo validation of p38 alpha inhibitors like AMG-548 is crucial for their development as anti-inflammatory therapeutics. While specific preclinical data for AMG-548 remains largely proprietary, the established efficacy of alternative compounds such as BIRB-796 and VX-702 in robust animal models like Collagen-Induced Arthritis and LPS-induced cytokine release provides a strong rationale for the therapeutic potential of targeting p38 alpha. The experimental protocols detailed in this guide offer a standardized approach for researchers to evaluate the in vivo performance of novel p38 alpha inhibitors and compare their efficacy against existing molecules. Further public disclosure of in vivo data for AMG-548 will be essential for a direct and comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of LPS-Induced Inflammation by Chalcone Flavokawain A through Activation of Nrf2/ARE-Mediated Antioxidant Genes and Inhibition of ROS/NFκB Signaling Pathways in Primary Splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan oligosaccharides suppress LPS-induced IL-8 expression in human umbilical vein endothelial cells through blockade of p38 and Akt protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Bioactive Cyclic Peptides in Rheumatoid Arthritis: Translation from In Vitro to In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AMG-548 with Newer p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. AMG-548, developed by Amgen, is a potent and selective inhibitor of p38α, the most studied isoform of the p38 MAPK family. This guide provides a head-to-head comparison of AMG-548 with other notable p38 inhibitors that have advanced to clinical trials, presenting available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade activated by cellular stressors and inflammatory cytokines.[1][2][3][4][5] This activation leads to the downstream phosphorylation of various transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6][7]
Quantitative Comparison of p38 Inhibitors
The following tables summarize the available quantitative data for AMG-548 and other selected p38 inhibitors. It is important to note that this data is compiled from various sources and may not have been generated under identical experimental conditions, warranting caution in direct comparisons.
Table 1: In Vitro Potency Against p38 Isoforms
| Inhibitor | p38α (Ki, nM) | p38β (Ki, nM) | p38γ (Ki, nM) | p38δ (Ki, nM) | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) |
| AMG-548 | 0.5[8][9] | 3.6[9] | 2600[8][9] | 4100[8][9] | - | - | - | - |
| BIRB-796 (Doramapimod) | - | - | - | - | 38[10] | 65[10] | 200[10] | 520[10] |
| SCIO-469 | - | - | - | - | 9 | ~90 | - | - |
| LY2228820 (Ralimetinib) | - | - | - | - | 5.3[11] | 3.2[11] | >1000 | >1000 |
Table 2: In Vitro Inhibition of TNF-α Production
| Inhibitor | Assay System | IC50 (nM) |
| AMG-548 | LPS-stimulated human whole blood | 3[8] |
| BIRB-796 (Doramapimod) | LPS-stimulated human PBMCs | 21 |
| BIRB-796 (Doramapimod) | LPS-stimulated human whole blood | 960 |
| LY2228820 (Ralimetinib) | LPS/IFN-γ-stimulated macrophages | 6.3[11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections describe representative methodologies for key assays used to characterize p38 inhibitors.
p38 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified p38 kinase isoform.
Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).[12][13]
-
Kinase Reaction: Purified recombinant p38α kinase is incubated with varying concentrations of the test inhibitor (e.g., AMG-548) in a 96- or 384-well plate.
-
Substrate Addition: A specific substrate for p38, such as ATF2, is added to the wells.[14][15]
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[14]
-
Luminescent Assay: Using a technology like ADP-Glo™, which measures the amount of ADP produced as a byproduct of the kinase reaction.[12]
-
Western Blot: Using a phospho-specific antibody to detect the phosphorylated substrate.[15]
-
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Inhibition of LPS-Induced TNF-α Secretion in Human Whole Blood
This cell-based assay measures the ability of an inhibitor to suppress the production of the pro-inflammatory cytokine TNF-α in a more physiologically relevant system.
Methodology:
-
Blood Collection: Fresh human blood is collected from healthy donors into heparinized tubes.[16][17]
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 30 minutes) at 37°C.[8]
-
Stimulation: TNF-α production is stimulated by adding lipopolysaccharide (LPS) to the blood samples.[16][17]
-
Incubation: The samples are incubated for several hours (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
TNF-α Quantification: The concentration of TNF-α in the plasma supernatant is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[18][19]
-
Data Analysis: The percentage of inhibition of TNF-α secretion is calculated for each inhibitor concentration compared to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
Concluding Remarks
References
- 1. assaygenie.com [assaygenie.com]
- 2. scispace.com [scispace.com]
- 3. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 4. portlandpress.com [portlandpress.com]
- 5. [PDF] Signal integration by JNK and p38 MAPK pathways in cancer development | Semantic Scholar [semanticscholar.org]
- 6. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. immune-system-research.com [immune-system-research.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. promega.com [promega.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. p38 MAP kinase inhibitor - Amgen - AdisInsight [adisinsight.springer.com]
Cross-Validation of p38 MAPK Inhibition: A Comparative Analysis of AMG-548 and Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methods for inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway: pharmacological inhibition using the selective p38α inhibitor AMG-548 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, advantages, and potential discrepancies between these two approaches is crucial for robust experimental design and accurate interpretation of results in drug development and signal transduction research.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors. Activation of this pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and cell differentiation. Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, including inflammatory disorders and cancer.
Figure 1: Simplified p38 MAPK signaling pathway.
Comparison of AMG-548 and p38 siRNA
| Feature | AMG-548 (Pharmacological Inhibition) | p38 siRNA (Genetic Knockdown) |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of p38α kinase activity.[1][2] | Post-transcriptional gene silencing, leading to degradation of p38 mRNA and reduced p38 protein expression. |
| Specificity | Highly selective for p38α over other p38 isoforms and a wide range of other kinases.[1][2] | Can be designed to be specific for a particular p38 isoform (e.g., p38α). Off-target effects are possible and should be controlled for. |
| Kinetics of Inhibition | Rapid onset of action, typically within minutes to hours. Inhibition is reversible upon washout of the compound. | Slower onset of action, requiring time for mRNA and protein turnover (typically 24-72 hours). Effects are long-lasting but transient. |
| Cellular Effects | Inhibition of downstream substrate phosphorylation (e.g., MK2). | Reduction in total p38 protein levels. |
| Advantages | - Dose-dependent and reversible inhibition.- Easy to apply to a wide range of cell types and in vivo models.- Temporal control over pathway inhibition. | - High degree of specificity for the target protein.- Can distinguish between kinase-dependent and -independent functions of p38. |
| Limitations | - Potential for off-target effects, although AMG-548 is highly selective.- May not inhibit all functions of p38 if some are independent of its kinase activity. | - Incomplete knockdown can lead to residual protein expression.- Off-target effects can complicate data interpretation.- Transfection efficiency can vary between cell types. |
Experimental Data Comparison
Inhibition of TNF-α Production
| Treatment | Cell Type | Stimulus | Concentration/Dose | % Inhibition of TNF-α | Reference |
| p38 Inhibitor (SB203580) | Human Astrocytes & Microglia | IL-1β & LPS | 10 µM | ~80-85% | [3] |
| p38 Inhibitor (RWJ 67657) | Monocyte-derived macrophages | LPS | 1 µM | >80% | [4] |
| p38 siRNA | Murine Macrophages | LPS | Not Applicable | Significant Reduction | [2] |
Inhibition of Cell Proliferation
| Treatment | Cell Line | % Inhibition of Proliferation | Reference |
| p38 Inhibitor (SB203580) | MDA-MB-468 (Breast Cancer) | >50% at 9µM | [1] |
| p38α siRNA | MDA-MB-468 (Breast Cancer) | ~50% | [1] |
| p38 siRNA | MCF-7 (Breast Cancer) | Significant inhibition at 30 nM | [5] |
Experimental Protocols
p38 Genetic Knockdown using siRNA
This protocol describes a general method for siRNA-mediated knockdown of p38 in cultured cells.
Figure 2: Experimental workflow for p38 siRNA knockdown.
Materials:
-
p38α-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 30 pmol of siRNA into 100 µL of Opti-MEM™ Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complexes to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells for analysis of p38 knockdown by Western blot and for use in functional assays.
Pharmacological Inhibition with AMG-548
This protocol provides a general method for treating cultured cells with AMG-548.
Materials:
-
AMG-548
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
-
Appropriate cell stimulus (e.g., LPS, IL-1β)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of AMG-548 in DMSO (e.g., 10 mM).
-
Cell Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with the desired concentration of AMG-548 (or vehicle control, DMSO) for 1-2 hours before adding the stimulus.
-
Add the stimulus (e.g., LPS) and incubate for the desired time period.
-
-
Analysis: Harvest the cell supernatant for cytokine analysis (e.g., TNF-α ELISA) or lyse the cells for protein analysis (e.g., Western blot for phosphorylated downstream targets).
Logical Framework for Cross-Validation
A robust cross-validation experiment would involve parallel treatments of cells with AMG-548 and p38 siRNA to compare their effects on a specific cellular outcome.
Figure 3: Logical framework for cross-validation.
Conclusion
References
- 1. Inhibition of the p38 Kinase Suppresses the Proliferation of Human ER-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinase inhibits tristetraprolin-directed decay of the mRNA of the anti-inflammatory cytokine interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strong inhibition of TNF-alpha production and inhibition of IL-8 and COX-2 mRNA expression in monocyte-derived macrophages by RWJ 67657, a p38 mitogen-activated protein kinase (MAPK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of p38 gene silencing on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Retrospective Analysis of AMG-548: A Potent and Selective p38α Inhibitor
In the landscape of inflammatory disease research, the p38 mitogen-activated protein kinase (MAPK) pathway has long been a focal point for therapeutic intervention. This signaling cascade plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it an attractive target for a host of autoimmune and inflammatory conditions. Among the numerous inhibitors developed to target this pathway, Amgen's AMG-548 emerged as a highly potent and selective candidate. Although its clinical development was ultimately halted, a retrospective examination of its preclinical profile offers valuable insights for researchers in the field of kinase inhibitor discovery and development. This guide provides a comparative overview of AMG-548 against other notable p38 inhibitors of its time, supported by available preclinical data.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cues. Activation of this pathway leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the expression of inflammatory mediators. The diagram below illustrates the core components of the p38 MAPK signaling pathway.
Caption: The p38 MAPK signaling cascade, a key regulator of inflammatory responses.
Comparative Analysis of p38 Inhibitors
The primary rationale for selecting a particular inhibitor in a research setting often revolves around its potency, selectivity, and in vivo efficacy. The following tables summarize the available preclinical data for AMG-548 and other contemporary p38 inhibitors.
In Vitro Potency and Selectivity
This table highlights the inhibitory activity of various compounds against the different p38 MAPK isoforms and other selected kinases. High selectivity for p38α over other isoforms and unrelated kinases is a desirable characteristic to minimize off-target effects.
| Inhibitor | p38α (Kᵢ, nM) | p38β (Kᵢ, nM) | p38γ (Kᵢ, nM) | p38δ (Kᵢ, nM) | JNK2 (Kᵢ, nM) | JNK3 (Kᵢ, nM) |
| AMG-548 | 0.5 [1] | 3.6 [1] | 2600 [1] | 4100 [1] | 39 [1] | 61 [1] |
| BIRB-796 | 38 (IC₅₀) | 65 (IC₅₀) | 200 (IC₅₀) | 520 (IC₅₀) | >10,000 | - |
| VX-702 | - | - | - | - | - | - |
| SCIO-469 | - | - | - | - | - | - |
Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration. Data for BIRB-796 represents IC₅₀ values. Data for VX-702 and SCIO-469 kinase selectivity is not readily available in a comparable format.
Cellular and In Vivo Activity
The efficacy of a p38 inhibitor in a cellular context and in animal models of disease is a critical determinant of its potential. This table summarizes the inhibitory effects on cytokine production and efficacy in a preclinical arthritis model.
| Inhibitor | Inhibition of LPS-induced TNF-α (IC₅₀, nM) in human whole blood | In Vivo Efficacy in Arthritis Models |
| AMG-548 | 3 [1] | Effective in collagen-induced and adjuvant-induced arthritis in rats [1] |
| BIRB-796 | 16-22 (EC₅₀) | Efficacious in a mouse model of established collagen-induced arthritis. |
| VX-702 | 99 ng/mL (IC₅₀ for TNFα) | Equivalent effect to methotrexate in inhibiting wrist joint erosion and inflammation in a mouse model. |
| SCIO-469 | - | - |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration.
Experimental Protocols
While detailed, step-by-step protocols for the original studies on AMG-548 are not publicly available, the general methodologies employed for key assays are outlined below. These descriptions are based on standard practices in the field and the information available in related publications.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency of a compound against a specific kinase.
General Procedure:
-
Recombinant human p38 kinase is incubated with a specific peptide substrate and ATP in a buffered solution.
-
The test compound (e.g., AMG-548) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.
-
The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC₅₀) or the inhibitory constant (Kᵢ) is calculated by fitting the data to a dose-response curve.
Human Whole Blood Assay for Cytokine Inhibition
Objective: To measure the ability of a compound to inhibit the production of inflammatory cytokines in a more physiologically relevant ex vivo system.
General Procedure:
-
Freshly drawn human whole blood is treated with an anticoagulant (e.g., heparin).
-
The blood is pre-incubated with various concentrations of the test inhibitor for a short period.
-
Lipopolysaccharide (LPS) is added to stimulate the production of cytokines like TNF-α and IL-1β.
-
The blood is incubated for several hours at 37°C.
-
Plasma is separated by centrifugation.
-
The concentration of the target cytokine in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC₅₀ value is determined from the dose-response curve.
Collagen-Induced Arthritis (CIA) Model in Rodents
Objective: To evaluate the in vivo efficacy of an anti-inflammatory compound in a widely used animal model of rheumatoid arthritis.
General Procedure:
-
Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in an adjuvant.
-
A booster injection is typically given after a set period (e.g., 21 days).
-
Animals develop clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
The test compound is administered orally or via another route, starting either before or after the onset of disease, depending on whether a prophylactic or therapeutic effect is being studied.
-
Clinical scores, paw volume, and body weight are monitored regularly.
-
At the end of the study, joints may be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Why Choose AMG-548? A Retrospective Viewpoint
From a preclinical perspective, AMG-548 presented a compelling profile for several reasons:
-
High Potency: With a Kᵢ of 0.5 nM for p38α, AMG-548 was a highly potent inhibitor.[1] This high potency translated to low nanomolar IC₅₀ values for the inhibition of key pro-inflammatory cytokines in human whole blood.[1]
-
Excellent Selectivity: AMG-548 demonstrated a favorable selectivity profile. It was highly selective for the α and β isoforms of p38 over the γ and δ isoforms.[1] Furthermore, it showed good selectivity against a panel of other kinases, which is crucial for minimizing potential off-target effects.[1]
-
Proven In Vivo Efficacy: The compound demonstrated efficacy in established and relevant animal models of inflammatory arthritis, indicating good oral bioavailability and pharmacokinetic properties in these preclinical species.[1]
The Discontinuation of AMG-548 and Lessons Learned
Despite its promising preclinical data, the development of AMG-548 was discontinued. Reports from the time suggest that this was due to observations of elevated liver enzymes in early clinical trials. This highlights a critical challenge in drug development: translating a strong preclinical profile into a safe and effective therapy in humans. The case of AMG-548 underscores the importance of thoroughly investigating potential off-target toxicities and species-specific metabolism during preclinical development.
For researchers today, the story of AMG-548 serves as a valuable case study. It demonstrates the successful design of a potent and selective kinase inhibitor while also providing a cautionary tale about the hurdles of clinical translation. The data on AMG-548 and its contemporaries can still inform the design of new p38 inhibitors with improved safety profiles, potentially by engineering molecules with different metabolic liabilities or even more refined selectivity.
References
Unveiling the Dual Role of AMG-548: A Comparative Guide to its Wnt Signaling Pathway Inhibition
For Immediate Release
This guide provides a comprehensive analysis of the inhibitory effects of AMG-548 on the canonical Wnt signaling pathway. Primarily known as a selective p38α MAPK inhibitor, emerging evidence has demonstrated its potent off-target activity on the Wnt cascade. This publication offers a comparative overview of AMG-548's performance against other known Wnt pathway modulators, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Abstract
AMG-548 has been identified as an inhibitor of the Wnt/β-catenin signaling pathway through its direct inhibition of Casein Kinase 1 (CK1) isoforms δ and ε. This guide presents a detailed comparison of AMG-548 with other compounds targeting the Wnt pathway, including those with similar and different mechanisms of action. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a clear understanding of the underlying biological processes and methodologies.
Comparative Analysis of Wnt Pathway Inhibitors
The inhibitory activity of AMG-548 on the Wnt signaling pathway is contextualized by comparing its potency with other known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for AMG-548 and comparator compounds in a TCF/LEF luciferase reporter assay, a standard method for quantifying Wnt pathway activation.
| Compound | Primary Target(s) | Wnt Pathway Target | Wnt Inhibition IC50 (nM)[1] | p38α Inhibition IC50 (nM) |
| AMG-548 | p38α | CK1δ/ε | 130 | 0.5[2] |
| PF-670462 | CK1δ/ε | CK1δ/ε | 17[3] | >10,000 |
| SB-203580 | p38α/β | None | >10,000 | 50[4] |
| ICG-001 | CBP/β-catenin | CBP/β-catenin interaction | ~300 | Not Applicable |
| IWP-2 | Porcupine | Porcupine | 27[5] | Not Applicable |
Data Interpretation: The data clearly indicates that while AMG-548 is a highly potent p38α inhibitor, it also inhibits the Wnt signaling pathway in the nanomolar range. Its Wnt inhibitory activity is attributed to its cross-reactivity with CK1δ/ε.[1][6] In comparison, PF-670462 is a more potent and selective inhibitor of CK1δ/ε and, consequently, a more potent Wnt signaling inhibitor.[3][7] SB-203580, another p38 MAPK inhibitor, shows no significant inhibition of the Wnt pathway, highlighting the specific off-target effect of AMG-548.[1] ICG-001 and IWP-2 represent alternative mechanisms for Wnt pathway inhibition, targeting downstream β-catenin-coactivator interaction and upstream Wnt ligand secretion, respectively.[5]
Experimental Methodologies
The following is a detailed protocol for a TCF/LEF luciferase reporter assay, a key experiment for validating and quantifying the effect of small molecules on the canonical Wnt signaling pathway. This protocol is based on methodologies described in the cited literature.[8][9][10][11]
TCF/LEF Luciferase Reporter Assay
Objective: To quantify the activity of the canonical Wnt signaling pathway in response to treatment with small molecule inhibitors.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
SuperTOPFlash luciferase reporter plasmid
-
pRL-TK Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
Wnt3a conditioned medium (or recombinant Wnt3a)
-
AMG-548 and other compounds for testing
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the SuperTOPFlash reporter plasmid and the pRL-TK Renilla luciferase plasmid at a ratio of 10:1. Follow the manufacturer's protocol for the transfection reagent.
-
Incubation: After 24 hours of transfection, replace the medium with fresh DMEM.
-
Compound Treatment: 48 hours post-transfection, treat the cells with varying concentrations of AMG-548 or other test compounds. Include a vehicle control (e.g., DMSO).
-
Wnt Pathway Activation: After 1 hour of compound pre-treatment, stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a to activate the Wnt pathway.
-
Lysis and Luciferase Measurement: After 24 hours of Wnt stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizing the Molecular Interactions and a Experimental Workflow
To provide a clearer understanding of the underlying biological mechanisms and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Canonical Wnt Signaling Pathway and the Point of Inhibition by AMG-548.
Caption: Experimental Workflow for the TCF/LEF Luciferase Reporter Assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wnt/beta-Catenin Signaling and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB 203580 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PF 670462 | Casein Kinase 1 Inhibitors: R&D Systems [rndsystems.com]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AMG-548 Hydrochloride and Dihydrochloride Salt Forms for Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the compound's physicochemical properties, manufacturability, and ultimate clinical success. This guide provides a comparative overview of the hydrochloride and dihydrochloride forms of AMG-548, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor.
Physicochemical Properties: A Comparative Table
The following table summarizes the anticipated key physicochemical properties for the hydrochloride and dihydrochloride salts of AMG-548. The data presented here is illustrative and would be determined using the experimental protocols detailed in the subsequent section.
| Property | AMG-548 Hydrochloride | AMG-548 Dihydrochloride | Significance in Drug Development |
| Chemical Formula | C₂₉H₂₈ClN₅O[5] | C₂₉H₂₉Cl₂N₅O[6][7] | Defines the molecular composition and is fundamental for all subsequent calculations. |
| Molecular Weight | 498.02 g/mol [5][8] | 534.48 g/mol [6][7] | Impacts dosing calculations and formulation development. |
| CAS Number | 2437438-16-7[3] | 2518299-32-4[2][6] | Unique identifier for each chemical substance. |
| Aqueous Solubility | Data not available | Data not available | Crucial for bioavailability, especially for orally administered drugs. Higher aqueous solubility is often desirable. |
| Solubility in DMSO | Data not available | 10 mg/mL (with ultrasonic warming to 60°C)[6][9] | Important for in vitro assay preparation. |
| Hygroscopicity | Data not available | Data not available | The tendency to absorb moisture from the air, which can affect stability, handling, and storage. Lower hygroscopicity is generally preferred. |
| Melting Point (°C) | Data not available | Data not available | An indicator of purity and lattice energy. A sharp and high melting point often suggests a stable crystalline form. |
| Crystallinity | Data not available | Data not available | Can be crystalline or amorphous. Crystalline forms are typically more stable. |
| Chemical Stability | Data not available | Data not available | Resistance to degradation under various conditions (e.g., heat, light, humidity). Essential for determining shelf-life. |
Experimental Protocols
Detailed methodologies for characterizing and comparing the salt forms of AMG-548 are provided below.
Solubility Determination
a) Kinetic Solubility Assay:
This high-throughput method provides a rapid assessment of solubility.
-
Preparation of Stock Solution: A 10 mM stock solution of each salt form is prepared in 100% dimethyl sulfoxide (DMSO).
-
Assay Procedure:
-
A small volume (e.g., 1-5 µL) of the DMSO stock solution is added to a microtiter plate.
-
An aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values) is added to the wells.
-
The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
The concentration of the dissolved compound is then determined by a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS), after filtering out any precipitate.
-
b) Thermodynamic (Shake-Flask) Solubility Assay:
This method determines the equilibrium solubility, which is considered the "true solubility."
-
Assay Procedure:
-
An excess amount of the solid salt is added to a known volume of the desired solvent (e.g., water, PBS at different pH values).
-
The suspension is agitated (e.g., using a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method like HPLC.
-
Solid-State Characterization
a) X-Ray Powder Diffraction (XRPD):
XRPD is used to determine the crystallinity of the salt forms.
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
Data Analysis: Crystalline materials produce a pattern of sharp peaks, while amorphous materials show a broad halo. The unique peak positions and intensities serve as a fingerprint for a specific crystalline form.
b) Differential Scanning Calorimetry (DSC):
DSC is used to determine the melting point and other thermal transitions.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter.
-
Analysis: The sample and reference pans are heated at a constant rate, and the difference in heat flow required to maintain both at the same temperature is measured.
-
Data Analysis: A sharp endothermic peak indicates the melting point of a crystalline solid.
c) Thermogravimetric Analysis (TGA):
TGA measures changes in mass as a function of temperature and is useful for assessing the presence of solvates or hydrates.
-
Sample Preparation: A small amount of the sample is placed in a tared TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Analysis: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored.
-
Data Analysis: A loss of mass at specific temperatures can indicate the loss of solvent or water, which is characteristic of solvates or hydrates.
d) Dynamic Vapor Sorption (DVS):
DVS is used to assess the hygroscopicity of the salt forms.
-
Sample Preparation: A small amount of the sample is placed in the DVS instrument's microbalance.
-
Instrumentation: A dynamic vapor sorption analyzer.
-
Analysis: The sample is subjected to a programmed range of relative humidity (RH) levels at a constant temperature. The instrument measures the change in mass of the sample as it adsorbs or desorbs water vapor.
-
Data Analysis: A plot of mass change versus RH provides a moisture sorption isotherm, which indicates the hygroscopic nature of the material.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Conclusion
The selection between this compound and dihydrochloride will depend on a comprehensive evaluation of their respective physicochemical properties. The dihydrochloride form, with two equivalents of hydrochloric acid, will have a higher molecular weight and may exhibit different solubility and hygroscopicity profiles compared to the monohydrochloride. A thorough, data-driven approach, as outlined in the experimental protocols, is essential for making an informed decision that will facilitate a smoother drug development process. The provided workflows and diagrams serve as a guide for researchers undertaking this comparative study.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. pharmtech.com [pharmtech.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. veeprho.com [veeprho.com]
- 8. biocat.com [biocat.com]
- 9. glpbio.com [glpbio.com]
Benchmarking AMG-548 Hydrochloride Against Clinical p38 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AMG-548 hydrochloride, a potent p38α mitogen-activated protein kinase (MAPK) inhibitor, against other notable clinical-stage p38 inhibitors. The data presented is curated from publicly available studies to facilitate a comprehensive evaluation of their potency, selectivity, and cellular activity.
Introduction to p38 MAPK Inhibition
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. The p38α isoform, in particular, is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, inhibition of p38α has been a major focus for the development of novel anti-inflammatory therapeutics. Numerous small molecule inhibitors have entered clinical trials, each with distinct pharmacological profiles. This guide focuses on comparing this compound with other key clinical p38 inhibitors to aid researchers in selecting the most appropriate tool compounds for their studies.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of this compound and other clinical p38 inhibitors against the four p38 MAPK isoforms and their effects on TNF-α production.
Table 1: In Vitro Kinase Inhibition Profile of p38 MAPK Inhibitors
| Inhibitor | p38α (Ki/IC50/K_d_, nM) | p38β (Ki/IC50/K_d_, nM) | p38γ (Ki/IC50, nM) | p38δ (Ki/IC50, nM) | Reference |
| AMG-548 | 0.5 (Ki) [1][2][3] | 3.6 (Ki) [1][2][3] | 2600 (Ki) [1][2][3] | 4100 (Ki) [1][2][3] | [1][2][3] |
| BIRB-796 | 38 (IC50)[4][5] | 65 (IC50)[4][5] | 200 (IC50)[4][5] | 520 (IC50)[4][5] | [4][5] |
| VX-702 | 3.7 (K_d_)[6][7] | 17 (K_d_)[6][7] | - | - | [6][7] |
| PH-797804 | 5.8 (Ki), 26 (IC50)[8][9][10][11] | 40 (Ki), 102 (IC50)[8][10] | - | - | [8][9][10][11] |
| LY2228820 | 5.3 (IC50)[12] | 3.2 (IC50)[12] | >10,000 | >10,000 | [12] |
| SCIO-469 | 9 (IC50) | ~90 (10-fold selective for α) | - | - |
Note: Ki (inhibitor constant), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant) are all measures of inhibitor potency. The method of determination may vary between studies.
Table 2: Cellular Activity of p38 MAPK Inhibitors (Inhibition of TNF-α Production)
| Inhibitor | Assay System | IC50 (nM) | Reference |
| AMG-548 | LPS-stimulated human whole blood | 3 [1][2][3] | [1][2][3] |
| BIRB-796 | LPS-stimulated human PBMCs | 21 | |
| BIRB-796 | LPS-stimulated human whole blood | 960 | |
| VX-702 | LPS-stimulated ex vivo blood (TNFα) | 99 ng/mL | [6] |
| PH-797804 | LPS-stimulated U937 cells | 5.9 | [8][11] |
| LY2228820 | LPS-stimulated RAW264.7 macrophages (TNFα secretion) | Potent reduction | [12] |
Signaling Pathways and Experimental Workflows
Visual representations of the p38 MAPK signaling pathway and a general experimental workflow for evaluating p38 inhibitors are provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG 548 (3920) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. AMG 548 | p38 MAPK | Tocris Bioscience [tocris.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. VX 702 | p38 MAPK Inhibitor | Hello Bio [hellobio.com]
- 7. cellagentech.com [cellagentech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for AMG-548 Hydrochloride
For immediate reference, this guide provides crucial safety and disposal information for AMG-548 hydrochloride, a potent p38α MAPK inhibitor intended for laboratory research. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and proper chemical handling. Note that this information is based on general best practices for hazardous chemical waste disposal, as a specific Safety Data Sheet (SDS) for this compound was not available. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₂₈ClN₅O |
| Molecular Weight | 498.02 g/mol [1] |
| Form | Solid[1] |
Immediate Safety and Handling
Always handle this compound within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management
In the event of a spill, evacuate the area and prevent the spread of the dust or solution. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all material into a sealed, appropriately labeled hazardous waste container. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent.
Proper Disposal Procedures
As a bioactive small molecule, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the first critical step in the disposal process.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated items such as pipette tips, weigh boats, and gloves, in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. It is best practice to segregate halogenated and non-halogenated solvent wastes.
-
Aqueous Waste: Collect aqueous solutions containing this compound separately. Do not dispose of these down the sanitary sewer.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
Step 3: Storage
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste. Store away from incompatible materials.
Step 4: Disposal
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste transfer.
Experimental Protocols and Methodologies
While specific experimental protocols for this compound are proprietary, its mechanism of action involves the inhibition of the p38 MAPK signaling pathway. A general workflow for assessing the activity of a p38 MAPK inhibitor is as follows:
-
Cell Culture: Culture appropriate cells (e.g., macrophages, synoviocytes) in a suitable medium.
-
Stimulation: Induce the p38 MAPK pathway by treating the cells with a known activator, such as lipopolysaccharide (LPS) or a pro-inflammatory cytokine like TNF-α.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound.
-
Lysis: After a specified incubation period, lyse the cells to extract proteins.
-
Western Blot Analysis: Perform a Western blot to detect the phosphorylation levels of p38 MAPK and its downstream targets (e.g., ATF2, MK2). A reduction in phosphorylation in the presence of this compound indicates inhibitory activity.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the logical relationships in the p38 MAPK signaling pathway and a typical experimental workflow for inhibitor analysis.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Caption: General experimental workflow for analyzing p38 MAPK inhibitor activity.
References
Personal protective equipment for handling AMG-548 (hydrochloride)
Essential Safety and Handling Guide for AMG-548 (hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of AMG-548 (hydrochloride), a potent and selective p38α inhibitor. The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling AMG-548 (hydrochloride). The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | To prevent inhalation of the compound. |
Note: This information is based on general laboratory safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of AMG-548 (hydrochloride) and to ensure the safety of laboratory personnel.
Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.
Storage:
-
Conditions: Keep the container tightly sealed and in a dry, well-ventilated place.
Disposal Plan
Dispose of AMG-548 (hydrochloride) and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Classification: This material should be treated as hazardous chemical waste.
-
Disposal Route: Dispose of through a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This protocol outlines a typical in vitro experiment to determine the inhibitory activity of AMG-548 on p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Substrate peptide (e.g., ATF2)
-
AMG-548 (hydrochloride) dissolved in DMSO
-
Kinase assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of AMG-548 (hydrochloride) in DMSO. Prepare a kinase reaction mixture containing p38α kinase, substrate peptide, and kinase assay buffer.
-
Initiate Reaction: Add the AMG-548 dilutions to the wells of a 96-well plate. Add the kinase reaction mixture to each well.
-
Start Kinase Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay.
-
Data Analysis: Calculate the IC50 value of AMG-548, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the simplified p38 MAPK signaling pathway, which is inhibited by AMG-548. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates downstream targets, resulting in cellular responses such as inflammation and apoptosis.[3][4][5]
Caption: Simplified p38 MAPK signaling cascade and the inhibitory action of AMG-548.
Experimental Workflow for IC50 Determination
The diagram below outlines the procedural steps for determining the half-maximal inhibitory concentration (IC50) of AMG-548.
Caption: Workflow for determining the in vitro IC50 of AMG-548 against p38α kinase.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
